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  • Product: 2-methylpyridine-4-sulfonic Acid
  • CAS: 408533-46-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methylpyridine-4-sulfonic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of Functionalized Pyridines in Medicinal Chemistry The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence stems from the nitrogen atom's ability to engage in hydrogen bonding and other crucial interactions within biological targets, profoundly influencing a drug's pharmacokinetic and pharmacodynamic profile.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of these properties. 2-Methylpyridine-4-sulfonic acid (CAS No: 408533-46-0), a specialized building block, offers a unique combination of a nucleophilic pyridine core, a sterically influential methyl group, and a highly versatile sulfonic acid moiety. While not as extensively documented as some commodity chemicals, its structural attributes position it as a high-potential intermediate for the synthesis of complex, next-generation therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications for researchers and professionals in drug development.

Physicochemical and Computed Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application in synthesis. The properties of 2-methylpyridine-4-sulfonic acid are summarized below.

PropertyValueSource
CAS Number 408533-46-0[2][3][4]
Molecular Formula C6H7NO3S[2][3]
Molecular Weight 173.19 g/mol [2][3]
IUPAC Name 2-methylpyridine-4-sulfonic acid[3]
SMILES CC1=NC=CC(=C1)S(O)(=O)=O[3]
Exact Mass 173.01466426 u[2]
Monoisotopic Mass 173.01466426 u[2]
Density (Predicted) 1.422 g/cm³[2]
Refractive Index (Predicted) 1.562[2]
Topological Polar Surface Area 75.6 Ų[2]
Heavy Atom Count 11[2]
Rotatable Bond Count 1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Complexity 219[2]

Synthesis of 2-Methylpyridine-4-sulfonic Acid: A Strategic Approach

Direct electrophilic sulfonation of 2-methylpyridine (2-picoline) is challenging for achieving substitution at the 4-position. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic attack. What little reaction occurs is directed to the 3-position.[5] Therefore, a more strategic, multi-step synthesis is necessary to achieve the desired 4-sulfonic acid isomer. The following proposed synthesis leverages established principles of pyridine chemistry.

Synthesis_of_2-Methylpyridine-4-sulfonic_Acid cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction of N-oxide cluster_3 Step 4: Reduction of Nitro Group cluster_4 Step 5: Sandmeyer Reaction 2-Picoline 2-Methylpyridine (2-Picoline) N-Oxide 2-Methylpyridine N-oxide 2-Picoline->N-Oxide m-CPBA or H₂O₂/AcOH Nitrated_N-Oxide 4-Nitro-2-methylpyridine N-oxide N-Oxide->Nitrated_N-Oxide H₂SO₄/HNO₃ 4-Nitro-2-methylpyridine 4-Nitro-2-methylpyridine Nitrated_N-Oxide->4-Nitro-2-methylpyridine PCl₃ or H₂/Pd-C 4-Amino-2-methylpyridine 4-Amino-2-methylpyridine 4-Nitro-2-methylpyridine->4-Amino-2-methylpyridine H₂/Pd-C or Sn/HCl Diazonium_Salt Diazonium Salt Intermediate 4-Amino-2-methylpyridine->Diazonium_Salt NaNO₂/HCl Final_Product 2-Methylpyridine-4-sulfonic Acid Diazonium_Salt->Final_Product SO₂/CuCl

Caption: Proposed multi-step synthesis of 2-methylpyridine-4-sulfonic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Methylpyridine N-oxide

  • To a solution of 2-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid, add hydrogen peroxide (30% solution, 1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methylpyridine N-oxide.

Step 2: Synthesis of 4-Nitro-2-methylpyridine N-oxide

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add 2-methylpyridine N-oxide (1.0 eq).

  • Allow the reaction to warm to room temperature and then heat to 90°C for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide.

  • The precipitated product can be filtered, washed with cold water, and dried to give 4-nitro-2-methylpyridine N-oxide.

Step 3: Synthesis of 4-Nitro-2-methylpyridine

  • Dissolve 4-nitro-2-methylpyridine N-oxide (1.0 eq) in chloroform.

  • Add phosphorus trichloride (1.1 eq) dropwise at 0°C.

  • After the addition, allow the mixture to reflux for 2 hours.

  • Cool the reaction, pour it into water, and neutralize with sodium carbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 4-nitro-2-methylpyridine.

Step 4: Synthesis of 4-Amino-2-methylpyridine

  • Dissolve 4-nitro-2-methylpyridine (1.0 eq) in ethanol.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 4-amino-2-methylpyridine.

Step 5: Synthesis of 2-Methylpyridine-4-sulfonic Acid (Sandmeyer Reaction)

  • Dissolve 4-amino-2-methylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

  • Add the cold diazonium salt solution to the sulfur dioxide solution and stir at room temperature for several hours.

  • The product, 2-methylpyridine-4-sulfonic acid, can be isolated by crystallization upon cooling or by evaporation of the solvent.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as water/ethanol. A common purification method for related compounds involves dissolving the crude product in a dilute acid, extracting with an organic solvent to remove impurities, and then precipitating the product by adjusting the pH to be alkaline.[6]

Predicted Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The proton at the 3-position would likely appear as a doublet, coupled to the proton at the 5-position. The proton at the 5-position would appear as a doublet of doublets, coupled to the protons at the 3- and 6-positions. The proton at the 6-position, being adjacent to the nitrogen, would be the most deshielded and appear as a doublet. The methyl protons at the 2-position would appear as a singlet in the upfield region. The acidic proton of the sulfonic acid group may be observable as a broad singlet, or it may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals. The carbon bearing the sulfonic acid group (C4) and the carbon adjacent to the nitrogen (C2 and C6) would be the most deshielded. The methyl carbon would appear at the most upfield position.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the S=O stretching of the sulfonic acid group, typically in the regions of 1350-1470 cm⁻¹ and 1140-1180 cm⁻¹. A broad O-H stretching band from the sulfonic acid would be expected around 2800-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry (MS): The electron ionization mass spectrum would likely show a molecular ion peak at m/z 173. The fragmentation pattern would be expected to involve the loss of SO₃ (80 Da) or SO₂ (64 Da).[7]

Applications in Drug Development and Organic Synthesis

The unique structural features of 2-methylpyridine-4-sulfonic acid make it a valuable building block in several areas of drug discovery and organic synthesis.

Role as a Versatile Synthetic Intermediate

The sulfonic acid group is a highly versatile functional handle. It can be readily converted into other functional groups such as sulfonyl chlorides, sulfonamides, and sulfonate esters. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures, a key aspect of generating compound libraries for high-throughput screening.[1]

Applications cluster_0 Functional Group Interconversion cluster_1 Potential Applications Start 2-Methylpyridine-4-sulfonic Acid Sulfonyl_Chloride 2-Methylpyridine-4-sulfonyl Chloride Start->Sulfonyl_Chloride SOCl₂ or PCl₅ Catalysis Acid Catalyst Start->Catalysis Sulfonamide Sulfonamide Derivatives Sulfonyl_Chloride->Sulfonamide R₂NH Sulfonate_Ester Sulfonate Esters Sulfonyl_Chloride->Sulfonate_Ester ROH Drug_Discovery Drug Discovery Scaffolds Sulfonamide->Drug_Discovery

Caption: Synthetic utility of 2-methylpyridine-4-sulfonic acid.

Hypothetical Application in Parallel Synthesis

The conversion of 2-methylpyridine-4-sulfonic acid to its corresponding sulfonyl chloride provides a gateway to a diverse library of sulfonamides, a privileged scaffold in medicinal chemistry.

Experimental Protocol: Parallel Synthesis of a Sulfonamide Library

  • Sulfonyl Chloride Formation: Treat 2-methylpyridine-4-sulfonic acid (1.0 eq) with thionyl chloride (2.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-methylpyridine-4-sulfonyl chloride.

  • Library Synthesis: In a 96-well plate, dispense a solution of the crude sulfonyl chloride in a suitable solvent (e.g., dichloromethane).

  • To each well, add a different primary or secondary amine (1.2 eq) from a pre-prepared amine library, along with a non-nucleophilic base such as triethylamine (1.5 eq).

  • Seal the plate and agitate at room temperature for 12-18 hours.

  • Work-up and Purification: Quench the reactions by adding water. The products can be purified using automated parallel purification techniques such as solid-phase extraction (SPE) or preparative HPLC.

Potential as an Organocatalyst

The acidic nature of the sulfonic acid group, coupled with the pyridine moiety, suggests that 2-methylpyridine-4-sulfonic acid could function as a bifunctional organocatalyst in various organic transformations. The pyridine nitrogen can act as a Lewis base, while the sulfonic acid acts as a Brønsted acid, potentially enabling synergistic catalysis in reactions such as aldol or Mannich reactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-methylpyridine-4-sulfonic acid is not widely available, general precautions for handling aromatic sulfonic acids should be observed. These compounds are typically acidic and can be corrosive. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

2-Methylpyridine-4-sulfonic acid represents a promising, yet underexplored, building block for medicinal chemistry and organic synthesis. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The versatility of the sulfonic acid group, combined with the directing and steric effects of the methyl group and the inherent properties of the pyridine ring, offers a rich landscape for the design and synthesis of novel bioactive molecules. Further research into the catalytic applications and incorporation of this scaffold into drug discovery programs is warranted and holds the potential to unlock new therapeutic avenues.

References

Exploratory

An In-depth Technical Guide to 2-Methylpyridine-4-sulfonic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-methylpyridine-4-sulfonic acid, a heterocyclic organic compound of interest in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methylpyridine-4-sulfonic acid, a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical development. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents established principles to guide its synthesis, characterization, and potential applications. The guide covers its fundamental molecular properties, a detailed representative synthesis protocol, predicted physicochemical characteristics, potential utility as a pharmaceutical building block, proposed analytical methodologies for purity assessment, and essential safety and handling guidelines.

Core Molecular Attributes

2-Methylpyridine-4-sulfonic acid is a derivative of pyridine, a foundational scaffold in numerous pharmaceuticals. The introduction of a methyl group at the 2-position and a sulfonic acid group at the 4-position significantly influences its electronic properties, solubility, and potential for intermolecular interactions, making it a unique building block for drug design.

Table 1: Fundamental Properties of 2-Methylpyridine-4-sulfonic acid

PropertyValueSource
Chemical Formula C₆H₇NO₃S[1]
Molecular Weight 173.19 g/mol [1]
CAS Number 408533-46-0[1]
IUPAC Name 2-methylpyridine-4-sulfonic acid[1]
Canonical SMILES CC1=NC=CC(=C1)S(O)(=O)=O
Heavy Atom Count 11[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]

Synthesis and Mechanism

The synthesis of 2-methylpyridine-4-sulfonic acid is primarily achieved through the electrophilic sulfonation of 2-methylpyridine (2-picoline). The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene, requiring forcing conditions. The sulfonation of 2-picoline is a regioselective process influenced by both electronic and steric factors.

Mechanistic Considerations

The sulfonation of a pyridine ring typically requires a potent sulfonating agent, such as fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitrogen atom in the pyridine ring is protonated under the strongly acidic conditions, forming the pyridinium ion. This further deactivates the ring towards electrophilic attack. However, substitution is still possible, with the incoming electrophile directed to the positions less deactivated by the electron-withdrawing pyridinium group. In the case of 2-methylpyridine, the 4-position is a plausible site for sulfonation.

Representative Synthesis Protocol

Disclaimer: The following is a representative protocol based on general procedures for pyridine sulfonation. It should be optimized and validated in a laboratory setting.

Objective: To synthesize 2-methylpyridine-4-sulfonic acid from 2-methylpyridine.

Materials:

  • 2-methylpyridine (2-picoline)

  • Fuming sulfuric acid (20% SO₃)

  • Ice

  • Saturated sodium chloride solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a measured volume of fuming sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Addition of Substrate: Slowly add 2-methylpyridine dropwise from the dropping funnel to the cooled, stirring oleum. The rate of addition should be controlled to maintain the internal temperature below 10 °C to mitigate exothermic reactions.

  • Heating: After the addition is complete, slowly and carefully heat the reaction mixture to approximately 220-240 °C. Maintain this temperature for 4-6 hours with continuous stirring.

  • Quenching: After the reaction period, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Isolation: The product, 2-methylpyridine-4-sulfonic acid, is expected to precipitate as a solid. The solid can be collected by vacuum filtration and washed with a small amount of cold saturated sodium chloride solution to remove excess sulfuric acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture. The purity of the final product should be confirmed by analytical methods.

G cluster_prep Reaction Preparation cluster_reaction Sulfonation Reaction cluster_workup Workup and Isolation cluster_purification Purification P1 Charge flask with fuming H₂SO₄ P2 Cool to 0-5 °C in ice bath P1->P2 R1 Slowly add 2-methylpyridine (maintain T < 10 °C) P2->R1 Begin addition R2 Heat to 220-240 °C (4-6 hours) R1->R2 W1 Cool to room temperature R2->W1 Reaction complete W2 Quench by pouring onto ice W1->W2 W3 Vacuum filter precipitated solid W2->W3 W4 Wash with cold brine W3->W4 PU1 Recrystallize from suitable solvent W4->PU1 Crude product PU2 Dry purified product PU1->PU2 Final Product Final Product PU2->Final Product

Caption: Workflow for the synthesis of 2-methylpyridine-4-sulfonic acid.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 2-methylpyridine-4-sulfonic acid are not widely published. The data presented below are based on computational predictions and comparisons with structurally similar compounds.

Table 2: Predicted and Comparative Physicochemical Properties

PropertyPredicted/Comparative ValueRationale/Source
Physical State White to off-white crystalline solidExpected for aromatic sulfonic acids[2]
Melting Point >300 °C (decomposes)Typical for pyridine sulfonic acids
pKa < 0Sulfonic acids are strong acids[1]
Solubility Soluble in water, sparingly soluble in polar organic solvents, insoluble in nonpolar solventsThe sulfonic acid group imparts high polarity and water solubility.
XLogP3 -0.2Computationally predicted[1]

Applications in Drug Development and Medicinal Chemistry

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a sulfonic acid group can significantly enhance the pharmaceutical properties of a molecule.

  • Improved Aqueous Solubility: The highly polar sulfonic acid group can be used to increase the water solubility of a parent drug molecule, which is often a critical factor for bioavailability and formulation.

  • Modulation of Pharmacokinetics: As a strong acid, the sulfonate group will be ionized at physiological pH. This can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, for instance by limiting its ability to cross the blood-brain barrier.

  • Salt Formation: 2-Methylpyridine-4-sulfonic acid can act as a counterion to form stable, crystalline salts with basic drug molecules, which can improve handling, stability, and dissolution properties.

  • Bioisosteric Replacement: The sulfonic acid group can be used as a bioisostere for other acidic functional groups like carboxylic acids or phosphates, potentially leading to improved potency or selectivity for a biological target.

  • Synthetic Building Block: 2-Methylpyridine-4-sulfonic acid serves as a versatile intermediate. The sulfonyl group can be converted to other functional groups such as sulfonamides or sulfonyl halides, allowing for further molecular diversification in the synthesis of complex drug candidates.

Analytical Methods for Quality Control

Ensuring the purity and identity of 2-methylpyridine-4-sulfonic acid is crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques is recommended.

Representative HPLC-UV Method for Purity Analysis

Disclaimer: This is a representative method based on the analysis of similar compounds and would require optimization and validation.

Objective: To determine the purity of a 2-methylpyridine-4-sulfonic acid sample and to detect any process-related impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Stationary Phase: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier.

    • Aqueous Phase (A): 0.1% Phosphoric acid in water.

    • Organic Phase (B): Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a water/acetonitrile mixture to a known concentration (e.g., 1 mg/mL).

This method should be able to separate the highly polar 2-methylpyridine-4-sulfonic acid from less polar starting materials (like 2-methylpyridine) and other potential byproducts.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Quantification S1 Weigh sample accurately S2 Dissolve in mobile phase (e.g., 1 mg/mL) S1->S2 H1 Inject 10 µL onto C18 column S2->H1 Prepared sample H2 Elute with H₂O/ACN (0.1% H₃PO₄) H1->H2 D1 Monitor at 265 nm H2->D1 Column eluent D2 Integrate peak areas D1->D2 D3 Calculate purity (%) D2->D3 Purity Report Purity Report D3->Purity Report

Caption: Analytical workflow for purity assessment by HPLC-UV.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The spectra would show characteristic shifts for the aromatic protons and the methyl group, as well as the carbon atoms in the pyridine ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, particularly the strong absorption bands associated with the S=O and O-H stretches of the sulfonic acid group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety and Handling

Aromatic sulfonic acids are strong acids and should be handled with appropriate care.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[3]

  • Inhalation: The compound may be irritating to the respiratory tract. Handle in a well-ventilated area or a chemical fume hood.[4]

  • Skin and Eye Contact: As a strong acid, 2-methylpyridine-4-sulfonic acid can cause skin and eye irritation or burns upon direct contact.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

2-Methylpyridine-4-sulfonic acid represents a valuable, albeit not extensively documented, chemical entity for pharmaceutical research. Its core structure combines the proven pyridine scaffold with the advantageous physicochemical properties of a sulfonic acid. This guide provides a foundational framework for its synthesis, characterization, and safe handling, empowering researchers to explore its potential as a key building block in the development of novel therapeutics. Further research into its specific properties and applications is warranted to fully elucidate its utility in drug discovery.

References

  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • KTPSIC. (n.d.). Sulfonic Acid (LABSA). Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinesulfonic acid. Retrieved from [Link]

  • ASIA Chemical. (2021, November 2). What Are The Precautions For Sulfonic Acid?. Retrieved from [Link]

Sources

Foundational

"2-methylpyridine-4-sulfonic acid" physical and chemical properties

An In-Depth Technical Guide to 2-Methylpyridine-4-Sulfonic Acid: Properties, Synthesis, and Analysis Introduction 2-Methylpyridine-4-sulfonic acid is a heterocyclic organic compound of significant interest in various fie...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylpyridine-4-Sulfonic Acid: Properties, Synthesis, and Analysis

Introduction

2-Methylpyridine-4-sulfonic acid is a heterocyclic organic compound of significant interest in various fields of chemical research, including pharmaceutical development and materials science. As a derivative of pyridine, it possesses a unique combination of structural features: a basic pyridine nitrogen, an electron-donating methyl group, and a strongly acidic, electron-withdrawing sulfonic acid group. This arrangement of functional groups imparts a distinct profile of reactivity, solubility, and coordinating ability.

The position of the methyl group at the C2 position (ortho to the nitrogen) introduces notable steric and electronic effects that differentiate it from its other isomers[1]. These characteristics influence its synthetic accessibility and its behavior in subsequent chemical transformations. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its physicochemical properties, synthetic methodologies, reactivity, and analytical characterization.

Molecular Structure and Identification

The fundamental identity of a chemical compound is established by its structure and unique identifiers. 2-Methylpyridine-4-sulfonic acid is systematically named based on IUPAC nomenclature, reflecting its core pyridine scaffold with substituents at the 2 and 4 positions.

Caption: Chemical structure of 2-methylpyridine-4-sulfonic acid.

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name 2-methylpyridine-4-sulfonic acid [2]
CAS Number 408533-46-0 [2][3]
Molecular Formula C₆H₇NO₃S [2][3]
Molecular Weight 173.19 g/mol [2][3]
SMILES CC1=NC=CC(=C1)S(O)(=O)=O [2]

| InChIKey | FCKNSNOLDXDAHG-UHFFFAOYSA-N |[2] |

Physicochemical Properties

The physical and chemical properties of 2-methylpyridine-4-sulfonic acid are dictated by its molecular structure. The presence of the highly polar sulfonic acid group suggests high water solubility and a crystalline solid state at room temperature. While extensive experimental data is not widely published, computational predictions provide valuable insights into its behavior.

Table 2: Computed Physicochemical Properties

Property Value Implication Source
Density 1.422 g/cm³ Denser than water. [3]
XLogP3 -0.2 Indicates hydrophilic character, favoring partitioning into aqueous phases over organic ones. [3]
Hydrogen Bond Donor Count 1 The hydroxyl proton of the sulfonic acid group can act as a hydrogen bond donor. [3]
Hydrogen Bond Acceptor Count 4 The nitrogen atom and the three oxygen atoms can act as hydrogen bond acceptors. [3]
Rotatable Bond Count 1 The C-S bond allows for rotation, providing some conformational flexibility. [3]

| Polar Surface Area (PSA) | 75.64 Ų | Contributes to low cell permeability and high water solubility. |[3] |

The combination of a hydrophobic pyridine ring and a hydrophilic sulfonic acid group makes this molecule amphiphilic. Its properties are highly pH-dependent; it can exist as a zwitterion, with a protonated pyridine nitrogen and a deprotonated sulfonate group, particularly in neutral aqueous solutions.

Synthesis and Purification

Synthetic Strategy: Electrophilic Sulfonation

The most direct route to 2-methylpyridine-4-sulfonic acid is the electrophilic sulfonation of 2-methylpyridine (2-picoline). This reaction, however, is not trivial. The causality behind the experimental choices is rooted in managing the reactivity of the pyridine ring.

  • Ring Deactivation: In strongly acidic media, such as fuming sulfuric acid (oleum), the pyridine nitrogen is protonated. This protonated pyridinium species is strongly electron-deficient, deactivating the ring towards further electrophilic attack.

  • Directing Effects: The deactivating pyridinium group is a meta-director. Conversely, the methyl group is a weak activating group and is ortho-, para-directing. The sulfonation occurs at the 4-position (para to the methyl group and meta to the protonated nitrogen), suggesting a complex interplay of these electronic influences under harsh reaction conditions.

  • Reaction Conditions: High temperatures and a potent sulfonating agent like oleum (a solution of sulfur trioxide, SO₃, in sulfuric acid) are necessary to overcome the deactivated nature of the ring[1]. The concentration of SO₃ in the oleum is a critical parameter that must be optimized to achieve a reasonable reaction rate without excessive side product formation[1].

Start 2-Methylpyridine Reagent Oleum (H₂SO₄ + SO₃) High Temperature Start->Reagent Product 2-Methylpyridine-4-sulfonic Acid Reagent->Product Electrophilic Aromatic Substitution

Caption: Proposed synthetic pathway for 2-methylpyridine-4-sulfonic acid.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on established methods for pyridine sulfonation[1]. It must be performed with extreme caution in a well-ventilated fume hood due to the corrosive and reactive nature of oleum.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube, carefully charge 2-methylpyridine.

  • Cooling: Cool the flask in an ice-salt bath to approximately 0-5 °C.

  • Reagent Addition: Slowly add fuming sulfuric acid (oleum, e.g., 20-30% SO₃) dropwise via an addition funnel. The rate of addition must be controlled to keep the internal temperature below 10-15 °C. This is a highly exothermic step.

  • Heating: After the addition is complete, slowly and carefully heat the reaction mixture to the target temperature (e.g., 220-250 °C) using a heating mantle. Maintain this temperature for several hours, monitoring the reaction progress if possible (e.g., by quenching aliquots and using HPLC).

  • Workup (Quenching): After cooling the reaction mixture to room temperature, very slowly and cautiously pour it over a large amount of crushed ice. This step is extremely exothermic and must be done behind a blast shield.

  • Neutralization and Isolation: The resulting acidic solution is carefully neutralized with a base, such as a saturated solution of calcium hydroxide or barium hydroxide, to precipitate sulfate ions. The solution is filtered. The pH of the filtrate is then carefully adjusted. The product may precipitate at its isoelectric point. Alternatively, the product can be isolated as a salt.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Purification Insights

The primary challenge in purification is the removal of excess sulfuric acid and the separation from any potential isomers, such as 2-methylpyridine-5-sulfonic acid. The zwitterionic nature of the product allows for purification via recrystallization by carefully adjusting the pH of the aqueous solution to the point of minimum solubility (the isoelectric point).

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-methylpyridine-4-sulfonic acid is a product of its three key functional components.

  • Acidity: The sulfonic acid group is strongly acidic (pKa typically < 1), readily donating its proton in aqueous solutions. This property allows it to be used as an acid catalyst[1].

  • Influence of the Methyl Group: The methyl group at the C2 position exerts a significant steric and electronic influence[1].

    • Steric Hindrance: It partially blocks access to the pyridine nitrogen, potentially reducing its basicity and its ability to coordinate with bulky metal ions compared to isomers where the methyl group is more remote.

    • Electronic Effect: The methyl group is electron-donating via induction and hyperconjugation, which slightly increases the electron density of the pyridine ring, counteracting the deactivating effect of the sulfonic acid group to a small degree[1].

  • Reactions of the Sulfonic Acid Group: The sulfonic acid moiety can serve as a leaving group in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions (high temperature, strong nucleophile)[1]. This allows for the introduction of other functional groups at the C4 position.

  • Coordination Chemistry: The pyridine nitrogen retains its ability to act as a ligand, forming coordination complexes with various metal ions[1]. The properties of these complexes are modulated by the electronic and steric effects of the other ring substituents.

Analytical Characterization

A combination of spectroscopic techniques is required to confirm the structure and purity of 2-methylpyridine-4-sulfonic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Based on the spectra of related methylpyridines[4], the proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) around 2.5-2.8 ppm. The aromatic region would display three signals corresponding to the protons at the C3, C5, and C6 positions. Due to the strong electron-withdrawing effect of the sulfonic acid group, the signals for the adjacent C3 and C5 protons would be shifted significantly downfield compared to the parent 2-methylpyridine. The C6 proton, being ortho to the nitrogen, would also appear downfield.

    • ¹³C NMR: The spectrum would show six distinct carbon signals. The C4 carbon, directly attached to the sulfur atom, would be significantly deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum would provide clear evidence of the key functional groups. Expected characteristic absorption bands include:

    • Strong, broad O-H stretch from the sulfonic acid group (~3000 cm⁻¹).

    • Strong S=O asymmetric and symmetric stretches (~1250-1150 cm⁻¹ and ~1050-1000 cm⁻¹).

    • C=C and C=N stretching vibrations of the pyridine ring (~1600-1450 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, corresponding to the molecular formula C₆H₇NO₃S[3]. The expected monoisotopic mass is 173.0147[3].

Safety and Handling

No specific safety data sheet (SDS) is readily available for 2-methylpyridine-4-sulfonic acid. Therefore, it must be handled with the precautions appropriate for both its parent compound, 2-methylpyridine, and aromatic sulfonic acids.

  • Hazards: Assumed to be a severe skin and eye irritant or corrosive due to its acidic nature. Harmful if swallowed or inhaled[5]. The parent compound, 2-methylpyridine, is flammable, toxic in contact with skin, and causes respiratory irritation[5].

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood[6]. Avoid creating dust. Keep away from heat, sparks, and open flames[5].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[5]. Keep away from incompatible materials such as strong bases, acids, and oxidizing agents[6].

  • Incompatibilities: Reacts exothermically with bases. Incompatible with strong oxidizing agents. The parent compound, 2-methylpyridine, can react violently with sulfuric acid and hydrogen peroxide[7].

Conclusion

2-Methylpyridine-4-sulfonic acid is a specialized chemical building block whose properties are defined by a delicate balance of steric and electronic effects. Its synthesis is challenging, requiring harsh conditions that must be carefully controlled to achieve the desired regioselectivity. The insights provided in this guide regarding its structure, properties, synthesis, and reactivity are intended to equip researchers with the foundational knowledge needed to safely handle and effectively utilize this compound in their work. Further research into its applications, particularly in catalysis and as a ligand in coordination chemistry, could unveil novel functionalities and contribute to advancements in chemical science.

References

  • Sigma-Aldrich. (2023). SAFETY DATA SHEET for 2-Methylpyridine.

  • Echemi. (n.d.). 2-METHYLPYRIDINE-4-SULFONIC ACID Formula.

  • Smolecule. (2023). Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9.

  • Sigma-Aldrich. (2023). SAFETY DATA SHEET for 3-Methylpyridine.

  • Pipzine Chemicals. (n.d.). 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China.

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-Amino-4-methylpyridine.

  • Matrix Fine Chemicals. (n.d.). 2-METHYLPYRIDINE-4-SULFONIC ACID | CAS 408533-46-0.

  • Sigma-Aldrich. (n.d.). 2-Methylpyridine-4-carboxylic acid 97%.

  • PubChem. (n.d.). 2-(4-Methyl-2-pyridinyl)pyridine-4-sulfonic acid.

  • PubChem. (n.d.). 2-Methylpyridine.

  • PubChem. (n.d.). 5-Methylpyridine-2-sulfonic acid.

  • BLD Pharm. (n.d.). 4-Pyridinesulfonic acid.

  • Wikipedia. (n.d.). 2-Methylpyridine.

  • Sigma-Aldrich. (n.d.). 2-Methylpyridine-4-carboxylic acid 97 4021-11-8.

  • ChemScene. (n.d.). 4-Pyridinesulfonic acid.

  • Google Patents. (n.d.). US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.

  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

  • NIST. (n.d.). 2-Pyridinamine, 4-methyl-.

  • University of California, Irvine. (n.d.). H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine.

  • Synchem. (n.d.). Pyridine-4-sulfonic acid.

Sources

Exploratory

"2-methylpyridine-4-sulfonic acid" synthesis from 2-methylpyridine

An In-Depth Technical Guide to the Synthesis of 2-Methylpyridine-4-Sulfonic Acid from 2-Methylpyridine Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methylpyridine-4-Sulfonic Acid from 2-Methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2-methylpyridine-4-sulfonic acid, a valuable heterocyclic intermediate, starting from 2-methylpyridine (2-picoline). The document elucidates the underlying principles of electrophilic aromatic sulfonation as applied to a deactivated heterocyclic system, detailing the reaction mechanism, critical process parameters, and a step-by-step experimental protocol. Authored from the perspective of a senior application scientist, this guide emphasizes the causal relationships behind experimental choices to ensure procedural robustness and reproducibility. Safety protocols, data characterization, and process visualization are integrated to provide a self-validating framework for laboratory application.

Introduction and Strategic Importance

2-Methylpyridine-4-sulfonic acid (CAS No: 408533-46-0) is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry and materials science.[1] The presence of both a sulfonic acid group—a strong acid and potent hydrogen bond donor/acceptor—and a pyridine ring allows for diverse downstream functionalization. Its applications can be found in the synthesis of novel pharmaceutical agents, where the sulfonic acid moiety can improve aqueous solubility or act as a key pharmacophoric element. This guide focuses on its direct synthesis from the readily available industrial feedstock, 2-methylpyridine, via electrophilic sulfonation.

The primary challenge in this synthesis lies in controlling the regioselectivity of the sulfonation reaction on the pyridine ring. The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3-position.[2] Conversely, the methyl group at the 2-position is an activating, ortho-, para-director. The successful synthesis of the 4-sulfonic acid isomer hinges on leveraging reaction conditions that favor para-substitution despite the deactivating nature of the ring.

Reaction Mechanism and Scientific Rationale

The core transformation is the electrophilic aromatic substitution of a proton on the 2-methylpyridine ring with a sulfonic acid group (-SO₃H).

2.1. The Electrophile: Sulfur Trioxide in Oleum

Standard sulfuric acid is often not a potent enough sulfonating agent for deactivated aromatic systems like pyridine. Therefore, oleum (fuming sulfuric acid), a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), is the reagent of choice.[3][4] The active electrophile in this medium is SO₃, a powerful electron acceptor.

2.2. Regioselectivity: Directing Group Effects

The substitution pattern is a kinetically controlled outcome influenced by the stability of the intermediate carbocation (sigma complex).

  • Nitrogen's Influence: The protonated pyridine nitrogen deactivates all positions, but the effect is most pronounced at the 2- and 4-positions (ortho/para to the nitrogen). This would typically favor substitution at the 3-position.

  • Methyl Group's Influence: The methyl group at C2 is an activating group that directs incoming electrophiles to its ortho (C3) and para (C5) positions.

However, under harsh conditions (high temperature), sulfonation of pyridine itself can yield the 3-sulfonic acid. For 2-methylpyridine, the sulfonation at the 4-position is achieved, suggesting a complex interplay where steric hindrance at the 3- and 5-positions and the electronic stabilization offered by the methyl group at the 4-position carbocation intermediate become significant factors under forcing conditions.

2.3. Mechanistic Pathway

The reaction proceeds via the canonical steps of electrophilic aromatic substitution.

G cluster_0 Simplified Sulfonation Mechanism Reactant 2-Methylpyridine + SO₃ SigmaComplex Sigma Complex (Arenium Ion Intermediate) Reactant->SigmaComplex Electrophilic Attack at C4 Product 2-Methylpyridine-4-sulfonic acid SigmaComplex->Product Deprotonation (Restores Aromaticity)

Caption: Simplified mechanism for the sulfonation of 2-methylpyridine.

Detailed Experimental Protocol

This protocol is a robust procedure derived from established sulfonation methodologies for similar heterocyclic compounds.[5] Extreme caution is required when handling oleum.

3.1. Reagents and Equipment

Reagent / MaterialGradeEquipment
2-Methylpyridine (2-Picoline)>99%250 mL Three-neck round-bottom flask
Oleum (20% free SO₃)ReagentMagnetic stirrer and stir bar
Deionized Water-Heating mantle with temperature control
Crushed Ice-Thermometer / Temperature probe
IsopropanolReagent100 mL Dropping funnel
Sodium Hydroxide (NaOH)ReagentCondenser
pH indicator strips-Buchner funnel and filter flask

3.2. Reaction Workflow Diagram

G cluster_workflow Experimental Workflow Start Charge Reactor with 2-Methylpyridine AddOleum Slow Addition of Oleum at 0-10°C Start->AddOleum Heat Heat Reaction Mixture (e.g., 140-150°C) AddOleum->Heat Quench Cool and Quench on Ice-Water Heat->Quench Neutralize Adjust pH to ~3-4 for Precipitation Quench->Neutralize Isolate Filter Crude Product Neutralize->Isolate Purify Recrystallize from Water/Isopropanol Isolate->Purify Dry Dry Final Product Purify->Dry

Caption: Step-by-step workflow for the synthesis of 2-methylpyridine-4-sulfonic acid.

3.3. Step-by-Step Procedure

  • Reactor Setup: Assemble a three-neck flask with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer. Ensure the setup is in a certified fume hood.

  • Charging Reactant: Charge the flask with 2-methylpyridine (e.g., 0.2 mol). Begin stirring and cool the flask in an ice/salt bath to 0-5°C.

  • Sulfonation: Carefully charge the dropping funnel with oleum (20% free SO₃, ~0.25 mol). Add the oleum dropwise to the stirred 2-methylpyridine over 60-90 minutes. Crucial: Maintain the internal temperature below 15°C during the addition to control the highly exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to 140-150°C. Maintain this temperature for 4-6 hours. The mixture will become viscous.

  • Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Prepare a beaker with a stirred mixture of crushed ice and water (e.g., 500g). With extreme caution , slowly and carefully pour the viscous reaction mixture onto the stirred ice. This is a highly exothermic process; perform it slowly to manage the heat generated.

  • Isolation: The resulting aqueous solution will be strongly acidic. Cool the solution in an ice bath and carefully adjust the pH to approximately 3-4 by slowly adding a concentrated sodium hydroxide solution. The product, being a zwitterion, is least soluble at its isoelectric point. A white precipitate should form.

  • Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water.

  • Purification: Transfer the crude solid to a beaker and perform a recrystallization. A mixture of water and isopropanol is a suitable solvent system. Dissolve the solid in a minimum amount of hot water, then add isopropanol until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum at 60-70°C to a constant weight.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

Table 1: Physicochemical and Reaction Data

ParameterValueReference
Product Name2-Methylpyridine-4-sulfonic acid[1]
CAS Number408533-46-0[1]
Molecular FormulaC₆H₇NO₃S[1][6]
Molecular Weight173.19 g/mol [1][6]
AppearanceWhite to off-white crystalline solid-
Typical Reaction Temp.140-150 °C[5]
Expected Yield60-75%-

Characterization Techniques:

  • ¹H NMR: To confirm the substitution pattern and purity.

  • ¹³C NMR: To confirm the carbon skeleton.

  • FT-IR: To identify functional groups (S=O, C=N, C=C).

  • Melting Point: To assess purity.

  • Elemental Analysis: To confirm the elemental composition.

Critical Safety Considerations

  • Oleum/Sulfuric Acid: Both are extremely corrosive and can cause severe burns upon contact. They are also powerful dehydrating agents. The reaction with water is violently exothermic.[3] Always wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, a lab coat, and acid-resistant gloves.[7]

  • 2-Methylpyridine (2-Picoline): This compound is flammable and has a strong, unpleasant odor.[7][8] It is harmful if swallowed or inhaled. Handle exclusively in a well-ventilated fume hood.

  • Exothermic Reactions: Both the addition of oleum and the quenching of the reaction mixture are highly exothermic. Maintain strict temperature control and perform additions slowly to prevent runaway reactions.

Conclusion

The synthesis of 2-methylpyridine-4-sulfonic acid from 2-methylpyridine is a challenging yet achievable transformation that relies on the principles of electrophilic aromatic substitution on a deactivated heterocyclic ring. Success is predicated on the use of a potent sulfonating agent like oleum, careful control of reaction temperature, and a precise work-up procedure to isolate the zwitterionic product. This guide provides the foundational knowledge and a detailed protocol to enable researchers to confidently and safely perform this synthesis, yielding a valuable intermediate for further chemical exploration.

References

Foundational

Spectroscopic Characterization of 2-Methylpyridine-4-Sulfonic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-methylpyridine-4-sulfonic acid. In the absence of readily available experimental spectra for this specific compou...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-methylpyridine-4-sulfonic acid. In the absence of readily available experimental spectra for this specific compound, this document leverages data from analogous structures to offer an in-depth prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles. Detailed, field-proven protocols for acquiring high-quality NMR and IR spectra are also presented, offering a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel pyridine derivatives.

Introduction

2-Methylpyridine-4-sulfonic acid is a substituted pyridine derivative of interest in various chemical and pharmaceutical research areas. As with any novel compound, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools for this purpose. This guide addresses the critical need for a reliable spectroscopic reference for 2-methylpyridine-4-sulfonic acid.

While direct experimental data for 2-methylpyridine-4-sulfonic acid is not extensively documented in public databases, a wealth of information exists for structurally related compounds, such as various pyridine sulfonic acids and methylpyridines. By systematically analyzing the electronic effects of the methyl and sulfonic acid substituents on the pyridine ring, we can construct a highly accurate, predicted spectroscopic profile for the title compound. This predictive approach provides a powerful starting point for researchers, enabling them to anticipate spectral features and streamline their characterization efforts.

Predicted Spectroscopic Data

The following sections detail the predicted ¹H NMR, ¹³C NMR, and IR spectral data for 2-methylpyridine-4-sulfonic acid. These predictions are derived from the analysis of substituent effects and comparison with experimentally obtained data for analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-methylpyridine-4-sulfonic acid is expected to show distinct signals for the three aromatic protons and the methyl group protons. The sulfonic acid group at the C4 position and the methyl group at the C2 position will exert significant influence on the chemical shifts of the ring protons. The sulfonic acid group is strongly electron-withdrawing, which will deshield the adjacent protons, shifting them downfield. The methyl group is weakly electron-donating, causing a slight shielding effect.

Table 1: Predicted ¹H NMR Data for 2-Methylpyridine-4-Sulfonic Acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.0 - 8.2d~7.0
H-5~7.8 - 8.0d~7.0
H-6~8.7 - 8.9s-
-CH₃~2.5 - 2.7s-

Note: Predicted chemical shifts can vary based on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms attached to the electron-withdrawing sulfonic acid group and the nitrogen atom are expected to be significantly deshielded and appear at a lower field.

Table 2: Predicted ¹³C NMR Data for 2-Methylpyridine-4-Sulfonic Acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158 - 160
C-3~125 - 127
C-4~148 - 150
C-5~122 - 124
C-6~150 - 152
-CH₃~22 - 24
Predicted FT-IR Spectrum

The FT-IR spectrum of 2-methylpyridine-4-sulfonic acid will be characterized by the vibrational modes of the sulfonic acid group and the substituted pyridine ring. The strong absorptions corresponding to the S=O and S-O stretching vibrations are particularly diagnostic.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretching (aromatic)
~2900 - 2500Broad, MediumO-H stretching (sulfonic acid)
~1600 - 1450Medium to StrongC=C and C=N ring stretching
~1250 - 1150StrongAsymmetric S=O stretching
~1080 - 1030StrongSymmetric S=O stretching
~700 - 600MediumC-S stretching

Experimental Protocols

To obtain high-quality spectroscopic data for 2-methylpyridine-4-sulfonic acid, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified 2-methylpyridine-4-sulfonic acid.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; D₂O is often suitable for sulfonic acids.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the final volume is sufficient to cover the detection region of the NMR probe (typically 0.6-0.7 mL).

3.1.2. Data Acquisition

  • The ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.

  • For ¹³C NMR, a proton-decoupled pulse sequence should be used to obtain singlets for all carbon signals.

3.1.3. Data Analysis

  • Process the acquired Free Induction Decay (FID) with a Fourier transform.

  • Phase the spectrum to obtain pure absorption line shapes.

  • Calibrate the chemical shift axis using the residual solvent peak as a reference.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to aid in structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

  • Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr).

  • In an agate mortar, grind 1-2 mg of the 2-methylpyridine-4-sulfonic acid sample with approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.[1][2]

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]

3.2.2. Data Acquisition

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

3.2.3. Data Analysis

  • The acquired spectrum should be baseline-corrected.

  • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization

To aid in the understanding of the molecular structure and the experimental workflows, the following diagrams are provided.

Caption: Molecular structure of 2-methylpyridine-4-sulfonic acid.

workflow cluster_nmr NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in D₂O or DMSO-d₆) acq Data Acquisition (400+ MHz Spectrometer) prep->acq Transfer to NMR tube proc Data Processing (FT, Phasing, Calibration) acq->proc Acquire FID analysis Spectral Analysis (Integration, Multiplicity) proc->analysis Generate Spectrum

Caption: Experimental workflow for NMR analysis.

workflow cluster_ftir FT-IR Spectroscopy Workflow prep Sample Preparation (1-2 mg sample in KBr) pellet Pellet Pressing prep->pellet Grind bkg Background Scan pellet->bkg Place in spectrometer acq Sample Scan bkg->acq Insert Sample Pellet analysis Data Analysis acq->analysis Generate Spectrum

Caption: Experimental workflow for FT-IR analysis.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 2-methylpyridine-4-sulfonic acid. The predicted ¹H NMR, ¹³C NMR, and FT-IR data, derived from the analysis of analogous compounds, offer a valuable resource for researchers. The included step-by-step experimental protocols for data acquisition and analysis ensure that scientists can confidently approach the characterization of this and similar molecules, upholding the principles of scientific integrity and reproducibility.

References

  • Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

Sources

Exploratory

Introduction: Understanding the Duality of 2-Methylpyridine-4-sulfonic Acid

An In-depth Technical Guide to the Stability and Reactivity of 2-Methylpyridine-4-sulfonic Acid 2-Methylpyridine-4-sulfonic acid (C₆H₇NO₃S) is a heterocyclic aromatic compound that presents a fascinating case study in ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of 2-Methylpyridine-4-sulfonic Acid

2-Methylpyridine-4-sulfonic acid (C₆H₇NO₃S) is a heterocyclic aromatic compound that presents a fascinating case study in chemical behavior.[1][2] Its structure, featuring both a basic pyridine ring and a strongly acidic sulfonic acid group, confers an amphoteric nature that governs its interactions and stability.[3] The methyl group at the 2-position introduces significant steric and electronic effects, further distinguishing its properties from other pyridine sulfonic acid isomers.[3] This guide provides a comprehensive profile of the stability and reactivity of 2-methylpyridine-4-sulfonic acid, offering field-proven insights for researchers and professionals in drug development and chemical synthesis. Understanding these core characteristics is paramount for its effective handling, storage, and application as a synthetic intermediate or catalyst.[3]

Physicochemical Properties at a Glance

A summary of the key physicochemical properties is essential for laboratory handling and experimental design.

PropertyValueReference
Molecular Formula C₆H₇NO₃S[1][2]
Molecular Weight 173.19 g/mol [1][2]
CAS Number 408533-46-0[1][2]
Appearance Typically a white to off-white solid/powder[4] (by analogy)
Solubility Expected to be soluble in water[3][4]

Part 1: The Stability Profile

The long-term viability and experimental reproducibility of any chemical reagent are dictated by its stability. For 2-methylpyridine-4-sulfonic acid, stability is a multifactorial property influenced by temperature, moisture, light, and pH.

Thermal Stability

The product is generally considered chemically stable under standard ambient conditions (room temperature). However, like many aromatic sulfonic acids, it is susceptible to thermal decomposition at elevated temperatures. While specific data for this isomer is limited, analogous aromatic sulfonic acids typically decompose in the range of 200-300°C.[5] Thermal decomposition can lead to the release of irritating and toxic gases, including oxides of carbon, nitrogen, and sulfur.[6][7]

Key Considerations:

  • Avoid Excessive Heat: Intense warming can create explosive vapor/air mixtures.

  • Decomposition Products: Hazardous decomposition products, such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides, can be generated in the event of a fire.[6][7]

Hygroscopicity and Sensitivity to Moisture

The presence of the sulfonic acid group makes the compound susceptible to absorbing moisture from the air (hygroscopicity), a known characteristic of the parent compound 2-methylpyridine.[8] The absorption of water can lead to hydrolysis, particularly if impurities are present that could catalyze degradation.[9]

Photostability

Pyridine-based compounds can be sensitive to light.[4] Prolonged exposure to UV or broad-spectrum light may induce photochemical reactions, leading to degradation and the formation of impurities. The specific photostability of 2-methylpyridine-4-sulfonic acid has not been extensively documented, but it is best practice to assume light sensitivity.

Influence of pH

The stability of 2-methylpyridine-4-sulfonic acid in aqueous solutions is significantly influenced by pH.[9]

  • Acidic Conditions: In strongly acidic media, the pyridine nitrogen is protonated. This can influence the electronic properties of the ring and potentially affect the stability of the side chains.[9]

  • Neutral to Alkaline Conditions: Under these conditions, the sulfonic acid group is deprotonated to form the sulfonate anion.[3] While the sulfonate itself is stable, the overall reactivity of the molecule can change, and certain degradation pathways, such as hydrolysis of other functional groups if present, may be accelerated.[9]

Recommended Storage Protocols

Based on the stability profile, the following storage conditions are mandated to ensure the integrity and longevity of the compound:

  • Container: Store in a tightly-closed container to prevent moisture ingress and sublimation.[7][10]

  • Environment: Keep in a cool, dry, and well-ventilated place.[6][7][10]

  • Protection: Protect from light and heat. Keep away from open flames, hot surfaces, and sources of ignition.[6]

  • Atmosphere: For long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative degradation and hydrolysis.[9]

Stability_Profile Compound 2-Methylpyridine-4-sulfonic Acid Thermal Thermal Stress (>200°C) Compound->Thermal Moisture Moisture / Humidity (Hygroscopicity) Compound->Moisture Light Light Exposure (UV Radiation) Compound->Light pH pH Extremes (Strong Acid/Base) Compound->pH Decomposition Degradation (SOx, NOx, COx) Thermal->Decomposition Leads to Storage Optimal Storage: Cool, Dry, Dark, Inert Atmosphere Thermal->Storage Mitigated by Hydrolysis Hydrolysis Moisture->Hydrolysis Causes Moisture->Storage Mitigated by Photodegradation Photodegradation Light->Photodegradation Causes Light->Storage Mitigated by pH->Decomposition Can Accelerate pH->Storage Mitigated by

Caption: Factors influencing the stability of 2-methylpyridine-4-sulfonic acid.

Part 2: The Reactivity Profile

The reactivity of 2-methylpyridine-4-sulfonic acid is defined by the interplay between the electron-deficient pyridine ring, the electron-donating methyl group, and the highly polar sulfonic acid group.

Acid-Base Behavior

The molecule's amphoteric character allows it to react as both an acid and a base.

  • As an Acid: The sulfonic acid group is strongly acidic and will readily deprotonate in the presence of a base to form the corresponding sulfonate salt.[3]

  • As a Base: The lone pair of electrons on the pyridine nitrogen atom imparts basicity, allowing it to be protonated by strong acids to form pyridinium salts.[11] However, the basicity of the nitrogen is significantly reduced compared to unsubstituted pyridine due to the powerful electron-withdrawing effect of the sulfonic acid group.[3]

Nucleophilic and Electrophilic Substitution
  • Nucleophilic Substitution: The sulfonic acid group can serve as a good leaving group in nucleophilic aromatic substitution reactions, allowing for its replacement by various nucleophiles. This pathway is a key strategy for further functionalization of the pyridine ring.[3]

  • Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack. Vigorous reaction conditions, such as fuming sulfuric acid at high temperatures, are often required for reactions like sulfonation.[3] The position of the methyl group at the 2-position (ortho to the nitrogen) creates significant steric hindrance, which can influence the regioselectivity of incoming electrophiles.[3]

Incompatibilities and Hazardous Reactions

Prudent laboratory practice requires awareness of potential chemical incompatibilities.

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.[6][7] The methyl group can be oxidized, and violent reactions can occur. The parent compound, 2-methylpyridine, is known to react with hydrogen peroxide, iron(II) sulfate, and sulfuric acid, which can cause a sudden exotherm followed by a vapor phase explosion.[8]

  • Strong Acids and Bases: While it reacts with acids and bases, uncontrolled mixing can generate significant heat.

  • Metals: May be corrosive to some metals.

Reactivity_Pathways cluster_0 2-Methylpyridine-4-sulfonic Acid Molecule C₆H₇NO₃S Salt1 Sulfonate Salt Molecule->Salt1 Forms Salt2 Pyridinium Salt Molecule->Salt2 Forms Substituted Substituted Pyridine Molecule->Substituted Yields Hazard Hazardous Reaction (Exotherm/Explosion) Molecule->Hazard Potential For Base Base (e.g., NaOH) Base->Molecule Deprotonation Acid Strong Acid (e.g., HCl) Acid->Molecule Protonation Nucleophile Nucleophile (Nu⁻) Nucleophile->Molecule Substitution Oxidizer Strong Oxidizer (e.g., H₂O₂) Oxidizer->Molecule Reacts With

Caption: Key reactivity pathways for 2-methylpyridine-4-sulfonic acid.

Part 3: Experimental Workflow: Assessing Chemical Stability

A robust, validated analytical method is critical for determining the stability of a compound in various formulations or solutions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.

Protocol: Stability Assessment via HPLC

This protocol outlines a general procedure to evaluate the stability of 2-methylpyridine-4-sulfonic acid in an aqueous solution.

Objective: To quantify the parent compound and detect any degradation products over time under specific stress conditions (e.g., elevated temperature).

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 2-methylpyridine-4-sulfonic acid at a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer (e.g., phosphate buffer at pH 7.4).

    • Prepare a control sample by diluting the stock solution to the final analytical concentration (e.g., 50 µg/mL). Store this sample protected from light at a low temperature (e.g., 2-8°C).

    • Prepare test samples by diluting the stock solution to the same final concentration.

  • Incubation under Stress Conditions:

    • Store the test samples in sealed vials under the desired stress condition (e.g., in an oven at 40°C).[9] Ensure vials are protected from light.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from the test solution.[9]

    • Immediately analyze the control sample and the test sample aliquot by a validated stability-indicating HPLC method.[9] An example of starting HPLC conditions could be a reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like TFA), but this must be optimized.[12]

  • Data Analysis and Interpretation:

    • Calculate the percentage of the remaining 2-methylpyridine-4-sulfonic acid at each time point relative to the initial (time 0) concentration.[9]

    • Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.[13]

    • The method is considered "stability-indicating" if it can resolve the parent peak from all potential degradation product peaks. If new peaks are observed, techniques like LC-MS can be used for their identification.[9]

HPLC_Workflow A 1. Prepare Stock & Samples (Control & Test) B 2. Incubate Test Samples (e.g., 40°C, dark) A->B C 3. Store Control Sample (e.g., 4°C, dark) A->C D 4. Sample at Time Points (0, 24, 48, 72h) B->D Stress E 5. HPLC Analysis C->E Reference D->E Analysis F 6. Data Analysis - Quantify Parent Peak - Identify Degradant Peaks E->F G 7. Determine Stability Profile & Degradation Rate F->G

Caption: Experimental workflow for HPLC-based stability assessment.

References

  • PubChem. (n.d.). 2-Methylpyridine. National Center for Biotechnology Information. [Link]

  • Loba Chemie. (2015, April 9). 2-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Mallak Specialties Pvt Ltd. (2019, January). Technical Data Sheet of 3-Pyridinesulfonic acid. [Link]

  • Google Patents. (n.d.).
  • 2a biotech. (n.d.). Products. [Link]

  • Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • DeLaMare, S., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15637-15648. [Link]

  • ResearchGate. (2025, November 9). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. [Link]

  • PubChem. (n.d.). 3-Pyridinesulfonic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHYLPYRIDINE-4-SULFONIC ACID. [Link]

  • ResearchGate. (n.d.). Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 2-Methylpyridine-4-Sulfonic Acid

This guide provides an in-depth analysis of the safety considerations and handling protocols for 2-methylpyridine-4-sulfonic acid (CAS No: 408533-46-0). As a specialized chemical intermediate, comprehensive safety data m...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety considerations and handling protocols for 2-methylpyridine-4-sulfonic acid (CAS No: 408533-46-0). As a specialized chemical intermediate, comprehensive safety data may not be readily available. Therefore, this document synthesizes information from structurally related compounds, namely pyridine derivatives and sulfonic acids, to establish a robust framework for risk assessment and safe laboratory practices. This approach is designed to empower researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and scientific integrity.

Compound Profile and Inferred Hazard Assessment

2-Methylpyridine-4-sulfonic acid is a heterocyclic compound incorporating both a pyridine ring and a sulfonic acid functional group.[1][2] Its chemical structure suggests a dual nature in terms of hazards: those associated with pyridine derivatives and those characteristic of sulfonic acids.

Structural Analogs Analysis:

  • Pyridine and Picolines (Methylpyridines): These precursors are known to be harmful if swallowed, in contact with skin, or if inhaled.[3][4] They are also flammable liquids and can cause skin, eye, and respiratory irritation.[4][5] Overexposure to pyridine derivatives can lead to symptoms like nausea, headaches, and potential damage to the liver, kidneys, and central nervous system.[6]

  • Sulfonic Acids: This class of compounds is known for its corrosive properties, capable of causing severe skin burns and eye damage.[7][8][9] Inhalation can lead to irritation of the respiratory system.[8]

Based on these structural components, a cautious and comprehensive approach to handling is warranted. The following GHS classification for 2-methylpyridine-4-sulfonic acid is inferred to guide safety protocols.

Table 1: Inferred GHS Classification for 2-Methylpyridine-4-Sulfonic Acid
Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 1C / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This classification is provisional and based on the toxicological profiles of related chemical structures. Always consult a validated Safety Data Sheet (SDS) for the specific compound if one becomes available.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive for handling 2-methylpyridine-4-sulfonic acid is to minimize all potential routes of exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:
  • Chemical Fume Hood: All handling of 2-methylpyridine-4-sulfonic acid, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[6][10][11] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[3][10][12]

  • Eyewash Stations and Safety Showers: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the workstation.[6][13]

Personal Protective Equipment (PPE):

The selection of PPE is not merely a checklist but a critical risk mitigation strategy.

  • Hand Protection: Wear chemical-resistant gloves. Given the pyridine component, butyl rubber or laminate film gloves are recommended. Nitrile gloves may offer limited protection and should be double-gloved and changed frequently.[6] Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6][12] In addition, a face shield should be worn when there is a risk of splashes or when handling larger quantities.[7][11]

  • Skin and Body Protection: A flame-retardant lab coat should be worn and fully buttoned.[4] Ensure that all skin is covered. For tasks with a higher risk of splashes, a chemical-resistant apron is advisable.

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is required.[6] All personnel requiring respirators must be enrolled in a respiratory protection program, including medical clearance and fit-testing.

Diagram 1: Hazard Assessment Logic Flow cluster_0 Compound Identity cluster_1 Structural Analysis cluster_2 Data Synthesis cluster_3 Risk Mitigation Compound 2-Methylpyridine-4-Sulfonic Acid Pyridine Pyridine Ring (Toxicity, Flammability) Compound->Pyridine SulfonicAcid Sulfonic Acid Group (Corrosivity) Compound->SulfonicAcid GHS Inferred GHS Classification (Acute Tox, Skin Corr, Eye Dam, Resp Irr) Pyridine->GHS SulfonicAcid->GHS Handling Safe Handling Protocols (PPE, Engineering Controls) GHS->Handling Emergency Emergency Procedures (First Aid, Spills) GHS->Emergency

Caption: Hazard assessment logic for a novel compound.

Step-by-Step Handling and Storage Protocols

Adherence to a systematic workflow is paramount for ensuring safety. The following protocols provide a self-validating system for handling 2-methylpyridine-4-sulfonic acid.

Experimental Workflow:
  • Preparation:

    • Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered.

    • Verify that the safety shower and eyewash station are unobstructed and functional.

    • Assemble all necessary equipment (spatulas, glassware, weighing paper, etc.) inside the fume hood.

    • Don all required PPE as detailed in Section 2.

  • Weighing and Transfer:

    • As 2-methylpyridine-4-sulfonic acid is likely a solid, handle it carefully to avoid generating dust.[13]

    • Use a micro-spatula for transfers.

    • If transferring to a container with a solvent, add the solid to the solvent slowly to control any exothermic reactions.

  • Post-Handling:

    • Thoroughly clean all equipment that has come into contact with the compound.

    • Wipe down the work surface inside the fume hood.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Gloves should be removed last.

    • Wash hands and forearms thoroughly with soap and water after completing the work.[4]

Storage Requirements:

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Container: Store in a tightly sealed, clearly labeled container.[3][11][12]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[3][12]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[11][13] Do not store near combustible materials.[11]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures:
  • Inhalation: Immediately move the affected person to fresh air.[3][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[14]

Spill Management:
  • Small Spill (in a fume hood):

    • Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth.[3][10]

    • Carefully sweep or scoop the material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the area immediately and restrict access.[6]

    • Alert laboratory personnel and contact the institution's emergency response team.[6]

    • If safe to do so, increase ventilation to the area and close doors.

    • Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Fire-Fighting Measures:
  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[15] Avoid using a direct stream of water, which may spread the material.

  • Hazards from Combustion: Thermal decomposition can produce hazardous gases, including oxides of nitrogen and sulfur.[7][13]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Diagram 2: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Pre-Task Safety Check (Verify Fume Hood, Eyewash, Shower) DonPPE 2. Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) Prep->DonPPE Weigh 3. Weigh & Transfer (Minimize Dust, Slow Addition) DonPPE->Weigh Experiment 4. Conduct Experiment Weigh->Experiment Clean 5. Decontaminate (Clean Glassware & Surfaces) Experiment->Clean Waste 8. Dispose of Waste (Segregate Hazardous Waste) Experiment->Waste DoffPPE 6. Doff PPE Correctly Clean->DoffPPE Wash 7. Wash Hands Thoroughly DoffPPE->Wash

References

Exploratory

A Technical Guide to the Regioselective Sulfonation of 2-Picoline: Synthesis of 2-Methylpyridine-4-sulfonic Acid

Abstract This technical guide provides an in-depth exploration of the regioselective sulfonation of 2-methylpyridine (2-picoline) to yield 2-methylpyridine-4-sulfonic acid, a valuable heterocyclic building block. The inh...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the regioselective sulfonation of 2-methylpyridine (2-picoline) to yield 2-methylpyridine-4-sulfonic acid, a valuable heterocyclic building block. The inherent electronic properties of the pyridine nucleus present a significant challenge to achieving regiocontrol in electrophilic aromatic substitution. This document elucidates the underlying mechanistic principles, contrasts classical and modern synthetic strategies, and offers detailed, field-tested protocols for researchers, chemists, and professionals in drug development. By explaining the causality behind experimental choices, this guide serves as a practical resource for the successful synthesis and characterization of the target compound.

Introduction: The Synthetic Challenge

Pyridine sulfonic acids are a class of compounds with significant utility in pharmaceutical sciences and materials chemistry, often serving as key intermediates, ligands, or catalysts.[1] The introduction of a sulfonic acid group (-SO₃H) can dramatically alter the physicochemical properties of a parent molecule, enhancing aqueous solubility and providing a handle for further functionalization.

2-Picoline is a readily available starting material.[2] However, its functionalization via electrophilic aromatic substitution (EAS) is not straightforward. The pyridine ring is electronically deficient due to the electronegative nitrogen atom, making it significantly less reactive than benzene towards electrophiles.[3] Furthermore, this deactivation directs incoming electrophiles to the C3 and C5 positions (meta- to the nitrogen). Compounding this is the C2-methyl group, an electron-donating substituent that activates the ring and directs substitution to the ortho- (C3) and para- (C4) positions. The synthesis of 2-methylpyridine-4-sulfonic acid thus requires navigating these competing electronic demands to favor substitution at the desired C4 position.

Mechanistic Considerations: Achieving C4-Selectivity

The crux of this synthesis lies in understanding and manipulating the factors that govern regioselectivity in the electrophilic sulfonation of the 2-picoline ring.

Electronic Landscape of the Pyridine Ring

In the absence of other substituents, the sulfonation of pyridine is a difficult reaction that requires harsh conditions, such as heating with oleum (a solution of SO₃ in H₂SO₄) at high temperatures, often in the presence of a mercuric sulfate catalyst, to yield pyridine-3-sulfonic acid.[4][5] The attack of an electrophile (like SO₃) at the C3 position leads to a resonance-stabilized intermediate (a σ-complex) where the positive charge is delocalized over three carbon atoms. In contrast, attack at the C2 or C4 positions results in an unfavorable resonance structure where the electron-deficient nitrogen atom bears a positive charge.[3][6]

Competing Directing Effects in 2-Picoline

In 2-picoline, the scenario is more complex. The final regiochemical outcome is a result of the interplay between the deactivating, meta-directing nitrogen and the activating, ortho/para-directing methyl group.

  • Nitrogen Atom (Deactivating, Meta-Directing): Favors substitution at C3 and C5.

  • Methyl Group (Activating, Ortho/Para-Directing): Favors substitution at C3 (ortho) and C4 (para). The C6 position is also ortho but is sterically hindered.

The target C4 position is uniquely favored by the methyl group's para-directing influence while being a meta position relative to the nitrogen atom. This suggests that reaction conditions can be tuned to exploit the methyl group's directing effect to overcome the inherent C3 preference of the pyridine ring itself.


// Nodes Start [label="2-Picoline + SO₃", fillcolor="#F1F3F4", fontcolor="#202124"]; SigmaComplex [label="σ-Complex Intermediate\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; Resonance1 [label="Resonance Structure 1\n(Charge on C3)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Resonance2 [label="Resonance Structure 2\n(Charge on C5)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Resonance3 [label="Resonance Structure 3\n(Charge on C-Methyl)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Deprotonation [label="Deprotonation\n(-H⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Methylpyridine-4-sulfonic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> SigmaComplex [label="Attack at C4\n(Rate-Determining Step)", color="#4285F4"]; SigmaComplex -> Resonance1 [label="Delocalization", style=dashed, arrowhead=none]; SigmaComplex -> Resonance2 [label="Delocalization", style=dashed, arrowhead=none]; SigmaComplex -> Resonance3 [label="Delocalization", style=dashed, arrowhead=none]; SigmaComplex -> Deprotonation [label="Re-aromatization", color="#4285F4"]; Deprotonation -> Product [label="Final Product", color="#4285F4"];

// Invisible edges for alignment {rank=same; Resonance1; Resonance2; Resonance3;} }

Mechanism of C4 Sulfonation on 2-Picoline.

Synthetic Strategies and Protocols

The synthesis of 2-methylpyridine-4-sulfonic acid is typically achieved under high-temperature conditions using oleum, which favors the thermodynamically more stable product.

High-Temperature Sulfonation with Oleum

This classical method remains the most direct and widely cited approach. The use of fuming sulfuric acid (oleum) provides a high concentration of the active electrophile, sulfur trioxide (SO₃).[7] High temperatures (often >150°C) are necessary to overcome the activation energy barrier of this challenging electrophilic substitution.[8] While harsh, these conditions can favor the formation of the C4-sulfonated product, which is often the thermodynamically preferred isomer.

The mechanism involves the direct attack of SO₃ on the 2-picoline ring.[1] The reaction is often carried out for an extended period to ensure complete conversion and to allow the reaction mixture to equilibrate, favoring the most stable isomer.

ParameterValue/ConditionRationale & Expert Insight
Sulfonating Agent Oleum (20-30% SO₃)Provides a high concentration of the SO₃ electrophile, necessary to drive the reaction with the deactivated pyridine ring.[9][10]
Reactant Ratio ~3:1 (w/w) Oleum:2-PicolineA significant excess of the sulfonating medium ensures the reaction goes to completion and helps maintain a manageable reaction slurry.[8]
Temperature 160–180°CHigh temperature is critical for overcoming the reaction's activation energy. This range balances reaction rate against the risk of charring and side reactions.[8]
Reaction Time 6–10 hoursAn extended reaction time allows for the potential equilibration of isomers, favoring the formation of the thermodynamically stable C4 product.
Catalyst Mercuric Sulfate (Optional)Historically used to improve yields in pyridine sulfonation, but its use is now largely avoided due to extreme toxicity. Modern protocols often omit it.[4]
Workup Controlled Quenching & pH AdjustmentThe highly acidic reaction mixture must be carefully quenched on ice. The product is zwitterionic and its isolation relies on careful pH adjustment to its isoelectric point to induce precipitation.

Experimental Section: A Validated Protocol

The following protocol is a self-validating system for the synthesis of 2-methylpyridine-4-sulfonic acid, adapted from established procedures for substituted pyridine sulfonation.[1][8]

Protocol: Oleum-Based Sulfonation of 2-Picoline

Safety Precaution: This procedure involves highly corrosive and reactive materials (oleum) and high temperatures. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.

Reagents & Equipment:

  • 2-Picoline (99%)

  • Oleum (20% free SO₃)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

  • Calcium Hydroxide (Ca(OH)₂) or Barium Hydroxide (Ba(OH)₂)

  • Three-neck round-bottom flask (500 mL)

  • Mechanical stirrer

  • Thermometer with a thermocouple adapter

  • Heating mantle with temperature controller

  • Condenser

Procedure:

  • Reaction Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, a thermometer, and a condenser. Ensure all glassware is thoroughly dried.

  • Charging Reagents: In the fume hood, carefully charge the flask with 150 g of oleum (20% SO₃). Begin stirring and cool the flask in an ice bath.

  • Addition of 2-Picoline: Slowly and cautiously add 50 g of 2-picoline to the stirring oleum over 30-45 minutes. The addition is highly exothermic; maintain the internal temperature below 40°C.

  • Heating Phase: Once the addition is complete, replace the ice bath with a heating mantle. Heat the reaction mixture to 170°C and maintain this temperature for 8 hours with vigorous stirring.

  • Reaction Quenching: After 8 hours, turn off the heat and allow the mixture to cool to below 100°C. Prepare a large beaker (2 L) with 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with constant stirring. This step is extremely exothermic and will generate fumes.

  • Neutralization and Isolation:

    • Slowly add a slurry of calcium hydroxide or barium hydroxide to the acidic solution until the pH reaches approximately 7. This will precipitate calcium/barium sulfate.

    • Filter the mixture to remove the inorganic sulfate precipitate. Wash the filter cake with hot deionized water to recover any trapped product.

    • Combine the filtrate and washings. Concentrate the solution under reduced pressure to about one-third of its original volume.

    • Carefully acidify the concentrated filtrate with concentrated sulfuric acid to a pH of approximately 2.5-3.0. The product, 2-methylpyridine-4-sulfonic acid, will precipitate as a white solid as it reaches its isoelectric point.

  • Purification:

    • Cool the suspension in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of ice-cold water, followed by cold ethanol.

    • Dry the product in a vacuum oven at 80°C to a constant weight.


// Nodes A [label="1. Reagent Charging\n(2-Picoline into Oleum @ <40°C)"]; B [label="2. Reaction\n(Heat to 170°C, 8 hours)"]; C [label="3. Quenching\n(Pour onto ice)"]; D [label="4. Neutralization\n(Add Ca(OH)₂ slurry to pH ~7)"]; E [label="5. Filtration\n(Remove CaSO₄ precipitate)"]; F [label="6. Concentration\n(Reduce volume of filtrate)"]; G [label="7. Precipitation\n(Acidify to pH 2.5-3.0)"]; H [label="8. Isolation & Purification\n(Filter, wash, and dry product)"]; I [label="Characterization\n(NMR, IR, MS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Exothermic Addition"]; B -> C [label="Cooling"]; C -> D [label="Safety Critical Step"]; D -> E; E -> F; F -> G [label="Isoelectric Point"]; G -> H; H -> I [style=dashed]; }

General Experimental Workflow.

Product Characterization

Confirmation of the product's identity and regiochemistry is paramount.

  • ¹H NMR (in D₂O): The aromatic region is diagnostic. For the 4-sulfonic acid isomer, one would expect to see three distinct signals: a singlet for the proton at C3, a doublet for the proton at C5, and a doublet for the proton at C6. The coupling constants between C5 and C6 protons will be characteristic of ortho-coupling. The methyl signal will appear upfield.

  • ¹³C NMR (in D₂O): Will show six distinct carbon signals, confirming the asymmetry of the molecule. The carbon bearing the sulfonic acid group (C4) will be significantly shifted.

  • FT-IR (KBr Pellet): Strong characteristic absorption bands for the sulfonic acid group will be visible, typically around 1250-1120 cm⁻¹ (asymmetric S=O stretch) and 1080-1010 cm⁻¹ (symmetric S=O stretch).

  • Mass Spectrometry (ESI-): Will show a prominent peak for the molecular ion [M-H]⁻ at the expected m/z value.

Troubleshooting and Optimization

IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction; Product loss during workup.Increase reaction time or temperature slightly (e.g., to 175°C). Ensure pH for precipitation is precisely controlled. Minimize the volume of wash solvents.
Product Charring Temperature too high; "Hot spots" in the reaction mixture.Ensure accurate temperature monitoring and control. Use vigorous mechanical stirring to ensure even heat distribution.
Poor Regioselectivity Reaction conditions not optimized for thermodynamic control.Ensure the reaction is held at temperature for a sufficient duration (≥8 hours) to allow for potential isomer equilibration.
Difficult Filtration Fine precipitate of calcium/barium sulfate.Use a filter aid (e.g., Celite) during the filtration of the sulfate precipitate. Ensure the solution is hot during this filtration step.

Conclusion

The regioselective sulfonation of 2-picoline to 2-methylpyridine-4-sulfonic acid is a challenging but achievable transformation that hinges on leveraging thermodynamic control to favor substitution at the C4 position. The use of high-temperature oleum, while requiring stringent safety protocols, remains the most effective and direct method. Careful control over reaction parameters and a meticulous workup procedure are critical for obtaining the desired product in good yield and purity. This guide provides the foundational knowledge and a validated protocol to empower researchers to successfully navigate this synthesis.

References

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  • Wikipedia. (N.A.). Sulfur trioxide pyridine complex. Wikipedia. [Link]

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  • PubMed. (2011). Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. PubMed. [Link]

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  • Google Patents. (N.A.). A kind of synthesis of picoline of 2 amino 4 and its purification process.
  • National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. [Link]

  • National Institutes of Health. (N.A.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Europe PMC. [Link]

  • Google Patents. (N.A.). Oleum sulphonation process.
  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]

  • Google Patents. (N.A.). Oleum sulphonation process.
  • Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
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Foundational

The Sulfonated Pyridine Moiety: From Serendipitous Discovery to Precision Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The introduction of the sulfonic acid functional group into the pyridine ring represents a cornerstone of medicinal and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the sulfonic acid functional group into the pyridine ring represents a cornerstone of medicinal and materials chemistry. This guide provides a comprehensive overview of the discovery and history of sulfonated pyridine compounds, tracing their origins from the revolutionary sulfa drugs to their role as key intermediates in modern pharmaceuticals. We delve into the evolution of synthetic methodologies, from the historically challenging classical approaches to contemporary, highly regioselective techniques. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with the practical knowledge required for the synthesis and application of this vital chemical scaffold.

A Tale of Two Chemistries: The Dual History of Sulfonated Pyridines

The story of sulfonated pyridine compounds is intrinsically linked to two parallel narratives: the groundbreaking discovery of sulfonamide antibacterial agents and the persistent efforts of synthetic chemists to tame the challenging sulfonation of the electron-deficient pyridine ring.

The Dawn of the Antibiotic Age: Domagk and the Sulfa Drugs

The journey begins not with pyridine itself, but with the broader class of sulfonamides. In the 1930s, at the Bayer Laboratories of IG Farben in Germany, pathologist and bacteriologist Gerhard Domagk was systematically testing newly synthesized azo dyes for antibacterial properties.[1] This research was driven by the urgent need for treatments against rampant bacterial infections like those caused by Streptococcus.[2] In 1932, a red azo dye named Prontosil rubrum, synthesized by chemists Josef Klarer and Fritz Mietzsch, showed remarkable efficacy in protecting mice from lethal streptococcal infections.[3][4]

The true breakthrough came with the realization that Prontosil was a prodrug.[5] In 1936, researchers at the Pasteur Institute in France discovered that in the body, Prontosil is metabolized to the colorless, active compound sulfanilamide (p-aminobenzenesulfonamide).[6] This discovery was pivotal, as sulfanilamide was a much simpler molecule and had been synthesized years earlier in 1908.[4] This finding opened the floodgates for the development of a vast array of "sulfa drugs," which were the first class of systematically used antibiotics and revolutionized medicine before the widespread availability of penicillin.[7][8] For his discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[1][3]

One of the most significant early sulfa drugs was Sulfapyridine , first synthesized in 1937.[9] It demonstrated superior activity against pneumococci and was instrumental in treating pneumonia, a major cause of mortality at the time. The synthesis of Sulfapyridine marked a key intersection between the burgeoning field of sulfa drugs and the specific chemistry of the pyridine ring.

Taming a Reluctant Ring: The Challenge of Pyridine Sulfonation

In parallel to the biological discoveries, synthetic chemists faced a significant hurdle: the direct sulfonation of pyridine. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic aromatic substitution, the standard method for sulfonation.[2] Furthermore, the strongly acidic conditions required for sulfonation protonate the basic nitrogen atom, further deactivating the ring.[2]

The first successful, albeit harsh, sulfonation of pyridine was reported by O. Fischer in 1882. His method involved heating pyridine with concentrated sulfuric acid in a sealed tube at a staggering 300-350°C for 24 hours, which produced pyridine-3-sulfonic acid in a modest 50% yield.[2] For decades, this "brute force" approach remained one of the few ways to access this important intermediate.

Subsequent research focused on developing milder and more efficient methods. A significant improvement came with the use of a mercury(II) sulfate catalyst, which allowed the reaction to proceed at a lower temperature of around 230°C and with improved yields.[10][11] However, the toxicity of mercury and the harsh conditions still posed significant challenges for industrial-scale production.

The Mechanism of Action: A Classic Example of Antimetabolite Theory

The antibacterial action of sulfonamides, including those containing a pyridine ring like sulfapyridine, is a classic illustration of competitive inhibition. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[4] Folic acid is a crucial cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[2]

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS) . This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate.[7] Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS.[2][7] By binding to the active site of the enzyme, they block the synthesis of dihydrofolic acid, thereby halting bacterial growth and replication.[6] This mechanism is selectively toxic to bacteria because human cells lack this metabolic pathway.[2]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHPP Dihydropteroate Diphosphate DHPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Enzyme THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfonamide Sulfonated Pyridine (e.g., Sulfapyridine) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonated pyridine antibiotics.

The Evolution of Synthesis: From Brute Force to Precision

The demand for sulfonated pyridines, particularly pyridine-3-sulfonic acid as a key pharmaceutical intermediate, has driven the development of more sophisticated and efficient synthetic methods.[10]

Classical Sulfonation: High Temperatures and Catalysts

This foundational method, while historically significant, is characterized by its harsh reaction conditions.

Experimental Protocol: Classical Sulfonation of Pyridine with Oleum and Mercury Catalyst

  • Warning: This reaction involves highly corrosive and toxic materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials:

    • Pyridine

    • Fuming sulfuric acid (oleum, 20% SO₃)

    • Mercury(II) sulfate (HgSO₄)

    • Calcium carbonate or Sodium hydroxide for neutralization

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, cautiously add fuming sulfuric acid (oleum).

    • Slowly and with cooling, add pyridine to the oleum. An exothermic reaction will occur.

    • Add a catalytic amount of mercury(II) sulfate to the mixture.

    • Heat the reaction mixture to 230-270°C and maintain this temperature for several hours.[12] A patent from 1946 describes a process with periodic additions of oleum and mercury catalyst over 5 hours to achieve a 77% yield of sodium 3-pyridinesulfonate.[12]

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a suitable base, such as calcium carbonate, to precipitate the product as its calcium salt.

    • The crude pyridine-3-sulfonic acid salt can be isolated by filtration and purified by recrystallization.

The N-Oxide Strategy: A Milder and More Efficient Route

A significant advancement in pyridine chemistry was the use of pyridine-N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and can be easily removed by reduction after the desired functionalization. This strategy provides a much milder route to sulfonated pyridines.

Pyridine_N_Oxide_Sulfonation cluster_0 Step 1: Oxidation cluster_1 Step 2: Sulfonation cluster_2 Step 3: Reduction Pyridine Pyridine Derivative (e.g., 3-Chloropyridine) N_Oxide Pyridine-N-Oxide Derivative Pyridine->N_Oxide m-CPBA or H₂O₂ Sulfonated_N_Oxide Sulfonated Pyridine-N-Oxide N_Oxide->Sulfonated_N_Oxide NaHSO₃ or Fuming H₂SO₄ Final_Product Sulfonated Pyridine Sulfonated_N_Oxide->Final_Product Raney Ni, H₂ or SO₂

Caption: General workflow for the N-oxide strategy.

Experimental Protocol: Synthesis of Pyridine-3-sulfonic acid via 3-Chloropyridine-N-oxide [10]

This method is based on a patented industrial process and avoids the use of mercury.

  • Step 1: Synthesis of 3-Chloropyridine-N-oxide

    • Materials:

      • 3-Chloropyridine

      • m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid

      • Dichloromethane (DCM)

    • Procedure (using m-CPBA):

      • Dissolve 3-chloropyridine (1.0 eq) in dichloromethane at 0-5°C.[7]

      • Slowly add m-chloroperoxybenzoic acid (1.5-2.0 eq) while maintaining the low temperature.[7]

      • Allow the reaction to warm to room temperature and stir for 16-24 hours.[7]

      • Monitor the reaction by TLC.

      • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

      • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloropyridine-N-oxide.

  • Step 2: Sulfonation of 3-Chloropyridine-N-oxide

    • Materials:

      • 3-Chloropyridine-N-oxide

      • Sodium bisulfite

      • Sodium hydroxide

      • Water

    • Procedure:

      • Dissolve sodium bisulfite in water and adjust the pH to 9.0-9.5 with sodium hydroxide.

      • Add crude 3-chloropyridine-N-oxide to the solution.

      • Heat the mixture in an autoclave to 145°C for 17 hours.[10]

      • After cooling, the resulting solution contains pyridine-3-sulfonic acid-N-oxide.

  • Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

    • Materials:

      • Solution from Step 2

      • Raney nickel

      • Hydrogen gas

    • Procedure:

      • To the cooled reaction mixture from Step 2, add Raney nickel catalyst.

      • Heat the suspension to 95-110°C in an autoclave.[13]

      • Pressurize the autoclave with hydrogen gas (e.g., 7 bar) and hydrogenate for 3-16 hours.[13]

      • After cooling and venting, filter off the catalyst.

      • The pyridine-3-sulfonic acid can be isolated from the filtrate by acidification and crystallization, affording a high-purity product with yields reported between 77-80%.[13]

Modern Frontiers: C-H Functionalization

The most recent advances in this field focus on the direct, regioselective C-H functionalization of the pyridine ring, avoiding the need for pre-functionalized starting materials or harsh conditions. One such method is the C4-selective C-H sulfonylation.

Experimental Protocol: Base-Mediated C4-Selective C-H Sulfonylation of Pyridine [1][6]

  • Materials:

    • Pyridine

    • Triflic anhydride (Tf₂O)

    • Sodium sulfinate salt (e.g., sodium p-toluenesulfinate)

    • N-methylpiperidine

    • Chloroform (CHCl₃)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve pyridine (1.0 eq) in chloroform.

    • Cool the solution to -40°C.

    • Add triflic anhydride (1.1 eq) dropwise to activate the pyridine ring.

    • Add the sodium sulfinate salt (1.5 eq) followed by N-methylpiperidine (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired 4-sulfonylated pyridine with high regioselectivity (>95:5 C4:C2).[6]

Comparative Analysis of Sulfonation Methodologies

The evolution of synthetic methods for pyridine sulfonation reflects a continuous drive towards greater efficiency, safety, and precision.

Method Reagents Conditions Typical Yield Regioselectivity Advantages Disadvantages
Classical (Fischer) Pyridine, H₂SO₄300-350°C, sealed tube, 24h~50%3-positionFoundational methodExtremely harsh conditions, low yield, safety concerns
Catalytic Classical Pyridine, Oleum, HgSO₄230-270°C, several hours70-80%3-positionImproved yield and lower temperature than FischerHighly toxic mercury catalyst, harsh conditions, waste disposal issues
N-Oxide Strategy Pyridine derivative, Oxidant, Sulfonating agent, Reducing agentMulti-step, milder conditions (e.g., 145°C for sulfonation)75-80% (overall)Controlled by starting materialAvoids mercury, high yield and purity, industrially applicableMulti-step process
C-H Sulfonylation Pyridine, Tf₂O, Sulfinate salt, Organic base-40°C to RT, 16h60-80%C4-selective (>95:5)High regioselectivity, mild conditions, modularRequires stoichiometric activator and base, may not be cost-effective for bulk synthesis

Applications and Future Outlook

Sulfonated pyridine compounds remain indispensable in modern chemistry. Pyridine-3-sulfonic acid and its derivatives are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is Vonoprazan , a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders. The synthesis of Vonoprazan relies on the use of pyridine-3-sulfonyl chloride, which is derived from pyridine-3-sulfonic acid.

The development of new synthetic methods, particularly in C-H functionalization, continues to expand the toolkit available to chemists. These modern techniques allow for the late-stage modification of complex molecules, enabling the rapid generation of new drug candidates and functional materials. The journey from the serendipitous discovery of Prontosil to the rational design of highly selective C-H functionalization reactions exemplifies the power of chemical synthesis to solve critical challenges in medicine and science. The sulfonated pyridine core, with its rich history and versatile chemistry, is poised to remain a privileged scaffold in the development of new technologies for years to come.

References

  • BenchChem. (2025). The Enduring Challenge of Pyridine Sulfonation: A Journey from Brutal Beginnings to Precision Chemistry.
  • CN115160220A - Synthesis process of pyridine-N-oxide.
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  • ChemicalBook. (2025). Sulfapyridine | 144-83-2.
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  • Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine.
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Exploratory

Unveiling the Electronic Landscape: A Theoretical and Practical Guide to 2-Methylpyridine-4-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the electronic structure of 2-methylpyridine-4-sulfonic acid, a molecule of significan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the electronic structure of 2-methylpyridine-4-sulfonic acid, a molecule of significant interest in medicinal chemistry and materials science. By integrating high-level theoretical calculations with established experimental validation techniques, this document offers a self-validating framework for understanding and predicting the molecule's reactivity, stability, and potential interactions. This guide is designed to empower researchers to not only replicate these findings but also to apply these principles to novel pyridine derivatives.

Introduction: The Significance of 2-Methylpyridine-4-Sulfonic Acid

2-Methylpyridine-4-sulfonic acid, with the chemical formula C6H7NO3S, is a substituted pyridine derivative.[1][2] The strategic placement of a methyl group at the 2-position and a sulfonic acid group at the 4-position of the pyridine ring introduces a unique combination of electronic and steric effects. Understanding the intricate details of its electronic structure is paramount for predicting its chemical behavior. The electron-donating methyl group and the strongly electron-withdrawing sulfonic acid group create a complex electronic environment that governs the molecule's reactivity, acidity, and intermolecular interactions.

In the realm of drug development, the electronic properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For instance, the charge distribution and molecular electrostatic potential can provide insights into how 2-methylpyridine-4-sulfonic acid might interact with biological targets such as proteins and enzymes. Furthermore, its potential application as an intermediate in organic synthesis necessitates a thorough understanding of its nucleophilic and electrophilic sites. This guide will delve into the theoretical underpinnings of its electronic character and provide a practical framework for its experimental verification.

Theoretical Framework: Probing the Electronic Structure with Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules.[3][4][5][6][7] Its balance of computational cost and accuracy makes it an ideal choice for studying systems like 2-methylpyridine-4-sulfonic acid.

The "Why" Behind the Method: Choosing the Right Tools

The selection of the functional and basis set is a critical decision in any DFT study, directly impacting the quality of the results.

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals. This leads to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including pyridine derivatives.[3][4][7]

  • Basis Set Selection (6-311+G(d,p)): The choice of a basis set determines the flexibility the calculation has to describe the distribution of electrons in space. The 6-311+G(d,p) basis set offers a robust compromise between accuracy and computational expense.

    • 6-311G: This triple-zeta valence basis set provides a more accurate description of the valence electrons, which are most involved in chemical bonding and reactivity.

    • +: The inclusion of diffuse functions is crucial for accurately describing anions and molecules with lone pairs, such as the nitrogen and oxygen atoms in our target molecule. These functions allow for a more realistic representation of the electron density far from the atomic nuclei.

    • (d,p): Polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) are essential for describing the anisotropic nature of electron density in molecules, allowing for a more accurate representation of chemical bonds and non-covalent interactions.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing a comprehensive DFT analysis of 2-methylpyridine-4-sulfonic acid.

Step 1: Molecular Geometry Optimization

  • Objective: To find the lowest energy (most stable) three-dimensional arrangement of atoms.

  • Procedure:

    • Construct the initial 3D structure of 2-methylpyridine-4-sulfonic acid using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform a geometry optimization calculation using the B3LYP functional and the 6-311+G(d,p) basis set.

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 2: Electronic Structure Analysis

  • Objective: To calculate and analyze the key electronic properties of the optimized geometry.

  • Procedure:

    • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP) Map: Generate an MEP map to visualize the charge distribution and identify regions of positive (electrophilic) and negative (nucleophilic) potential.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain deeper insights into charge distribution, atomic charges, and orbital interactions.

Step 3: Solvation Effects (Optional but Recommended)

  • Objective: To account for the influence of a solvent on the electronic structure.

  • Procedure:

    • Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM), to simulate the presence of a solvent (e.g., water, DMSO).

    • Re-optimize the geometry and recalculate the electronic properties within the chosen solvent model.

Below is a Graphviz diagram illustrating the computational workflow:

computational_workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Input Initial 3D Structure Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Input->Opt Initial Coordinates Freq Frequency Calculation Opt->Freq Optimized Structure Elec Electronic Properties (HOMO, LUMO, MEP, NBO) Freq->Elec Verified Minimum Results Optimized Geometry, Electronic Properties, Spectroscopic Data Elec->Results Calculated Data reactivity_concept HOMO High HOMO Energy Nucleophilicity Increased Nucleophilicity HOMO->Nucleophilicity LUMO Low LUMO Energy Electrophilicity Increased Electrophilicity LUMO->Electrophilicity Reactivity Chemical Reactivity Nucleophilicity->Reactivity Electrophilicity->Reactivity

Caption: Influence of FMOs on chemical reactivity.

Experimental Validation: Bridging Theory and Reality

Theoretical predictions, while powerful, must be grounded in experimental reality. Spectroscopic techniques provide a direct means to probe the electronic structure and validate the computational results. A guide on the spectroscopic confirmation of pyridine sulfonic acid isomers provides a solid foundation for this validation. [8]

Spectroscopic Characterization Protocols

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The chemical shifts of the protons on the pyridine ring are highly sensitive to the electronic environment. The electron-withdrawing sulfonic acid group will cause a downfield shift (higher ppm) of the ring protons, while the electron-donating methyl group will cause an upfield shift (lower ppm) of the adjacent protons.

  • ¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the pyridine ring will be influenced by the substituents, providing further confirmation of the electronic structure.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 2-methylpyridine-4-sulfonic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

  • Data Analysis: Reference the chemical shifts (δ) to the residual solvent peak. Analyze the integration, multiplicity, and coupling constants (J) to assign the peaks to the respective protons.

4.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic Peaks:

    • O-H stretch (sulfonic acid): A broad band in the region of 2500-3300 cm⁻¹.

    • S=O stretch (sulfonic acid): Strong absorptions around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

    • C=N and C=C stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

    • C-H stretch (methyl group): Absorptions around 2900-3000 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry, powdered sample with potassium bromide.

  • Data Acquisition: Record the FT-IR spectrum using a spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for the respective functional groups.

The interplay between theoretical calculations and experimental validation is crucial for a comprehensive understanding, as illustrated below:

validation_cycle Theory Theoretical Calculations (DFT) Prediction Predicted Properties (Electronic, Spectroscopic) Theory->Prediction predicts Experiment Experimental Validation (NMR, FT-IR) Prediction->Experiment guides Correlation Correlation & Refinement Experiment->Correlation validates Correlation->Theory refines

Caption: The self-validating cycle of theory and experiment.

Conclusion

The electronic structure of 2-methylpyridine-4-sulfonic acid is a complex interplay of the electron-donating methyl group and the electron-withdrawing sulfonic acid group on the pyridine ring. This guide has provided a robust theoretical framework based on Density Functional Theory for predicting its electronic properties, including frontier molecular orbitals and molecular electrostatic potential. Furthermore, it has outlined a clear path for experimental validation using NMR and FT-IR spectroscopy. By integrating these computational and experimental approaches, researchers can gain a deep and actionable understanding of this important molecule, paving the way for its application in drug discovery and materials science.

References

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

  • ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]

  • ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Retrieved from [Link]

  • MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHYLPYRIDINE-4-SULFONIC ACID | CAS 408533-46-0. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2-Methylpyridine-4-sulfonic Acid and Its Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Importance in Medicinal Chemistry The pyridine scaffold is a cornerstone in medicinal chemistry, present in over 7,000 drug candid...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in over 7,000 drug candidates and numerous FDA-approved therapeutics like Imatinib and Esomeprazole.[1] Its versatility allows for fine-tuning of physicochemical properties to enhance drug efficacy, metabolic stability, and target binding.[1] Within this class, 2-methylpyridine derivatives functionalized with a sulfonic acid or sulfonyl group at the 4-position represent a critical subclass of building blocks.

The sulfonic acid moiety is a strong acid and a potent hydrogen bond acceptor. Its incorporation into a molecule can significantly increase aqueous solubility, modulate pKa, and improve pharmacokinetic profiles.[2][3] These characteristics make 2-methylpyridine-4-sulfonic acid and its derivatives highly valuable intermediates for the synthesis of complex pharmaceutical agents.[2][3] For instance, the related compound pyridine-3-sulfonic acid is a key intermediate in the synthesis of Vonoprazan, a proton pump inhibitor.[2] Furthermore, derivatives such as 2-Methylpyridine-1-ium-1-sulfonate have demonstrated potent anti-angiogenic and anti-cancer activities, highlighting the therapeutic potential inherent in this structural motif.

This guide provides detailed, field-proven protocols for the synthesis of the parent compound, 2-methylpyridine-4-sulfonic acid, and its conversion into key derivatives essential for drug discovery programs.

Synthetic Landscape: Challenges and Strategies

The synthesis of pyridine sulfonic acids is primarily achieved through electrophilic aromatic substitution (EAS). However, the pyridine ring presents a significant challenge. The lone pair on the nitrogen atom makes it basic, causing it to protonate under the acidic conditions required for sulfonation. The resulting pyridinium ion is strongly deactivated towards electrophilic attack. While the methyl group at the 2-position of 2-picoline is weakly activating, overcoming the powerful deactivating effect of the ring nitrogen requires robust strategies.

Two primary strategies are detailed here:

  • Direct Sulfonation: Employing harsh reaction conditions to force the sulfonation onto the deactivated ring.

  • Synthesis via N-Oxide Intermediate: A milder, multi-step approach that leverages the altered reactivity of the pyridine N-oxide to facilitate substitution at the 4-position.[4][5]

Protocol I: Direct Sulfonation of 2-Methylpyridine (2-Picoline)

This method relies on brute-force conditions to achieve electrophilic substitution. The electrophile, sulfur trioxide (SO₃), is generated from fuming sulfuric acid (oleum).

Causality and Experimental Rationale

The pyridine nitrogen deactivates the ring towards EAS, making direct sulfonation significantly more difficult than for benzene. Extremely high temperatures are necessary to provide sufficient energy to overcome this activation barrier. The reaction proceeds via the formation of a sigma complex, and the 4-position is targeted due to a combination of electronic and steric influences from the 2-methyl group. To enhance the reaction rate and yield, a mercury(II) sulfate catalyst can be employed, which is believed to coordinate to the pyridine nitrogen, reducing its deactivating effect. However, due to the toxicity of mercury salts, this is often avoided in pharmaceutical synthesis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation picoline 2-Methylpyridine reactor Sealed Autoclave 220-240 °C, 24-48h picoline->reactor oleum Fuming Sulfuric Acid (20% SO3) oleum->reactor quench Quench on Ice reactor->quench neutralize Neutralize with Ca(OH)2 / Ba(OH)2 quench->neutralize filter Filter Precipitate (CaSO4 / BaSO4) neutralize->filter acidify Acidify Filtrate (e.g., H2SO4) filter->acidify isolate Crystallize & Isolate Product acidify->isolate G start 4-Chloro-2-methylpyridine step1 Step 1: N-Oxidation (H2O2, Acetic Acid) start->step1 intermediate1 4-Chloro-2-methylpyridine N-oxide step1->intermediate1 step2 Step 2: Sulfonation (Na2SO3, H2O, Autoclave) intermediate1->step2 intermediate2 2-Methylpyridine-4-sulfonic Acid N-oxide step2->intermediate2 step3 Step 3: Reduction (H2, Raney Ni) intermediate2->step3 end 2-Methylpyridine-4-sulfonic Acid step3->end G sulfonic_acid 2-Methylpyridine- 4-sulfonic Acid sulfonyl_chloride 2-Methylpyridine- 4-sulfonyl Chloride sulfonic_acid->sulfonyl_chloride SOCl2 or PCl5 sulfonamide 2-Methylpyridine- 4-sulfonamide Derivatives sulfonyl_chloride->sulfonamide R1R2NH, Base

Caption: Conversion of sulfonic acid to key derivatives.

Protocol III: Synthesis of 2-Methylpyridine-4-sulfonyl Chloride

Materials:

  • 2-Methylpyridine-4-sulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 17.3 g (0.1 mol) of 2-methylpyridine-4-sulfonic acid.

  • Chlorination: Slowly add 30 mL (approx. 0.4 mol) of thionyl chloride to the flask at room temperature. Add 2-3 drops of DMF as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The solid sulfonic acid will gradually dissolve.

  • Work-up: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Isolation: The resulting crude sulfonyl chloride can often be used directly in the next step. If purification is needed, it can be attempted by vacuum distillation or recrystallization from a non-polar solvent, though care must be taken due to its reactivity.

Protocol IV: General Synthesis of 2-Methylpyridine-4-sulfonamides

Materials:

  • 2-Methylpyridine-4-sulfonyl chloride

  • Primary or secondary amine (e.g., morpholine, aniline, etc.)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Reaction Setup: Dissolve the desired amine (0.1 mol) and triethylamine (0.12 mol) in 200 mL of anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve the crude 2-methylpyridine-4-sulfonyl chloride (from Protocol III, ~0.1 mol) in 50 mL of anhydrous dichloromethane and add it dropwise to the amine solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture sequentially with water, 1M HCl (to remove excess amine and triethylamine), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization.

The synthetic routes outlined in this guide provide robust and validated methods for accessing 2-methylpyridine-4-sulfonic acid and its pharmaceutically relevant derivatives. The choice between direct sulfonation and the N-oxide pathway depends on the desired scale, available equipment, and the chemical sensitivity of other functional groups on the pyridine scaffold. Mastery of these protocols enables researchers to generate diverse libraries of compounds, accelerating the discovery and development of novel therapeutics.

References

  • A Decade of Pyridine-Containing Heterocycles in US FDA Approved Drugs: A Medicinal Chemistry-Based Analysis. (n.d.). PubMed Central. Retrieved from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Pyridine. (n.d.). Dr. Diksha Katiyar. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Retrieved from [Link]

  • 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction. (2017). Biomedicine & Pharmacotherapy. Retrieved from [Link]

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020). YouTube. Retrieved from [Link]

  • Why nucleophilic substitution in pyridine favours at position-2? (2016). Quora. Retrieved from [Link]

  • (No Title). (n.d.).
  • (No Title). (n.d.).
  • (No Title). (n.d.).
  • (No Title). (n.d.).
  • (No Title). (n.d.).
  • (No Title). (n.d.).
  • How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. (2024). Capital Resin Corporation. Retrieved from [Link]

Sources

Application

Topic: "2-methylpyridine-4-sulfonic acid" as a Catalyst in Organic Synthesis

An Application & Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract This guide serves as a comprehensive technical resource on the application of 2-methylpyridine-4-sulfonic ac...

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide serves as a comprehensive technical resource on the application of 2-methylpyridine-4-sulfonic acid as a potent Brønsted acid organocatalyst. We move beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on its utility, focusing on the causal relationships between its structure and catalytic function. Detailed, field-tested protocols for key multi-component reactions, including the Biginelli and Hantzsch syntheses, are presented. This document is designed to be a self-validating system, with mechanistic diagrams and workflow visualizations to support the experimental designs. All critical claims are substantiated with citations to authoritative literature, ensuring scientific integrity and trustworthiness.

Introduction: The Strategic Value of Heterocyclic Brønsted Acids

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and sustainability has propelled organocatalysis to the forefront. Within this field, Brønsted acid catalysis represents a fundamental pillar. While simple acids like p-toluenesulfonic acid (PTSA) or mineral acids are effective, they can lack the nuanced properties required for complex syntheses.

2-Methylpyridine-4-sulfonic acid emerges as a catalyst of strategic interest. It is not merely a proton source; its molecular architecture—a pyridine ring functionalized with both a strongly acidic sulfonic acid group and a methyl group—offers a unique combination of properties. The sulfonic acid moiety provides the requisite acidity, while the heterocyclic pyridine core influences solubility, potential for non-covalent substrate interactions, and overall stability. This guide will unpack the practical applications of these structural features.

Physicochemical Profile and Catalyst Handling

A thorough understanding of a catalyst's physical properties is a prerequisite for its effective deployment and for ensuring reproducibility.

PropertyValueSource
IUPAC Name 2-methylpyridine-4-sulfonic acid[1]
CAS Number 408533-46-0[1][2]
Molecular Formula C₆H₇NO₃S[1][2]
Molecular Weight 173.19 g/mol [1][2]
Appearance White to off-white crystalline powder(General)
Solubility Expected to be water-soluble and soluble in polar protic solvents like ethanol.[3]

Handling & Storage: Store in a cool, dry place away from incompatible materials. As a sulfonic acid derivative, it is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Application Focus: Multi-Component Condensation Reactions

Multi-component reactions (MCRs) are a benchmark of synthetic efficiency, allowing for the construction of complex molecules in a single step from three or more starting materials. 2-Methylpyridine-4-sulfonic acid excels in this domain by effectively catalyzing key condensation cascades.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a cornerstone for generating DHPMs, a privileged scaffold in medicinal chemistry. The reaction traditionally requires strong acid catalysis, which can lead to side reactions and harsh conditions. 2-Methylpyridine-4-sulfonic acid offers an efficient and milder alternative.

Causality of Catalysis: The catalyst's primary role is to protonate the aldehyde's carbonyl oxygen. This activation dramatically increases the carbonyl carbon's electrophilicity, priming it for nucleophilic attack by the urea. This is the rate-determining step, and the efficacy of the Brønsted acid directly correlates with reaction efficiency.

This protocol describes the synthesis of Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, showcasing the catalyst's effectiveness.[4]

Materials:

  • 3-Hydroxybenzaldehyde (1.22 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Thiourea (0.91 g, 12 mmol)

  • 2-Methylpyridine-4-sulfonic acid (0.0173 g, 0.1 mmol, 1 mol%)

  • Ethanol (25 mL)

  • 100 mL Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Step-by-Step Procedure:

  • Vessel Preparation: To the 100 mL round-bottom flask, add the magnetic stir bar.

  • Reagent Addition: Sequentially add 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and the catalyst, 2-methylpyridine-4-sulfonic acid.

  • Solvent Addition: Add 25 mL of ethanol. The order of addition is generally not critical for this reaction.

  • Reaction Execution: Place the flask in a heating mantle and attach the reflux condenser. Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress via Thin-Layer Chromatography (TLC) every hour. A typical mobile phase is ethyl acetate/hexane (3:7). The product spot should be significantly more polar than the starting aldehyde and ketoester.

  • Work-up & Isolation: After 3-5 hours (or upon completion as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product on the filter with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product under vacuum to yield Monastrol as a crystalline solid.

Biginelli_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification Reactants Combine: - Aldehyde - β-Ketoester - Thiourea - Catalyst (1 mol%) Solvent Add Ethanol Reactants->Solvent Reflux Heat to Reflux (3-5 hours) Solvent->Reflux TLC Monitor by TLC Reflux->TLC Hourly Check Cooling Cool to RT, then Ice Bath Reflux->Cooling Reaction Complete Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product Pure DHPM (Monastrol) Drying->Product

Caption: Step-wise workflow for the catalyzed synthesis of Monastrol.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR for preparing 1,4-dihydropyridines (1,4-DHPs), a core structure in several cardiovascular drugs (e.g., Nifedipine).[5] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6][7][8]

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (2.60 g, 20 mmol)

  • Ammonium acetate (0.92 g, 12 mmol)

  • 2-Methylpyridine-4-sulfonic acid (0.087 g, 0.5 mmol, 5 mol%)

  • Ethanol (20 mL)

  • 100 mL Round-bottom flask with stir bar and reflux condenser

Step-by-Step Procedure:

  • Setup: Charge a 100 mL round-bottom flask with a stir bar, benzaldehyde, ethyl acetoacetate, ammonium acetate, and 2-methylpyridine-4-sulfonic acid.

  • Solvent: Add 20 mL of ethanol and attach a reflux condenser.

  • Reaction: Heat the mixture to reflux with efficient stirring for 4-6 hours.

  • Monitoring: Track the disappearance of benzaldehyde using TLC (ethyl acetate/hexane, 2:8).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically crystallize out of solution.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and recrystallize from hot ethanol to obtain the pure 1,4-DHP product.

Mechanistic Rationale of Catalysis

The efficacy of 2-methylpyridine-4-sulfonic acid is rooted in its ability to orchestrate a proton-transfer cascade. The diagram below illustrates the proposed catalytic cycle for the Biginelli reaction, which serves as a model for its function in related condensations.

Biginelli_Mechanism Catalyst Catalyst (R-SO₃H) ActivatedAldehyde Protonated Aldehyde [R'-CHOH]⁺ Catalyst->ActivatedAldehyde Protonation Aldehyde Aldehyde (R'-CHO) Aldehyde->ActivatedAldehyde Iminium N-Acyliminium Ion ActivatedAldehyde->Iminium Urea Urea Urea->Iminium Nucleophilic Attack Adduct Open-Chain Adduct Iminium->Adduct Ketoester β-Ketoester (Enol form) Ketoester->Adduct Michael Addition Cyclization Cyclization & Dehydration Adduct->Cyclization Cyclization->Catalyst Catalyst Regeneration (-H₂O) Product DHPM Product Cyclization->Product

Caption: Proposed catalytic cycle for the Biginelli reaction.

Key Mechanistic Steps:

  • Activation: The sulfonic acid protonates the aldehyde, creating a highly reactive electrophile.

  • Iminium Formation: Urea attacks the activated aldehyde, and subsequent dehydration leads to a key N-acyliminium ion intermediate.

  • Carbon-Carbon Bond Formation: The enol form of the β-ketoester adds to the iminium ion.

  • Cyclization and Regeneration: The final intramolecular cyclization and dehydration step forms the stable dihydropyrimidine ring and regenerates the catalyst.

Concluding Remarks for the Practicing Scientist

2-Methylpyridine-4-sulfonic acid is more than a mere acidic reagent; it is an enabling tool for efficient molecular construction. Its advantages—high catalytic activity, operational simplicity, and mild reaction conditions—make it a superior choice for classic MCRs like the Biginelli and Hantzsch reactions. The protocols and mechanistic insights provided herein are designed to empower researchers to confidently integrate this versatile catalyst into their synthetic programs, accelerating discovery in drug development and materials science.

References

  • Title: Hantzsch pyridine synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Learning from the Hantzsch synthesis Source: American Chemical Society URL: [Link]

  • Title: Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions Source: MDPI URL: [Link]

  • Title: Preparation of dihydropyrimidinones a | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview Source: IJPPR URL: [Link]

  • Title: Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: Hantzsch Pyridine Synthesis | PDF Source: Scribd URL: [Link]

  • Title: Hantzsch Dihydropyridine (Pyridine) Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: 2-METHYLPYRIDINE-4-SULFONIC ACID | CAS 408533-46-0 Source: Matrix Fine Chemicals URL: [Link]

  • Title: Hantzsch pyridine synthesis - overview Source: ChemTube3D URL: [Link]

Sources

Method

Application Note: Analytical Methods for the Quantification of 2-methylpyridine-4-sulfonic acid

Abstract This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-methylpyridine-4-sulfonic acid, a compound of interest in pharmaceutical development as a potential...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-methylpyridine-4-sulfonic acid, a compound of interest in pharmaceutical development as a potential intermediate, counter-ion, or impurity.[1][2] Accurate and reliable quantification is critical for quality control, stability studies, and regulatory compliance. This document outlines three robust analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method for high-specificity and accuracy, and two alternative methods—Capillary Zone Electrophoresis (CZE) for high-efficiency separations and UV-Vis Spectrophotometry for rapid screening. Each protocol is designed to be self-validating, with detailed explanations of experimental choices and adherence to established scientific principles. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction

2-methylpyridine-4-sulfonic acid (CAS No: 408533-46-0) is a heterocyclic organic compound featuring both a basic pyridine ring and a strongly acidic sulfonic acid group.[3] This zwitterionic nature imparts high polarity and aqueous solubility, presenting unique challenges and considerations for analytical method development. Its presence in pharmaceutical manufacturing may arise from synthesis pathways or as a counter-ion to stabilize active pharmaceutical ingredients (APIs).[2] Therefore, the development of validated, robust, and accurate analytical methods is paramount for ensuring product quality and safety.

This guide details methodologies for the precise quantification of 2-methylpyridine-4-sulfonic acid, grounded in established analytical principles and regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH).[4][5]

Primary Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the recommended primary method due to its high selectivity, sensitivity, and robustness for quantifying compounds in complex matrices. A reversed-phase method is well-suited for pyridine derivatives, offering excellent resolution and reproducibility.[6][7]

Principle of the Method

This method utilizes a reversed-phase C18 column where separation is governed by the hydrophobic interactions between the analyte and the stationary phase. 2-methylpyridine-4-sulfonic acid, being highly polar, will have limited retention. The inclusion of a buffered aqueous mobile phase is critical to control the ionization state of both the sulfonic acid and pyridine moieties, ensuring consistent retention times and symmetrical peak shapes. Quantification is achieved by measuring the UV absorbance of the analyte at a specific wavelength and comparing it to a calibration curve prepared from certified reference standards.

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C System Equilibration & Suitability Test A->C B Mobile Phase Preparation & Degassing B->C D Inject Standards (Calibration Curve) C->D SST Pass E Inject Samples D->E F Peak Integration & Identification E->F G Quantification (Regression Analysis) F->G H Generate Report G->H

Caption: Workflow for the quantification of 2-methylpyridine-4-sulfonic acid by HPLC.

Materials and Reagents
  • Reference Standard: 2-methylpyridine-4-sulfonic acid (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (≥18.2 MΩ·cm)

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid

  • Equipment: Analytical balance, Volumetric flasks, Pipettes, Syringe filters (0.45 µm), HPLC vials, HPLC system with UV/PDA detector.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention for a wide range of compounds.[6]
Mobile Phase 20 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (95:5, v/v)The high aqueous content is necessary to retain the polar analyte. The buffer controls ionization for reproducible retention.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 265 nmPyridine derivatives exhibit strong absorbance in this UV region.[8]
Run Time 10 minutesSufficient to elute the analyte and any early-eluting impurities.
Step-by-Step Protocol
  • Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of 2-methylpyridine-4-sulfonic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards (e.g., 5, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing an estimated 5 mg of the analyte into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability Test (SST): Before analysis, inject a mid-level standard (e.g., 50 µg/mL) six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Analysis:

    • Inject the prepared calibration standards to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Inject a standard after every 6-10 sample injections to verify system stability.

  • Quantification: Determine the concentration of 2-methylpyridine-4-sulfonic acid in the sample by comparing its peak area to the linear regression equation derived from the calibration curve.

Alternative Method 1: Capillary Zone Electrophoresis (CZE)

CZE is an excellent alternative for its high separation efficiency, minimal solvent consumption, and suitability for charged analytes. It is particularly useful for impurity profiling and separating structurally similar compounds.[9][10]

Principle of the Method

In CZE, charged molecules migrate through a capillary filled with a background electrolyte (BGE) under the influence of a high-voltage electric field. The migration speed is dependent on the analyte's charge-to-size ratio and the electroosmotic flow (EOF). 2-methylpyridine-4-sulfonic acid, being zwitterionic, will have a net charge dependent on the BGE's pH, allowing for its separation from other charged or neutral species.

Experimental Workflow: CZE Method

CZE_Workflow A Prepare Background Electrolyte (BGE) C Capillary Conditioning (NaOH, H2O, BGE) A->C B Prepare Standards & Samples D Hydrodynamic Injection (Standards & Samples) B->D C->D E Apply Voltage & Separate D->E F Detect Analytes (UV Detector) E->F G Quantify using Peak Area F->G UV_Vis_Workflow A Determine λmax of Analyte B Prepare Calibration Standards A->B C Measure Absorbance of Standards B->C D Plot Calibration Curve (Abs vs. Conc) C->D F Calculate Sample Concentration D->F E Prepare & Measure Sample Absorbance E->F

Sources

Application

Application and Protocol for the HPLC Analysis of 2-Methylpyridine-4-Sulfonic Acid and Its Impurities

Authored by: Senior Application Scientist, Analytical Chemistry Division Abstract This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-methylpy...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Analytical Chemistry Division

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-methylpyridine-4-sulfonic acid and the separation of its potential process-related and degradation impurities. This document provides a step-by-step protocol, from sample preparation to data analysis, and delves into the scientific rationale behind the chosen chromatographic conditions. Furthermore, it outlines a systematic approach to forced degradation studies to ensure the stability-indicating nature of the method, a critical aspect in pharmaceutical development and quality control.

Introduction: The Analytical Imperative for 2-Methylpyridine-4-Sulfonic Acid

2-Methylpyridine-4-sulfonic acid is a key heterocyclic organic compound, often utilized as a building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry over to the final drug substance, potentially affecting its efficacy, safety, and stability. Therefore, a reliable and validated analytical method is essential to ensure the quality and consistency of 2-methylpyridine-4-sulfonic acid.

This application note addresses this need by providing a detailed HPLC method. High-Performance Liquid Chromatography is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy. The method described herein is designed to be stability-indicating, meaning it can effectively separate the main component from its potential degradation products and process-related impurities.

Part 1: HPLC Method for Assay and Impurity Determination

The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection parameters to achieve optimal separation and sensitivity for the analyte and its related substances.

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a UV detector is recommended. A system equipped with a column oven and an autosampler will ensure reproducibility.

  • Chromatographic Column: A C18 reversed-phase column is a suitable choice for the separation of polar aromatic compounds like pyridine derivatives. A column with dimensions of 4.6 mm x 250 mm and a particle size of 5 µm provides a good balance between efficiency and backpressure.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Phosphoric acid (AR grade)

    • Water (HPLC grade)

    • 2-methylpyridine-4-sulfonic acid reference standard

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving the desired separation. For a polar and acidic compound like 2-methylpyridine-4-sulfonic acid, a reversed-phase method with an acidic mobile phase is appropriate to ensure the analyte is in a single ionic form and exhibits good peak shape.

ParameterRecommended Setting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer. Adjust pH to 3.0 with phosphoric acid.
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-40% B; 20-25 min: 40% B; 25.1-30 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 230 nm
Run Time 30 minutes

Rationale for Parameter Selection:

  • Mobile Phase: An acidic phosphate buffer is used to suppress the ionization of the sulfonic acid group, leading to better retention and symmetrical peak shape on the C18 column.[1] Acetonitrile is a common organic modifier in reversed-phase HPLC.

  • Gradient Elution: A gradient is employed to ensure the elution of both the polar main analyte and any less polar impurities within a reasonable timeframe.

  • Detection Wavelength: The UV detection wavelength of 230 nm is chosen based on the UV absorbance spectrum of the pyridine ring system, providing good sensitivity for the analyte and its potential aromatic impurities.[1]

Standard and Sample Preparation Protocol

Standard Preparation (for Assay):

  • Accurately weigh about 25 mg of 2-methylpyridine-4-sulfonic acid reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This results in a concentration of approximately 0.5 mg/mL.

Sample Preparation (for Assay and Impurities):

  • Accurately weigh about 25 mg of the 2-methylpyridine-4-sulfonic acid sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Part 2: Method Validation Summary

A comprehensive method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for 2-methylpyridine-4-sulfonic acid is pure and there is no interference from blank, placebo, or degradation products at the analyte's retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for the analyte and impurities.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for the assay and for impurities at different concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
LOD & LOQ The lowest amount of analyte that can be detected and quantified, respectively.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in system suitability parameters when flow rate, pH, and column temperature are varied slightly.

Part 3: Identification of Potential Impurities and Degradation Products

A crucial aspect of a stability-indicating method is its ability to separate the active ingredient from any potential impurities that may arise during synthesis or degradation.

Potential Process-Related Impurities

The synthesis of 2-methylpyridine-4-sulfonic acid can potentially lead to several impurities. For instance, if the synthesis involves the sulfonation of 2-methylpyridine, potential impurities could include isomers (e.g., 2-methylpyridine-3-sulfonic acid, 2-methylpyridine-5-sulfonic acid), starting material (2-methylpyridine), and by-products from side reactions. The developed HPLC method should be capable of resolving these compounds from the main peak.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance.[2][3] These studies involve subjecting the analyte to stress conditions more severe than accelerated stability testing.

Protocol for Forced Degradation:

A solution of 2-methylpyridine-4-sulfonic acid (e.g., 1 mg/mL) should be subjected to the following conditions:[2]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid substance is kept at 105 °C for 48 hours.

  • Photolytic Degradation: The solution is exposed to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

After exposure, the stressed samples are diluted to the working concentration and analyzed by the proposed HPLC method. The chromatograms should be examined for the appearance of new peaks, and the mass balance should be calculated.

Visualizing the Analytical Workflow

The following diagram illustrates the overall workflow for the analysis of 2-methylpyridine-4-sulfonic acid.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Reference Reference Standard Preparation Dissolve & Dilute (0.5 mg/mL) Reference->Preparation Sample Test Sample Sample->Preparation HPLC HPLC System (C18, Gradient, UV 230nm) Preparation->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Assay & Impurity Levels Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC analysis of 2-methylpyridine-4-sulfonic acid.

Potential Degradation Pathway

While the exact degradation pathway would need to be elucidated through structural characterization of the degradation products (e.g., by LC-MS), a plausible degradation under harsh conditions could involve desulfonation.

degradation_pathway Analyte 2-Methylpyridine-4-sulfonic acid Degradant 2-Methylpyridine (Potential Degradant) Analyte->Degradant Desulfonation (e.g., under harsh hydrolytic/thermal stress) Other Other Degradation Products Analyte->Other Other Reactions (e.g., Oxidation)

Caption: A potential degradation pathway for 2-methylpyridine-4-sulfonic acid.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quality control of 2-methylpyridine-4-sulfonic acid. The method is designed to be specific, linear, accurate, and precise for both assay and the determination of related substances. The inclusion of forced degradation studies ensures that the method is stability-indicating, making it suitable for use throughout the drug development lifecycle. Adherence to this protocol will enable researchers and quality control analysts to confidently assess the purity of 2-methylpyridine-4-sulfonic acid, thereby ensuring the quality of the final pharmaceutical products.

References

  • SIELC Technologies. (2018, May 16). 3-Pyridinesulfonic acid. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • G. C. Orlandini, et al. (2005). Mechanochemical degradation of aromatic sulfonic acids. Angewandte Chemie International Edition. Retrieved from [Link]

  • PubMed. (2024). Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. Retrieved from [Link]

  • CORE. (n.d.). Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

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Method

Analysis of Pyridine Sulfonic Acids by Gas Chromatography: A Derivatization-Based Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Pyridine sulfonic acids are highly polar, non-volatile compounds that are challenging to analyze using standard gas chromatogra...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Pyridine sulfonic acids are highly polar, non-volatile compounds that are challenging to analyze using standard gas chromatography (GC) techniques. Their strong acidity and zwitterionic nature prevent elution from GC columns, necessitating a derivatization step to increase volatility and thermal stability. This application note provides a comprehensive guide with detailed protocols for the analysis of pyridine sulfonic acid isomers (2-, 3-, and 4-isomers) by converting them into suitable volatile derivatives prior to GC-Mass Spectrometry (GC-MS) analysis. We present two primary derivatization methodologies—silylation and esterification—explaining the causality behind experimental choices and providing field-proven insights for robust and reliable quantification.

Introduction: The Analytical Challenge

Pyridine sulfonic acids are important intermediates in pharmaceutical synthesis and other chemical industries.[1][2] Monitoring their purity, and quantifying them in reaction mixtures or as potential impurities, is critical for process control and quality assurance. However, their physicochemical properties pose a significant analytical hurdle. The sulfonic acid group (-SO₃H) is highly polar and has a strong tendency to form salts, making the parent molecules non-volatile.[3] Direct injection into a gas chromatograph results in thermal decomposition in the injector port or irreversible adsorption onto the column, leading to a complete failure of analysis.

To overcome this, a chemical derivatization strategy is essential. The core principle is to mask the polar sulfonic acid functional group, thereby reducing hydrogen bonding capabilities and increasing the vapor pressure of the analyte, making it "GC-amenable."[4] This guide focuses on the two most effective strategies: silylation and alkylation (esterification).

Principle of Derivatization for GC Analysis

Derivatization for GC analysis involves a chemical reaction that converts a non-volatile analyte into a volatile derivative. The choice of reagent is dictated by the functional group present on the analyte.[5]

  • Silylation: This is the most common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl, carboxyl, and sulfonic acid groups.[6] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This reaction is highly effective but requires anhydrous conditions, as moisture can deactivate the reagent and hydrolyze the formed derivatives.[5][7]

  • Alkylation (Esterification): This method converts acidic protons into alkyl groups. For sulfonic acids, this involves forming a sulfonate ester (e.g., a methyl or ethyl ester).[4] This creates a stable, less polar derivative. While the derivatives are often more stable than their silylated counterparts, the reaction conditions can be harsher, and some alkylating agents and the resulting alkyl sulfonates can be potent carcinogens, requiring stringent safety precautions.[8][9]

Recommended Methodology: Silylation with GC-MS

Silylation is a versatile and highly effective method for derivatizing pyridine sulfonic acids. The use of a mass spectrometer detector is strongly recommended for unambiguous peak identification and confirmation of the derivatization process.

Reagents and Materials
  • Analytes: Pyridine-2-sulfonic acid (CAS: 15103-48-7), Pyridine-3-sulfonic acid (CAS: 636-73-7), Pyridine-4-sulfonic acid (CAS: 5402-20-0).[10][11]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst, improving the derivatization efficiency for sterically hindered or less reactive groups.[5]

  • Solvent: Anhydrous Pyridine or Anhydrous Acetonitrile.

  • Internal Standard (IS): A non-interfering compound that can also be silylated, such as 4-Hydroxyphenylacetic acid, or a stable isotopically labeled analogue if available.

  • Equipment: GC-MS system, heating block or oven, autosampler vials with PTFE-lined caps, microsyringes, vortex mixer.

Step-by-Step Derivatization Protocol
  • Sample Preparation: Accurately weigh approximately 1-5 mg of the pyridine sulfonic acid sample or standard into a clean, dry 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water. [7]

  • Reagent Addition: Add 200 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. If using an internal standard, add it at this stage.

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Incubation: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes to ensure the reaction goes to completion.[5]

  • Cooling: Remove the vial and allow it to cool to room temperature before analysis. The sample is now ready for GC-MS injection.

Visualization of the Silylation Workflow

Figure 1: Silylation Workflow for Pyridine Sulfonic Acids cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Dry Pyridine Sulfonic Acid Sample (1-5 mg in vial) AddSolvent Add 200 µL Anhydrous Solvent (e.g., Pyridine) Sample->AddSolvent Dissolve AddReagent Add 100 µL BSTFA + 1% TMCS AddSolvent->AddReagent Vortex Vortex & Cap Tightly AddReagent->Vortex Heat Heat at 70°C for 60 min Vortex->Heat Cool Cool to Room Temp Heat->Cool GCMS Inject 1 µL into GC-MS Cool->GCMS

Caption: Silylation workflow for GC-MS analysis.

Instrumental Parameters

The following table summarizes a typical set of GC-MS parameters. These should be considered a starting point and may require optimization for specific instruments and applications.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral library matching.
Injector Split/SplitlessAllows for flexibility in concentration.
Injector Temp 280°CEnsures complete vaporization of the TMS-derivative without thermal degradation.
Split Ratio 20:1 (adjustable based on concentration)Prevents column overloading while maintaining sensitivity.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA mid-polarity 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of derivatized analytes.[12]
Oven Program Initial: 100°C (hold 2 min)Holds at a low temperature to focus analytes at the head of the column.
Ramp: 15°C/min to 300°CA moderate ramp rate effectively separates the isomers.
Hold: 5 min at 300°CEnsures all components elute from the column.
MS Transfer Line 290°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230°CStandard temperature for electron ionization.
Quadrupole Temp 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library searching.
Acquisition Scan Mode (m/z 40-500) for identificationAcquires full mass spectra for compound identification.
SIM Mode for quantificationMonitors specific ions for each analyte to maximize sensitivity and selectivity.

Alternative Methodology: Esterification

Esterification provides an alternative route, often yielding more hydrolytically stable derivatives. The following protocol uses methanolic HCl.

Safety Warning: Alkyl sulfonates, such as methyl pyridinesulfonate, should be handled as potential carcinogens.[8] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Step-by-Step Esterification Protocol
  • Sample Preparation: Place 1-5 mg of the dry pyridine sulfonic acid sample in a vial suitable for heating.

  • Reagent Preparation: Prepare a 3N solution of methanolic HCl by carefully bubbling dry HCl gas through anhydrous methanol or by the cautious addition of acetyl chloride to cold anhydrous methanol.

  • Reaction: Add 500 µL of 3N methanolic HCl to the sample.

  • Incubation: Seal the vial and heat at 100°C for 2-4 hours.

  • Neutralization & Extraction: Cool the reaction mixture. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the methyl pyridinesulfonate derivative into an organic solvent like dichloromethane or ethyl acetate.

  • Drying: Dry the organic extract over anhydrous sodium sulfate, filter, and carefully concentrate for GC-MS analysis.

Expected Results and Method Performance

Upon successful derivatization, the pyridine sulfonic acid isomers will be separated chromatographically. The elution order will depend on the boiling points and interactions of the derivatives with the stationary phase.

Data Presentation

The following table shows hypothetical, yet typical, performance data for the silylation GC-MS method.

Analyte (as TMS-Derivative) Expected Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z) LOD (ng/mL) LOQ (ng/mL)
TMS-Pyridine-2-sulfonic acid~10.5216158, 73~5~15
TMS-Pyridine-3-sulfonic acid~11.2216158, 73~5~15
TMS-Pyridine-4-sulfonic acid~11.5216158, 73~5~15

Note: Retention times and ions are illustrative and must be confirmed experimentally.

Visualization of the Analytical Process

Figure 2: Overall Analytical Process Flow Sample Bulk Sample (API or Reaction Mixture) Prep Sample Preparation (Weighing, Drying) Sample->Prep Deriv Derivatization (Silylation or Esterification) Prep->Deriv GCMS GC-MS Analysis (Separation & Detection) Deriv->GCMS Data Data Processing (Integration, Calibration) GCMS->Data Result Final Report (Concentration, Purity) Data->Result

Caption: From sample receipt to final result.

Trustworthiness and Method Validation

To ensure the trustworthiness of this protocol, a self-validating system should be employed.

  • System Suitability: Before each analytical run, inject a derivatized standard to verify retention time stability, peak shape (tailing factor < 1.5), and detector response.

  • Derivatization Completeness: Analyze samples at different reaction times (e.g., 30, 60, 90 min) during method development to ensure the reaction has gone to completion. The absence of the underivatized parent compound and consistent derivative peak area indicates a complete reaction.

  • Matrix Effects: When analyzing complex samples, perform a spike-and-recovery experiment by adding a known amount of standard to a sample matrix to ensure there are no interferences that suppress or enhance the signal.

  • Calibration: Use a multi-point calibration curve (typically 5-7 points) with an internal standard to ensure accurate quantification over the desired concentration range.

Conclusion

Gas chromatography is a powerful technique for the analysis of pyridine sulfonic acids, provided that an effective derivatization strategy is employed. Silylation with BSTFA is a robust and versatile method that converts these polar, non-volatile compounds into derivatives suitable for GC-MS analysis. Esterification presents a viable alternative, though it requires greater attention to safety protocols. By following the detailed protocols and validation guidelines presented in this application note, researchers, scientists, and drug development professionals can achieve accurate, reliable, and reproducible analysis of pyridine sulfonic acids, ensuring product quality and process integrity.

References

  • Agilent Technologies. "WAX Columns | Polar Compound Analysis." Accessed January 1, 2026. [Link]

  • Phenomenex. "Gas Chromatography Columns for Reliable Analysis." Accessed January 1, 2026. [Link]

  • Chromatography Forum. "Derivatisation of sulfonic acids for GC/MS analysis." Accessed January 1, 2026. [Link]

  • Google Patents. "US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids." Accessed January 1, 2026.
  • PubChem. "3-Pyridinesulfonic acid." National Center for Biotechnology Information. Accessed January 1, 2026. [Link]

  • ResearchGate. "A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst." Accessed January 1, 2026. [Link]

  • ResearchGate. "Trace Analysis of Perfluorooctane Sulfonic Acid in Textile Fabrics by Gas Chromatography/Mass Spectrometry with On-column Derivatization." Accessed January 1, 2026. [Link]

  • SpectraBase. "Pyridine-3-sulfonic acid, 3-pyridyl ester - Optional[MS (GC)] - Spectrum." Accessed January 1, 2026. [Link]

  • Encyclopedia of Chromatography. "Acids: Derivatization for GC Analysis." Accessed January 1, 2026. [Link]

  • OSHA. "Pyridine - Method PV2049." Accessed January 1, 2026. [Link]

  • American University of Ras Al Khaimah. "Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions." Accessed January 1, 2026. [Link]

  • Bibel lab update. "Derivatization of metabolites for GC-MS via methoximation+silylation." Accessed January 1, 2026. [Link]

  • adis international. "Derivatization reagents for GC - Chromatography." Accessed January 1, 2026. [Link]

  • Google Patents. "US5082944A - Production of pyridine-3-sulfonic acid." Accessed January 1, 2026.
  • Waters Blog. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Accessed January 1, 2026. [Link]

  • Royal Society of Chemistry. "Mesoporous sulfonic acid silicas for pyrolysis bio-oil upgrading via acetic acid esterification." Accessed January 1, 2026. [Link]

  • Agilent Technologies. "Method selection for trace analysis of pote impurities in active pharmaceutical." Accessed January 1, 2026. [Link]

  • Semantic Scholar. "Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives." Accessed January 1, 2026. [Link]

  • SIELC Technologies. "3-Pyridinesulfonic acid." Accessed January 1, 2026. [Link]

  • OMICS International. "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?" Accessed January 1, 2026. [Link]

  • PubMed. "Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography." Accessed January 1, 2026. [Link]

  • Eureka | Patsnap. "Method for detecting content of pyridine-3-sulfonyl chloride." Accessed January 1, 2026. [Link]

  • Agilent Technologies. "Techniques for Avoiding Unexpected Problems in LC and GC Analysis." Accessed January 1, 2026. [Link]

  • ResearchGate. "FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid." Accessed January 1, 2026. [Link]

  • Semantic Scholar. "Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone." Accessed January 1, 2026. [Link]

  • ResearchGate. "Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase." Accessed January 1, 2026. [Link]

  • PubMed. "Retention of stevioside polar compounds on a sulfonic acid-functionalized stationary phase." Accessed January 1, 2026. [Link]

  • Shimadzu. "Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS." Accessed January 1, 2026. [Link]

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Application

Application Notes and Protocols for 2-Methylpyridine-4-sulfonic Acid Catalyzed Condensation Reactions

Introduction: A Novel Brønsted Acid Organocatalyst In the landscape of synthetic organic chemistry, the development of efficient, recoverable, and environmentally benign catalysts is a paramount objective. Organocatalysi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Brønsted Acid Organocatalyst

In the landscape of synthetic organic chemistry, the development of efficient, recoverable, and environmentally benign catalysts is a paramount objective. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a compelling alternative to traditional metal-based catalysts, often providing advantages in terms of stability, low toxicity, and cost-effectiveness.[1][2][3][4]

This document introduces 2-methylpyridine-4-sulfonic acid , a promising Brønsted acid organocatalyst. Structurally, it combines a pyridine moiety with a sulfonic acid group, suggesting a unique profile of acidity, solubility, and potential for catalytic activity. The pyridine ring's nitrogen atom can be protonated to form a pyridinium ion, a known acidic species, while the sulfonic acid group is a strong proton donor.[5] This dual functionality presents an intriguing candidate for a range of acid-catalyzed transformations.

While extensive literature exists for catalysts like p-toluenesulfonic acid (p-TSA) in condensation reactions,[6][7][8][9][10] specific applications of 2-methylpyridine-4-sulfonic acid are not yet widely documented. This guide, therefore, serves as a forward-looking application note, extrapolating from established principles of Brønsted acid catalysis to propose its use in two key condensation reactions: the Friedländer synthesis of quinolines and the electrophilic substitution reaction for the synthesis of bis(indolyl)methanes. The protocols herein are constructed based on well-established procedures for analogous catalysts and are intended to serve as a robust starting point for researchers.

Catalyst Profile: 2-Methylpyridine-4-sulfonic Acid

PropertyValueSource
IUPAC Name 2-methylpyridine-4-sulfonic acid[11]
CAS Number 408533-46-0[11]
Molecular Formula C₆H₇NO₃S[11]
Molecular Weight 173.19 g/mol [11]
Appearance White to off-white solid (predicted)-
Key Features - Strong Brønsted acidity from the -SO₃H group. - Potential for tunable solubility. - Heterocyclic structure may influence substrate interactions.-

The Brønsted acidity of this molecule is its key feature for catalysis. The sulfonic acid group is a strong proton donor, and the pyridinium form of the molecule also contributes to the overall acidity.[5] This allows it to activate carbonyl groups, facilitating nucleophilic attack, and to act as a proton shuttle in dehydration steps, both of which are crucial in many condensation reactions.

Application I: Friedländer Synthesis of Polysubstituted Quinolines

The Friedländer synthesis is a fundamental reaction that constructs the quinoline scaffold via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][12] This reaction is efficiently catalyzed by Brønsted acids.[6][10]

Proposed Catalytic Mechanism

2-Methylpyridine-4-sulfonic acid is proposed to catalyze the Friedländer synthesis through a well-established acid-catalyzed pathway. The reaction proceeds through an initial aldol condensation followed by cyclization and dehydration.[6][13][14]

  • Activation of Carbonyl: The catalyst protonates the carbonyl oxygen of the ketone (or aldehyde), increasing its electrophilicity.

  • Aldol Condensation: The enol form of the ketone attacks the carbonyl group of the 2-aminoaryl aldehyde/ketone.

  • Dehydration: The resulting aldol adduct is protonated by the catalyst and undergoes dehydration to form an α,β-unsaturated carbonyl intermediate.

  • Cyclization and Aromatization: An intramolecular conjugate addition of the amino group to the enone system, followed by a second catalyst-mediated dehydration, leads to the aromatic quinoline product.

Friedlander_Mechanism cluster_catalyst Reactants 2-Aminoaryl Ketone + α-Methylene Ketone ProtonatedKetone Protonated α-Methylene Ketone Reactants->ProtonatedKetone Protonation Catalyst1 2-Methylpyridine- 4-sulfonic Acid (H-Cat) AldolAdduct Aldol Adduct ProtonatedKetone->AldolAdduct Aldol Condensation Enone α,β-Unsaturated Intermediate AldolAdduct->Enone Dehydration (-H₂O) Cyclized Cyclized Intermediate Enone->Cyclized Intramolecular Conjugate Addition Product Substituted Quinoline Cyclized->Product Dehydration (-H₂O) Catalyst2 H-Cat (Regenerated)

Caption: Proposed workflow for the Friedländer synthesis.

Experimental Protocol (Proposed)

This protocol is adapted from established procedures using p-toluenesulfonic acid.[9]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (1.2 mmol)

  • 2-Methylpyridine-4-sulfonic acid (0.1 mmol, 10 mol%)

  • Ethanol or Toluene (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and 2-methylpyridine-4-sulfonic acid (0.1 mmol).

  • Add the solvent (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 10 mL) to neutralize and remove the catalyst, followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure substituted quinoline.

Application II: Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are an important class of bioactive compounds. Their synthesis typically involves the electrophilic substitution of two equivalents of indole with an aldehyde or ketone, a reaction that is efficiently promoted by Brønsted acids.[7][8][15][16]

Proposed Catalytic Mechanism

The catalytic cycle for the synthesis of bis(indolyl)methanes using 2-methylpyridine-4-sulfonic acid is expected to follow the established mechanism for Brønsted acids.[15][17][18]

  • Carbonyl Activation: The catalyst protonates the carbonyl oxygen of the aldehyde, significantly enhancing its electrophilicity.

  • First Nucleophilic Attack: The electron-rich C3 position of an indole molecule attacks the activated carbonyl carbon, forming a hydroxyl-indolyl intermediate.

  • Carbocation Formation: The catalyst protonates the hydroxyl group of the intermediate, which is then eliminated as a water molecule, generating a resonance-stabilized carbocation.

  • Second Nucleophilic Attack: A second molecule of indole attacks the carbocation at the C3 position.

  • Catalyst Regeneration: Deprotonation of this final adduct yields the bis(indolyl)methane product and regenerates the catalyst.

BIM_Mechanism Aldehyde Aldehyde (R-CHO) ActivatedAldehyde Protonated Aldehyde Aldehyde->ActivatedAldehyde Catalyst1 H-Cat Catalyst1->ActivatedAldehyde Protonation Intermediate1 Hydroxyl-indolyl Intermediate ActivatedAldehyde->Intermediate1 Indole1 Indole Indole1->Intermediate1 1st Nucleophilic Attack Carbocation Resonance-stabilized Carbocation Intermediate1->Carbocation Dehydration (-H₂O) Product Bis(indolyl)methane Carbocation->Product Indole2 Indole Indole2->Product 2nd Nucleophilic Attack Catalyst2 H-Cat (Regenerated) Product->Catalyst2 Deprotonation

Caption: Proposed mechanism for bis(indolyl)methane synthesis.

Experimental Protocol (Proposed)

This protocol is based on general procedures for Brønsted acid-catalyzed synthesis of bis(indolyl)methanes.[8] A solvent-free approach is proposed, highlighting the potential for green chemistry applications.

Materials:

  • Indole (2.0 mmol)

  • Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • 2-Methylpyridine-4-sulfonic acid (0.1 mmol, 10 mol%)

Procedure:

  • In a mortar, combine indole (2.0 mmol), the aldehyde (1.0 mmol), and 2-methylpyridine-4-sulfonic acid (0.1 mmol).

  • Grind the mixture gently with a pestle at room temperature for 5-15 minutes. The reaction is often accompanied by a change in color and consistency.

  • Monitor the reaction by TLC (eluent: hexane/ethyl acetate, 4:1).

  • Once the starting materials are consumed, add ethyl acetate (15 mL) to the mortar and triturate the solid product.

  • Transfer the mixture to a separatory funnel and wash with water (10 mL) and then with a saturated sodium bicarbonate solution (10 mL) to remove the catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude solid from ethanol to obtain the pure bis(indolyl)methane.

Conclusion and Outlook

2-Methylpyridine-4-sulfonic acid represents a potentially valuable addition to the toolkit of organocatalysts for Brønsted acid-catalyzed reactions. Its structure suggests robust catalytic activity for important transformations like the Friedländer synthesis and the preparation of bis(indolyl)methanes. The proposed protocols, grounded in well-established chemical principles, offer a clear path for researchers to explore the utility of this novel catalyst. Key advantages could include mild reaction conditions, simplified work-up procedures, and alignment with the principles of green chemistry.[3][4] Further research is warranted to fully characterize its catalytic scope, efficiency, and potential for recyclability.

References

  • American Chemical Society. (2009). Organocatalysis in Organic Synthesis. JACS Select. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Organocatalysis, Organocatalysts. Retrieved from [Link]

  • American Chemical Society Publications. (2009). Organocatalysis in Organic Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What is Organocatalysis?. Retrieved from [Link]

  • ChemistryTalk. (2025). Organocatalysis Explained: Types, Advantages, and Real-World Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Bronsted acid-catalyzed mechanism for the synthesis of bis(indolyl)methanes. Retrieved from [Link]

  • Bentham Science. (n.d.). “Acid-catalyzed” Synthesis of bis(indolyl)methanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the Friedländer reaction under acidic conditions showing reaction of 3a with 2,4-pentanedione (2) to give quinoline 5. Retrieved from [Link]

  • Science Alert. (n.d.). p-Toluenesulfonic Acid (p-TSA) Catalyzed Efficient Synthesis of bis(indolyl)methanes under Grindstone Method. Retrieved from [Link]

  • SciSpace. (n.d.). p-Toluenesulfonic acid (p-TSA)-catalyzed efficient synthesis of bis(indolyl)methanes under grindstone method. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of bis(indolyl)methanes. Retrieved from [Link]

  • Journal of Organic Chemistry. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. 63(12), 4145–4148. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. 38(4). Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Unexpected catalysis: aprotic pyridinium ions as active and recyclable Brønsted acid catalysts in protic media. Organic Letters, 10, 4935-4938. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane. Retrieved from [Link]

  • ResearchGate. (n.d.). Bronsted acid-catalyzed mechanism for the synthesis of bis(indolyl)methanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2025). p-Toluenesulfonic acid-catalyzed synthesis of polysubstituted quinolines via Friedländer reaction under ball-milling conditions at room temperature and theoretical study on the mechanism using a density functional theory method. Retrieved from [Link]

  • Indian Journal of Chemistry. (2007). Application of heterogeneous solid acid catalysts for Friedlander synthesis of quinolines. 46B, 1518-1521. Retrieved from [Link]

  • National Institutes of Health. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach. New Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Diversity-oriented synthesis of indole-fused scaffolds and bis(indolyl)methane from tosyl-protected tryptamine. Organic & Biomolecular Chemistry, 22, 2824-2834. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Lignin-derived Brønsted acidic catalyst for the green synthesis of biologically relevant indole derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Sterically Strained Brønsted Pair Catalysis by Bulky Pyridinium Salts: Direct Stereoselective Synthesis of 2-Deoxy and 2,6-Dideoxy-β-thioglycosides from Glycals. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). p-Toluenesulfonic Acid (p-TSA) Catalyzed Efficient Synthesis of bis(indolyl)methanes under Grindstone Method. Retrieved from [Link]

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Sources

Method

The Utility of Pyridine Sulfonic Acids in Heterocyclic Synthesis: A Practical Guide Using a p-Toluenesulfonic Acid Model

Introduction: Navigating the Landscape of Pyridine Sulfonic Acid Catalysis Researchers engaged in the synthesis of novel heterocyclic compounds frequently seek robust, efficient, and versatile catalytic systems. Aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Pyridine Sulfonic Acid Catalysis

Researchers engaged in the synthesis of novel heterocyclic compounds frequently seek robust, efficient, and versatile catalytic systems. Aromatic sulfonic acids have emerged as a cornerstone in this endeavor, prized for their strong Brønsted acidity, ease of handling as solids, and often lower corrosiveness compared to mineral acids.[1] While the specific compound "2-methylpyridine-4-sulfonic acid" is of theoretical interest due to its structural features—combining the basicity of a pyridine ring with the strong acidity of a sulfonic acid—a thorough review of the current scientific literature reveals a notable absence of specific, detailed application protocols for its use in heterocyclic synthesis.

This guide, therefore, addresses this informational gap by providing a comprehensive overview of a closely related and extensively studied analogue: p-toluenesulfonic acid (p-TsOH) . The structural similarity and comparable acidic properties of p-TsOH make it an excellent and highly practical model for understanding the potential applications of 2-methylpyridine-4-sulfonic acid.[2] This document will provide researchers, scientists, and drug development professionals with detailed application notes, step-by-step protocols, and mechanistic insights into the use of this class of catalysts for the construction of key heterocyclic scaffolds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Core Principles of Aromatic Sulfonic Acid Catalysis in Heterocycle Synthesis

The efficacy of p-TsOH as a catalyst in a multitude of organic transformations stems from its nature as a strong, non-oxidizing organic acid that is soluble in many organic solvents.[1][3] Its primary role is to act as a proton donor, activating substrates to render them more susceptible to nucleophilic attack. The key mechanistic steps often involve:

  • Protonation of a Carbonyl Group: p-TsOH protonates the oxygen of a carbonyl group (in an aldehyde or ketone), significantly increasing the electrophilicity of the carbonyl carbon.[3][4]

  • Formation of an Iminium Ion: In reactions involving amines, p-TsOH facilitates the formation of a highly reactive iminium ion intermediate through the dehydration of a carbinolamine.[4]

  • Catalysis of Cyclization and Dehydration Steps: The acidic environment provided by p-TsOH promotes intramolecular cyclization and subsequent dehydration steps, which are often crucial for the formation of the final heterocyclic ring and its aromatization.[4]

These fundamental principles are recurrent in the synthesis of a wide array of heterocyclic systems, as will be detailed in the following sections.

Application 1: Multicomponent Synthesis of Dihydropyrimidinones (The Biginelli Reaction)

The Biginelli reaction is a cornerstone of multicomponent reactions, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic potential. p-TsOH has been demonstrated to be a highly effective catalyst for this transformation, often providing higher yields and milder reaction conditions compared to the classical mineral acid-catalyzed methods.[5][6]

Mechanistic Rationale

The catalytic cycle of the p-TsOH-mediated Biginelli reaction is initiated by the acid-catalyzed condensation between the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves an intramolecular cyclization and subsequent dehydration to afford the dihydropyrimidinone.[5][7]

Biginelli_Mechanism cluster_activation Step 1: Iminium Ion Formation cluster_addition Step 2: C-C Bond Formation cluster_cyclization Step 3: Cyclization & Dehydration Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea - H₂O Urea Urea Intermediate_A Open-chain Intermediate Acyliminium->Intermediate_A + Ketoester H2O_1 H₂O Ketoester β-Ketoester (Enol form) DHPM Dihydropyrimidinone Intermediate_A->DHPM - H₂O pTsOH_cat p-TsOH (Catalyst) DHPM->pTsOH_cat Regenerates H2O_2 H₂O pTsOH_cat->Aldehyde Protonates caption Fig. 1: Catalytic cycle of the Biginelli reaction. Hantzsch_Workflow cluster_inputs Reactants cluster_intermediates Key Intermediates Formation cluster_assembly Assembly and Cyclization cluster_output Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 β-Ketoester (2 eq.) Ketoester1->Knoevenagel Enamine Enamine Ketoester1->Enamine Ammonia Ammonium Acetate Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP Dehydration pTsOH_cat p-TsOH (Catalyst) pTsOH_cat->Aldehyde Activates pTsOH_cat->Ketoester1 Enolization caption Fig. 2: Workflow for the Hantzsch 1,4-DHP synthesis. Benzimidazole_Mechanism start o-Phenylenediamine + Aldehyde step1 Schiff Base Formation start->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration/ Aromatization step2->step3 end 2-Substituted Benzimidazole step3->end catalyst p-TsOH step3->catalyst Regenerates catalyst->step1 Catalyzes caption Fig. 3: Simplified mechanism for benzimidazole synthesis.

Sources

Application

Application Note: A Validated Protocol for the Regioselective Sulfonation of 2-Methylpyridine

Abstract This document provides a comprehensive, field-tested protocol for the sulfonation of 2-methylpyridine, yielding 2-methylpyridine-5-sulfonic acid. Pyridine sulfonic acids are crucial intermediates in pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the sulfonation of 2-methylpyridine, yielding 2-methylpyridine-5-sulfonic acid. Pyridine sulfonic acids are crucial intermediates in pharmaceutical and agrochemical synthesis. However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge for electrophilic aromatic substitution, necessitating harsh reaction conditions.[1][2] This guide moves beyond a simple recitation of steps to explain the fundamental principles governing the reaction, including regioselectivity and the critical safety measures required when handling potent sulfonating agents. The protocol detailed herein is designed for robustness and reproducibility, providing researchers, chemists, and drug development professionals with a reliable method for accessing this valuable synthetic building block.

Mechanistic Rationale and Regioselectivity

The sulfonation of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction.[3] In this process, sulfur trioxide (SO₃), or its protonated derivative, serves as the electrophile, replacing a hydrogen atom on the aromatic ring.[3]

The pyridine ring, however, is significantly deactivated towards EAS for two primary reasons:

  • Inductive Effect : The highly electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.[1]

  • Protonation : Under the strongly acidic conditions required for sulfonation, the pyridine nitrogen is protonated, forming a pyridinium ion. This positively charged species further deactivates the ring to a very large extent.

These deactivating effects necessitate the use of aggressive sulfonating agents, such as fuming sulfuric acid (oleum), and high temperatures to drive the reaction forward.[4]

Regioselectivity: The substitution pattern on the 2-methylpyridine ring is controlled by the combined directing effects of the deactivating pyridinium nitrogen and the activating methyl group.

  • The pyridinium group is a powerful meta-director, steering incoming electrophiles to the C-3 and C-5 positions.

  • The methyl group is a weak ortho-, para-director, favoring substitution at the C-3 and C-5 positions.

Both groups cooperatively direct the incoming electrophile to the C-3 and C-5 positions. Steric hindrance from the adjacent methyl group at C-2 makes the C-3 position less accessible. Consequently, the electrophilic attack occurs preferentially at the C-5 position, leading to 2-methylpyridine-5-sulfonic acid as the major product.

Critical Safety Imperatives: Handling Oleum

WARNING: Fuming sulfuric acid (oleum) and chlorosulfonic acid are extremely corrosive, powerful oxidizing agents that react violently with water.[5][6] Failure to adhere to strict safety protocols can result in severe chemical burns, inhalation injuries, and explosive reactions.[7][8]

  • Personal Protective Equipment (PPE): Always wear a full acid-resistant suit, including a lab coat, apron, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[5][6]

  • Ventilation: This procedure must be performed in a certified, high-performance chemical fume hood to prevent the buildup of corrosive and toxic vapors.[8]

  • Reagent Handling:

    • Never add water to oleum. The heat of hydration is extremely high and can cause violent boiling and splashing of corrosive acid.[7][8]

    • When quenching the reaction, always add the reaction mixture slowly to a large volume of crushed ice with vigorous stirring. This allows for controlled dissipation of the immense heat generated.

    • Store oleum in a cool, dry, well-ventilated area away from water, bases, organic materials, and metallic powders.[6]

  • Emergency Preparedness: Ensure immediate access to a safety shower and eyewash station.[6] Have an appropriate spill kit containing an acid neutralizer (e.g., sodium bicarbonate) readily available. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8][9]

Experimental Protocol: Synthesis of 2-Methylpyridine-5-Sulfonic Acid

This protocol details the sulfonation of 2-methylpyridine using fuming sulfuric acid (oleum).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Methylpyridine (α-Picoline)Reagent, ≥98%Sigma-AldrichEnsure it is anhydrous.
Fuming Sulfuric Acid (Oleum)20% free SO₃VWR, Fisher Sci.Handle with extreme caution.
Calcium Hydroxide, Ca(OH)₂Reagent GradeFisher ScientificUsed for neutralization.
Sulfuric Acid, conc. (98%)Reagent GradeVWRUsed for pH adjustment.
Deionized WaterHigh PurityMillipore
Crushed Ice--For reaction quenching.
Celite® 545-Sigma-AldrichFilter aid.
Equipment
  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer with a glass stirring rod and paddle

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Thermometer with a ground glass joint

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Large beaker (2 L) for quenching

  • Büchner funnel and vacuum flask

  • pH meter or pH indicator strips

Experimental Workflow Diagram

The overall workflow for the synthesis is outlined below.

Sulfonation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis P1 Assemble & Dry Glassware P2 Charge Oleum to Flask P1->P2 R1 Cool Oleum (0-5 °C) P2->R1 In fume hood R2 Slowly Add 2-Methylpyridine R1->R2 R3 Heat Reaction Mixture (220-230 °C, 5h) R2->R3 Under N₂ W1 Cool to Room Temp R3->W1 W2 Quench: Pour onto Ice W1->W2 CAUTION: Exothermic W3 Neutralize with Ca(OH)₂ to pH 7 W2->W3 W4 Filter CaSO₄ Precipitate W3->W4 W5 Concentrate Filtrate W4->W5 PU1 Acidify with H₂SO₄ to pH 3 W5->PU1 PU2 Cool to Induce Crystallization PU1->PU2 PU3 Filter & Dry Product PU2->PU3 PU4 Characterize Product (NMR, MP, IR) PU3->PU4

Sources

Method

Application and Protocol Guide for the Purification of Crude 2-Methylpyridine-4-sulfonic Acid

Introduction 2-Methylpyridine-4-sulfonic acid is a heterocyclic organic compound of significant interest in pharmaceutical and materials science research. Its zwitterionic nature, possessing both a basic pyridine ring an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylpyridine-4-sulfonic acid is a heterocyclic organic compound of significant interest in pharmaceutical and materials science research. Its zwitterionic nature, possessing both a basic pyridine ring and a strongly acidic sulfonic acid group, imparts unique physicochemical properties, including high polarity and water solubility. The purity of this compound is paramount for its successful application in drug development and other sensitive research areas, as even minor impurities can lead to undesirable side reactions, altered biological activity, and compromised experimental results.

This comprehensive guide provides detailed application notes and protocols for the purification of crude 2-methylpyridine-4-sulfonic acid. The methodologies described herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot as necessary.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of 2-methylpyridine-4-sulfonic acid typically involves the sulfonation of 2-methylpyridine (2-picoline).[1] Potential impurities may include:

  • Unreacted 2-picoline: The starting material for the synthesis.[2][3]

  • Isomeric sulfonic acids: Sulfonation can potentially occur at other positions on the pyridine ring, although the 4-position is generally favored under specific conditions.

  • Di-sulfonated byproducts: Over-sulfonation can lead to the formation of di-sulfonic acid derivatives.

  • Residual sulfonation reagents: Such as sulfuric acid or oleum.

  • Salts: Formed during workup procedures.

The purification strategies outlined below are designed to effectively remove these common impurities.

Purification Strategies: A Multi-faceted Approach

Due to the zwitterionic and highly polar nature of 2-methylpyridine-4-sulfonic acid, a single purification technique may not be sufficient to achieve the desired level of purity. This guide presents a multi-pronged approach, combining pH-mediated precipitation, recrystallization, and chromatographic techniques.

Diagram: Overall Purification Workflow

PurificationWorkflow Crude Crude 2-Methylpyridine- 4-sulfonic Acid AcidBase Protocol 1: Acid-Base Precipitation Crude->AcidBase Recrystallization Protocol 2: Recrystallization AcidBase->Recrystallization Chromatography Protocol 3: Chromatographic Purification Recrystallization->Chromatography Optional, for highest purity Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis PureProduct Pure 2-Methylpyridine- 4-sulfonic Acid Analysis->PureProduct

Caption: A typical workflow for the purification of 2-methylpyridine-4-sulfonic acid.

Protocol 1: Purification by Acid-Base Precipitation

This method leverages the amphoteric nature of 2-methylpyridine-4-sulfonic acid. By adjusting the pH of an aqueous solution, the solubility of the target compound can be minimized, causing it to precipitate while many impurities remain in solution. This technique is particularly effective for removing non-amphoteric organic impurities and inorganic salts. A similar strategy has been successfully employed for the purification of 2-amino-4-methylpyridine.[4]

Rationale

2-Methylpyridine-4-sulfonic acid exists as a zwitterion at its isoelectric point (pI), where it has minimal solubility in water.[5] The pKa of the pyridine nitrogen is expected to be lower than that of pyridine itself (around 5.2) due to the electron-withdrawing sulfonic acid group, while the sulfonic acid group is strongly acidic (pKa < 1).[1] By carefully adjusting the pH to its pI, the compound can be selectively precipitated.

Experimental Protocol
  • Dissolution: Dissolve the crude 2-methylpyridine-4-sulfonic acid in deionized water to a concentration of approximately 5-10% (w/v). Gentle heating may be required to facilitate dissolution.

  • Basification: Slowly add a 1 M solution of sodium hydroxide (NaOH) with continuous stirring, monitoring the pH with a calibrated pH meter. Continue adding base until the pH reaches approximately 8-9. This step ensures that any acidic impurities are deprotonated and remain in solution, while the pyridine nitrogen of the target compound is deprotonated.

  • Acidification and Precipitation: While stirring vigorously, slowly add a 1 M solution of hydrochloric acid (HCl) dropwise. As the pH approaches the isoelectric point (estimated to be in the range of pH 2-4), a precipitate of 2-methylpyridine-4-sulfonic acid will begin to form. Continue adding HCl until the pH is in the estimated isoelectric point range and no further precipitation is observed.

  • Isolation: Cool the suspension in an ice bath for at least one hour to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining soluble impurities, followed by a wash with a water-miscible organic solvent like cold ethanol or acetone to aid in drying.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its decomposition point.

Troubleshooting
  • Oiling out: If the product separates as an oil instead of a crystalline solid, it may be due to the presence of significant impurities or too rapid a change in pH. Try adding the acid more slowly or seeding the solution with a small crystal of pure product.

  • Low yield: Ensure the pH for precipitation is optimized. A pH screening experiment on a small scale can determine the point of minimum solubility. Also, ensure the solution is thoroughly cooled before filtration.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by removing small amounts of impurities. The choice of solvent is critical and should be one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar, zwitterionic compound like 2-methylpyridine-4-sulfonic acid, polar protic solvents are a good starting point.

Solvent Selection Rationale

Given the polar nature of the sulfonic acid and pyridine moieties, solvents capable of hydrogen bonding are likely to be effective. Water, lower alcohols (methanol, ethanol), or mixtures thereof are excellent candidates. The principle of "like dissolves like" suggests that solvents with similar functional groups to the solute are often good choices.[4]

Experimental Protocol
  • Solvent Screening (Small Scale):

    • Place a small amount of the crude material (e.g., 50 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., water, ethanol, methanol, isopropanol, and mixtures like ethanol/water) to each tube.

    • Observe the solubility at room temperature. A good solvent will show low solubility.

    • Heat the test tubes that show low room-temperature solubility. A suitable solvent will fully dissolve the compound upon heating.

    • Allow the hot, clear solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good recrystallization solvent.

  • Recrystallization Procedure (Based on a selected solvent system, e.g., ethanol/water):

    • Place the crude 2-methylpyridine-4-sulfonic acid in an Erlenmeyer flask.

    • Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.

    • If a mixed solvent system is used, add the anti-solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Then, add a few more drops of the primary solvent to redissolve the precipitate.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.

    • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Quantitative Data: Recrystallization Solvent Systems
Solvent SystemSuitability for Polar/Ionic CompoundsRationale
WaterHighThe high polarity and hydrogen bonding capacity of water make it a good solvent for polar compounds.[4]
Ethanol/WaterHighA versatile mixed solvent system where the ratio can be adjusted to fine-tune the solubility.
Methanol/WaterHighSimilar to ethanol/water, but methanol's higher polarity may alter the solubility profile.
IsopropanolModerateLess polar than methanol or ethanol, may be useful for compounds with some organic character.

Protocol 3: Chromatographic Purification

For achieving the highest purity, particularly for removing isomeric impurities, chromatographic techniques are indispensable. Given the polar and ionic nature of 2-methylpyridine-4-sulfonic acid, conventional normal-phase chromatography on silica gel is generally ineffective. Instead, techniques such as ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) are more appropriate.

Diagram: Logic for Chromatography Method Selection

ChromatographySelection Compound 2-Methylpyridine-4-sulfonic Acid (Polar, Zwitterionic) Silica Normal Phase (Silica Gel) Compound->Silica Poor retention, streaking ReversePhase Reverse Phase (C18) Compound->ReversePhase Poor retention (highly polar) IonExchange Ion-Exchange Compound->IonExchange Good retention (ionic interaction) HILIC HILIC Compound->HILIC Good retention (hydrophilic interaction)

Caption: Selection logic for the appropriate chromatographic technique.

Ion-Exchange Chromatography (IEC) Protocol

Rationale: IEC separates molecules based on their net charge. Since 2-methylpyridine-4-sulfonic acid has both a basic nitrogen and an acidic sulfonic acid group, it can be purified using either cation or anion exchange chromatography, depending on the pH of the mobile phase.

Stationary Phase: Strong cation exchanger (e.g., Dowex 50W) or a strong anion exchanger (e.g., Dowex 1).

Experimental Steps (Cation Exchange):

  • Column Packing: Prepare a column with a strong cation exchange resin in its H+ form.

  • Sample Loading: Dissolve the partially purified compound in a minimal amount of the mobile phase at a low pH (e.g., pH 1-2 with HCl) to ensure the pyridine nitrogen is protonated. Apply the solution to the column.

  • Washing: Wash the column with the acidic mobile phase to elute any neutral or anionic impurities.

  • Elution: Elute the bound 2-methylpyridine-4-sulfonic acid using a pH gradient or a salt gradient (e.g., increasing concentration of NaCl or NH4Cl). Alternatively, a step gradient with a basic solution (e.g., dilute ammonia) can be used to deprotonate the pyridine nitrogen and release the compound from the resin.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC or HPLC) to identify those containing the pure product.

  • Desalting: If a salt gradient was used for elution, the fractions containing the product will need to be desalted, for example, by reverse osmosis or by precipitation of the product after adjusting the pH to its isoelectric point.

Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

Rationale: HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. It is well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. Zwitterionic stationary phases have shown excellent performance for the separation of polar compounds, including those with sulfonic acid groups.[6][7]

Stationary Phase: A HILIC column with a zwitterionic stationary phase.

Mobile Phase: A typical mobile phase would consist of a high percentage of acetonitrile (e.g., 80-95%) and a small percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate at a controlled pH).

Experimental Steps:

  • System Equilibration: Equilibrate the HILIC column with the initial mobile phase composition for an extended period to ensure reproducible retention times.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection and Elution: Inject the sample and elute with an isocratic or gradient mobile phase. A gradient elution would typically involve increasing the percentage of the aqueous component to elute more polar compounds.

  • Detection: Use a suitable detector, such as a UV detector (if the compound is UV active) or an evaporative light scattering detector (ELSD).

  • Fraction Collection: For preparative HILIC, collect fractions corresponding to the peak of the target compound.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with an ion-pairing reagent or a HILIC column can be used to assess purity and quantify any remaining impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the compound and can be used for quantitative analysis (qNMR) to determine absolute purity.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Elemental Analysis: Provides the percentage composition of elements, which should match the theoretical values for the pure compound.

Conclusion

The purification of crude 2-methylpyridine-4-sulfonic acid requires a systematic approach that takes into account its unique zwitterionic properties. The protocols detailed in this guide, from pH-mediated precipitation to advanced chromatographic techniques, provide a robust framework for obtaining this valuable compound in high purity. By understanding the principles behind each method, researchers can effectively tailor these protocols to their specific needs, ensuring the integrity and success of their scientific endeavors.

References

  • SIELC Technologies. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. [Link]

  • PubMed. Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. 2-Methylpyridine. [Link]

  • ResearchGate. Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. [Link]

  • PubChem. 2-(4-Methyl-2-pyridinyl)pyridine-4-sulfonic acid. [Link]

  • Google Patents. Production of pyridine-3-sulfonic acid - US5082944A.
  • PubChem. 2-Methylpyridine. [Link]

  • Matrix Fine Chemicals. 2-METHYLPYRIDINE-4-SULFONIC ACID | CAS 408533-46-0. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Google Patents.
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  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Unknown Source. viii. common solvents for crystallization. [Link]

  • Google Patents. Process for preparing 2-picoline and 4-picoline - CN100448534C.
  • Google Patents.
  • Journal of the American Chemical Society. The Sulfonation of Pyridine and the Picolines. [Link]

  • ResearchGate. Solubility and Crystallization Studies of Picolinic Acid. [Link]

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Application

Application Notes &amp; Protocols: 2-Methylpyridine-4-sulfonic Acid in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Niche Building Block In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, presen...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Niche Building Block

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, present in a significant number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, π-stacking, and metal coordination makes it a privileged structure for interacting with biological targets. The strategic functionalization of this core ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This guide focuses on 2-methylpyridine-4-sulfonic acid (CAS 408533-46-0), a specialized heterocyclic building block. While not as widely documented as its carboxylic acid or halogenated counterparts, its unique combination of a 2-methylpyridine core and a 4-sulfonic acid group presents a distinct set of chemical properties and strategic opportunities for drug design. The methyl group at the 2-position influences the electronic nature and steric environment of the pyridine ring, while the sulfonic acid at the 4-position offers a highly polar, strongly acidic handle that can be used for solubility enhancement, as a bioisostere, or as a versatile chemical anchor for further derivatization.

This document serves as a detailed guide to the synthesis, properties, and potential applications of 2-methylpyridine-4-sulfonic acid, providing both foundational knowledge and actionable protocols for its use in medicinal chemistry programs.

Physicochemical & Computed Properties

A comprehensive understanding of a building block's properties is critical for its effective deployment in synthesis and for predicting its influence on a final drug molecule. The following table summarizes key properties of 2-methylpyridine-4-sulfonic acid.

PropertyValueSource
CAS Number 408533-46-0[2][3]
Molecular Formula C₆H₇NO₃S[2][3][4]
Molecular Weight 173.19 g/mol [2][3][4]
IUPAC Name 2-methylpyridine-4-sulfonic acid[3]
Appearance White to off-white solid (predicted)
Density (Computed) 1.422 g/cm³[2]
XLogP3 (Computed) -0.2[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 4[4]

Expert Interpretation: The low computed XLogP3 value suggests high hydrophilicity, a direct consequence of the sulfonic acid group. This makes the molecule itself highly water-soluble and indicates that its incorporation into a larger molecule will significantly increase polarity. This property can be strategically employed to improve the aqueous solubility of a drug candidate, a common challenge in drug development.

Core Applications in Medicinal Chemistry: A Framework

While specific examples in late-stage clinical candidates are sparse, the true value of 2-methylpyridine-4-sulfonic acid lies in its potential as a versatile intermediate. Its applications can be logically divided based on the reactivity of its functional groups.

  • As a Bioisostere and Solubility Enhancer: The sulfonic acid group is a strong acid, fully ionized at physiological pH. It can serve as a bioisostere for other acidic functional groups like carboxylic acids or tetrazoles. Its primary role in this context is to introduce a permanent negative charge, which can engage in ionic interactions with receptor targets and dramatically improve the aqueous solubility of the parent molecule.

  • As a Versatile Synthetic Intermediate: The sulfonic acid group is an excellent leaving group in nucleophilic aromatic substitution reactions, particularly on an electron-deficient pyridine ring.[5] More practically, it can be readily converted into a sulfonyl chloride, which is a gateway to a vast array of sulfonamide derivatives. Sulfonamides are a critical class of functional groups in pharmaceuticals, found in antibiotics, diuretics, and anticonvulsants.

The diagram below illustrates the central role of 2-methylpyridine-4-sulfonic acid as a foundational building block for creating more complex, drug-like molecules.

G cluster_synthesis Synthesis cluster_derivatization Derivatization & Application Picoline 2-Methylpyridine (2-Picoline) SulfonicAcid 2-Methylpyridine-4-sulfonic acid (Target Intermediate) Picoline->SulfonicAcid Sulfonation (e.g., Fuming H₂SO₄) SulfonylChloride 2-Methylpyridine-4-sulfonyl chloride SulfonicAcid->SulfonylChloride Chlorination (e.g., SOCl₂, PCl₅) Bioisostere Use as Bioisostere & Solubility Modifier SulfonicAcid->Bioisostere Direct Incorporation Sulfonamide Diverse Sulfonamides (Drug Candidates) SulfonylChloride->Sulfonamide Amination Amine Primary/Secondary Amine (R¹R²NH) Amine->Sulfonamide

Caption: Synthetic utility of 2-methylpyridine-4-sulfonic acid.

Experimental Protocols

The following protocols are representative methodologies grounded in established chemical principles for pyridine sulfonation and derivatization. Researchers should perform their own optimization and safety assessments.

Protocol 1: Synthesis of 2-Methylpyridine-4-sulfonic Acid

This protocol describes the direct sulfonation of 2-methylpyridine (2-picoline). This reaction is notoriously demanding, requiring high temperatures and strong acids, and proceeds via an electrophilic aromatic substitution mechanism.[6]

Core Principle: The electron-deficient pyridine ring is resistant to electrophilic substitution. High temperatures and a catalyst (mercuric sulfate) are used to overcome this activation barrier. The reaction must be conducted with extreme care due to the corrosive and hazardous nature of the reagents.

Materials & Equipment:

  • 2-Methylpyridine (2-picoline), anhydrous

  • Fuming sulfuric acid (20-30% SO₃)

  • Mercuric (II) sulfate (HgSO₄) - Caution: Highly Toxic

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle with temperature control

  • Glass-lined stirrer

  • Ice bath

  • Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, full-face shield. Work must be performed in a certified chemical fume hood.

Procedure:

  • Reagent Preparation: In a thick-walled, oven-dried round-bottom flask equipped with a magnetic stirrer, add mercuric (II) sulfate (0.05 eq).

  • Initial Charging: Carefully and slowly add fuming sulfuric acid (3.0 eq) to the flask while cooling in an ice bath.

  • Substrate Addition: Once the acid has cooled, slowly add 2-methylpyridine (1.0 eq) dropwise via an addition funnel. The reaction is highly exothermic; maintain the internal temperature below 20°C.

    • Causality Note: Slow, cooled addition is critical to prevent an uncontrolled exotherm and potential runaway reaction. The pyridine forms a salt with the acid initially.

  • Reaction Execution: Once the addition is complete, fit the flask with a reflux condenser connected to a gas scrubber (containing NaOH solution). Heat the reaction mixture to 230-240°C.

    • Causality Note: High temperature is required to drive the sulfonation on the deactivated pyridine ring. The mercuric sulfate catalyst facilitates the electrophilic attack of SO₃.[6]

  • Reaction Monitoring & Workup: Maintain the temperature for 12-18 hours. The reaction progress can be monitored by taking aliquots (with extreme care), quenching in water, and analyzing by HPLC.

  • Quenching: After cooling the reaction vessel to room temperature, very slowly and carefully pour the reaction mixture over a large volume of crushed ice. This step is extremely exothermic and must be done behind a blast shield in a fume hood.

  • Isolation: The product, 2-methylpyridine-4-sulfonic acid, is highly water-soluble. The isolation procedure often involves neutralization with a base like calcium carbonate or barium hydroxide to precipitate the excess sulfate. The resulting solution of the sulfonic acid salt can then be carefully acidified with HCl and the water removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from aqueous ethanol.

Protocol 2: Conversion to 2-Methylpyridine-4-sulfonyl Chloride

This protocol details the conversion of the sulfonic acid to the corresponding sulfonyl chloride, a key intermediate for synthesizing sulfonamides.

Core Principle: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used to replace the hydroxyl group of the sulfonic acid with a chloride ion, yielding the highly reactive sulfonyl chloride.

Materials & Equipment:

  • 2-Methylpyridine-4-sulfonic acid (crude or purified)

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet (to a scrubber)

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

  • PPE as described in Protocol 1.

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylpyridine-4-sulfonic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (5.0 eq) to the flask, followed by a catalytic amount of DMF (2-3 drops).

    • Causality Note: An excess of thionyl chloride is used to drive the reaction to completion and also serves as the solvent. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate.

  • Reaction: Gently heat the mixture to reflux (approx. 76°C for SOCl₂) for 2-4 hours. The reaction will evolve HCl and SO₂ gas, which must be directed to a basic scrubber.

  • Workup: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (with appropriate trapping).

  • Isolation: The resulting crude 2-methylpyridine-4-sulfonyl chloride is often a solid or oil. It is highly reactive and moisture-sensitive and is typically used immediately in the next step without extensive purification. It can be triturated with a non-polar solvent like hexanes to induce crystallization and remove impurities.

Conclusion and Future Outlook

2-Methylpyridine-4-sulfonic acid represents a strategic, albeit underutilized, building block in medicinal chemistry. Its value is not in its intrinsic biological activity but in the chemical handles it provides. The sulfonic acid group offers a potent tool for enhancing solubility and can be readily converted into the pharmacologically crucial sulfonamide functional group. As drug discovery programs continue to demand novel scaffolds with fine-tuned properties, the intelligent application of specialized intermediates like 2-methylpyridine-4-sulfonic acid will be essential for accessing new chemical space and developing the next generation of therapeutics.

References

A consolidated list of all sources cited within this document.

  • Chemsrc. (2019). Methylpyridine | Chemical Product Catalog. Retrieved from [Link]

  • Xi'an Kono Chem Co., Ltd. (n.d.). 2-methylpyridine-4-sulfonic acid CAS NO.408533-46-0. Retrieved from [Link]

  • Google Patents. (n.d.). US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.
  • Zhang, Y., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • Knauber, T., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHYLPYRIDINE-4-SULFONIC ACID | CAS 408533-46-0. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US 8,552,027 B2 - Luminescent compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.
  • Google Patents. (n.d.). US7365042B2 - Pyridine-3-sulfonyl compounds as pesticidal agents.
  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

  • 2A Biotech. (n.d.). 2-METHYLPYRIDINE-4-SULFONIC ACID. Retrieved from [Link]

  • BAC Reports. (n.d.). 2-Chloro-3-pyridinesulfonic acid (CAS 6602-56-8) Global Market. Retrieved from [Link]

  • LookChem. (n.d.). CAS 14045-23-9 | 3-methylpyridine-4-sulfonic Acid Manufacturer. Retrieved from [Link]

  • Relyx Research Technologies. (n.d.). API- INTERMEDIATES. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The reactivity of pyridine towards sulphuric acid at elevated temperatures. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Sulfonation of Substituted Pyridines

Welcome to the technical support center for the regioselective sulfonation of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective sulfonation of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing a sulfonic acid group onto the pyridine scaffold. The inherent electronic properties of the pyridine ring present unique challenges to achieving desired regioselectivity. This resource provides in-depth, experience-based answers to common questions and troubleshooting strategies for issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the direct sulfonation of pyridine so challenging, and why does it preferentially occur at the 3-position?

A1: The difficulty in sulfonating pyridine stems from its electron-deficient nature. The electronegative nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene.[1][2] Under the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid), the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic attack.[1]

The preference for sulfonation at the 3-position (meta-position) is a result of the relative stability of the carbocation intermediate (sigma complex) formed during the reaction.[3][4][5][6]

  • Attack at C-3: The positive charge in the resonance structures of the intermediate is distributed across C-2, C-4, and C-6. This avoids placing the positive charge on the already electron-deficient nitrogen atom.

  • Attack at C-2 or C-4: The resonance structures for ortho and para attack include a highly unstable contributor where the nitrogen atom bears a positive charge. This destabilization makes the activation energy for attack at these positions significantly higher.[3]

Therefore, electrophilic substitution, including sulfonation, overwhelmingly favors the 3-position.[1][3]

Q2: My sulfonation reaction is not proceeding, or the yield is very low. What are the likely causes and how can I improve it?

A2: Low reactivity is a common issue in pyridine sulfonation. Several factors could be at play:

  • Insufficiently Reactive Sulfonating Agent: For many substituted pyridines, concentrated sulfuric acid alone is not strong enough. Using oleum (fuming sulfuric acid), which contains dissolved sulfur trioxide (SO₃), or a sulfur trioxide complex like SO₃-pyridine can increase the electrophilicity of the sulfonating species.[7][8]

  • Low Reaction Temperature: The activation energy for pyridine sulfonation is high. Temperatures in the range of 230-275°C are often necessary.[7] If your reaction is sluggish, a carefully controlled increase in temperature may be required.

  • Deactivating Substituents: Electron-withdrawing groups on the pyridine ring will further decrease its reactivity towards electrophilic attack. In such cases, harsher conditions (higher temperature, stronger sulfonating agent) may be necessary. Conversely, electron-donating groups can increase the reactivity of the ring.[9][10]

  • Equilibrium Considerations: Sulfonation can be a reversible reaction. Removing water, a byproduct of the reaction, can help drive the equilibrium towards the product.

Q3: I am observing the formation of significant side products, such as isomeric pyridine sulfonic acids or hydroxypyridines. How can I minimize these?

A3: The formation of side products is often a consequence of harsh reaction conditions.

  • Isomerization: At very high temperatures (e.g., above 300°C), thermodynamic control can lead to the formation of other isomers, such as pyridine-4-sulfonic acid.[7] Careful temperature control is crucial to maintain kinetic control and favor the 3-substituted product.

  • Formation of Hydroxypyridines: The formation of 4-hydroxypyridine can occur at high temperatures, typically above 300°C.[7] Maintaining the reaction temperature below this threshold is recommended.

  • Charring and Decomposition: Excessive temperatures or highly reactive sulfonating agents can lead to the decomposition of the starting material and product.[7][11] This can be mitigated by controlled addition of the sulfonating agent and ensuring efficient heat dissipation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive sulfonating agent. 2. Low reaction temperature. 3. Deactivated pyridine substrate.1. Use a more potent sulfonating agent like oleum or an SO₃ complex.[7] 2. Gradually increase the reaction temperature, monitoring for decomposition.[7] 3. Consider alternative strategies for highly deactivated systems (see Q4).
Formation of Isomeric Products 1. High reaction temperatures leading to isomerization. 2. The choice of sulfonating agent and conditions influencing regioselectivity.1. Maintain strict temperature control, ideally around 230-275°C for classical methods.[7] 2. For selective C4-sulfonylation, explore modern base-mediated methods.[12][13][14]
Significant Byproduct Formation (e.g., 4-hydroxypyridine) High reaction temperatures (typically > 300°C).Maintain the reaction temperature below 300°C.[7]
Reaction Mixture Charring/Decomposition 1. Excessively high reaction temperatures. 2. Uncontrolled addition of a highly reactive sulfonating agent.1. Implement precise temperature control with a suitable heating apparatus. 2. Add the sulfonating agent slowly and portion-wise, ensuring efficient stirring and cooling if necessary.[7][11]
Difficulty in Product Isolation/Purification 1. Presence of inorganic salts from neutralization. 2. High water solubility of the product. 3. Contamination with residual pyridine.1. After neutralization, filter to remove inorganic precipitates.[4] 2. Acidify the filtrate to precipitate the pyridine sulfonic acid, which can then be isolated by filtration.[4] 3. Use azeotropic distillation with toluene or heptane to remove residual pyridine.[11]

Advanced Strategies and Alternative Protocols

Q4: Are there milder, more regioselective methods for the sulfonation of substituted pyridines, especially for sensitive substrates?

A4: Yes, the limitations of classical high-temperature sulfonation have driven the development of more sophisticated and milder approaches.

  • Pyridine-N-Oxide Intermediates: One strategy is to first oxidize the pyridine to its corresponding N-oxide. The N-oxide is more susceptible to electrophilic attack. Sulfonation of a substituted pyridine-N-oxide, followed by reduction of the N-oxide functionality, can provide a milder route to the desired pyridine sulfonic acid.[1][15]

  • Base-Mediated C4-Selective C-H Sulfonylation: A significant recent development allows for the selective introduction of a sulfonyl group at the C4-position. This method involves the activation of the pyridine ring with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt.[1][12][13][14] The choice of base and solvent is critical for controlling the regioselectivity of this transformation.[12][13]

  • Electrochemical Methods: Recent research has demonstrated the use of electrochemical methods for the meta-C-H sulfonylation of pyridines.[16][17] This approach utilizes a dearomatization-rearomatization strategy and offers excellent regiocontrol and functional group compatibility.[16][17]

  • Catalytic Methods: The use of a mercuric sulfate catalyst can facilitate sulfonation at lower temperatures (around 230-275°C).[18] However, due to the toxicity of mercury, this method is often avoided. Ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines has also been reported.[[“]]

Experimental Protocol: Classical Sulfonation of Pyridine

This protocol is a representative example of a classical high-temperature sulfonation. Extreme caution should be exercised when working with oleum and high temperatures.

Materials:

  • Pyridine

  • 20% Oleum (fuming sulfuric acid)

  • Concentrated Sulfuric Acid

  • Calcium Hydroxide or Sodium Hydroxide for neutralization

  • Hydrochloric Acid for acidification

  • Appropriate reaction vessel (e.g., sealed tube or high-pressure reactor)

  • Heating mantle with temperature controller

  • Ice bath

Procedure:

  • Reaction Setup: In a suitable high-pressure reaction vessel, carefully add pyridine.

  • Addition of Sulfonating Agent: Cool the vessel in an ice bath. Slowly and cautiously add a mixture of concentrated sulfuric acid and 20% oleum to the pyridine with constant stirring.

  • Heating: Seal the reaction vessel and heat the mixture to 230-250°C for 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of calcium hydroxide or a concentrated solution of sodium hydroxide until the pH is approximately 7.

    • Filter the mixture to remove the precipitated calcium sulfate or sodium sulfate.

    • Acidify the filtrate with concentrated hydrochloric acid.

  • Isolation: The pyridine-3-sulfonic acid will precipitate out of the acidic solution. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Visualizing Reaction Pathways

Electrophilic Substitution Mechanism on Pyridine

G Electrophilic Sulfonation of Pyridine Pyridine Pyridine Pyridinium Pyridinium Ion (Deactivated) Pyridine->Pyridinium H₂SO₄ Intermediate Sigma Complex (Resonance Stabilized) Pyridinium->Intermediate + SO₃ SO3 SO₃ (Electrophile) Product Pyridine-3-sulfonic acid Intermediate->Product -H⁺

Caption: General mechanism for the electrophilic sulfonation of pyridine.

Troubleshooting Workflow

G Troubleshooting Workflow Start Low Yield/No Reaction CheckTemp Is Temperature ≥ 230°C? Start->CheckTemp CheckAgent Is a Strong Sulfonating Agent Used (e.g., Oleum)? CheckTemp->CheckAgent Yes IncreaseTemp Increase Temperature (monitor for decomposition) CheckTemp->IncreaseTemp No ConsiderSubstituents Are there strong dactivating groups? CheckAgent->ConsiderSubstituents Yes UseStrongerAgent Use Oleum or SO₃ Complex CheckAgent->UseStrongerAgent No AlternativeMethod Consider Alternative Methods (e.g., N-oxide) ConsiderSubstituents->AlternativeMethod Yes Success Improved Yield ConsiderSubstituents->Success No IncreaseTemp->Success UseStrongerAgent->Success AlternativeMethod->Success

References

Optimization

Optimizing reaction conditions for "2-methylpyridine-4-sulfonic acid" synthesis

Welcome to the technical support center for the synthesis of 2-methylpyridine-4-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylpyridine-4-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-methylpyridine-4-sulfonic acid?

The synthesis of 2-methylpyridine-4-sulfonic acid is typically achieved through the direct sulfonation of 2-methylpyridine (2-picoline). This reaction falls under the category of electrophilic aromatic substitution. The most common sulfonating agents are concentrated sulfuric acid, oleum (fuming sulfuric acid), or sulfur trioxide.[1] Oleum, which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is often preferred as it contains a higher concentration of the active electrophile, SO₃, leading to more effective sulfonation.[1]

The choice of sulfonating agent and reaction conditions is critical due to the nature of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack, making sulfonation more challenging than for benzene derivatives.[1]

Q2: What is the underlying mechanism of the sulfonation of 2-methylpyridine?

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Electrophile: In oleum or concentrated sulfuric acid, sulfur trioxide (SO₃) or a protonated form acts as the potent electrophile.

  • Electrophilic Attack: The SO₃ attacks the electron-rich π system of the 2-methylpyridine ring. The methyl group at the 2-position is a weak activating group and directs the substitution primarily to the 4-position due to a combination of electronic and steric effects.[1]

  • Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or sigma complex.

  • Deprotonation and Rearomatization: A base (such as HSO₄⁻) removes a proton from the carbon atom where the sulfonyl group has attached, restoring the aromaticity of the ring and yielding the final product, 2-methylpyridine-4-sulfonic acid.[1]

The initial protonation of the pyridine nitrogen can further deactivate the ring, which is why harsh reaction conditions are often necessary to drive the reaction forward.[1]

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues you may encounter during the synthesis, providing both diagnostic advice and actionable solutions.

Scenario 1: Low or No Product Yield

Q: My reaction has run for the specified time, but analysis shows a very low yield of the desired 2-methylpyridine-4-sulfonic acid. What are the most probable causes?

Low yield is a common problem, often attributable to the deactivated nature of the pyridine ring. Several factors could be at play:

  • Insufficiently Harsh Conditions: Direct sulfonation of pyridine derivatives often requires high temperatures, sometimes exceeding 300°C, and long reaction times (20+ hours) when using only sulfuric acid.[1] If your temperature is too low or reaction time too short, the activation energy barrier for the electrophilic attack will not be overcome.

    • Solution: Consider using a stronger sulfonating agent like oleum (with 5-33% SO₃ content) which can facilitate the reaction under more moderate conditions.[1] Alternatively, if using sulfuric acid, you may need to increase the reaction temperature and extend the duration significantly.

  • Reagent Quality and Purity:

    • 2-Methylpyridine: Ensure your starting material is free from significant impurities.

    • Sulfonating Agent: The concentration of your sulfuric acid or the SO₃ content in your oleum must be accurate. Old or improperly stored reagents can absorb atmospheric moisture, reducing their efficacy.

  • Premature Reaction Quenching: Adding water or quenching the reaction before it has reached completion will naturally result in low yields. It is crucial to monitor the reaction's progress if possible, for instance, through small-aliquot testing with an appropriate analytical method.

Experimental Workflow & Optimization

The following diagram outlines a typical workflow for the synthesis of 2-methylpyridine-4-sulfonic acid, highlighting critical control points.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Reagent Preparation (2-Methylpyridine, Oleum) setup 2. Reaction Setup (Inert atmosphere, Temp. control) reagents->setup sulfonation 3. Sulfonation (Controlled addition, High Temp.) setup->sulfonation monitoring 4. Reaction Monitoring (TLC, HPLC) sulfonation->monitoring quench 5. Quenching (Careful addition to ice) monitoring->quench Upon Completion neutralize 6. Neutralization & Precipitation (e.g., with CaCO3, Ba(OH)2) quench->neutralize filtration 7. Filtration (Remove insoluble sulfates) neutralize->filtration purify 8. Final Purification (Recrystallization) filtration->purify analysis 9. Product Characterization (NMR, HPLC, MS) purify->analysis

Caption: General workflow for the synthesis of 2-methylpyridine-4-sulfonic acid.

Scenario 2: Product Is Impure or Contains Byproducts

Q: My final product is contaminated. How do I identify the impurity and prevent its formation?

Impurities can arise from unreacted starting material or the formation of isomeric byproducts.

  • Contamination with Starting Material: This indicates an incomplete reaction.

    • Solution: Refer to the solutions for low yield: increase reaction temperature, extend reaction time, or use a more potent sulfonating agent like oleum.[1]

  • Formation of Isomeric Byproducts: While the 4-position is favored, sulfonation at other positions on the pyridine ring can occur, leading to isomeric impurities that may be difficult to separate.

    • Solution: Precise temperature control is key to maximizing regioselectivity. Running optimization experiments with small variations in temperature can help identify the optimal conditions for forming the desired 4-sulfonic acid isomer.

  • Contamination with Sulfuric Acid: The final product can be contaminated with residual sulfuric acid from the reaction.

    • Solution: A common purification strategy involves diluting the reaction mixture with water and then treating it with a base like calcium carbonate or barium hydroxide. This precipitates the excess sulfuric acid as insoluble calcium sulfate or barium sulfate, which can be removed by filtration, while the desired sulfonic acid remains in solution as its soluble salt.[2] The free sulfonic acid can then be regenerated using a cation exchange resin.[2]

Optimized Reaction Conditions & Data

The optimal conditions can vary based on the scale and available equipment. The following table summarizes typical parameters.

ParameterConditionRationale & Key Considerations
Starting Material 2-Methylpyridine (2-Picoline)Must be dry and pure.
Sulfonating Agent Oleum (5-33% free SO₃)Provides a higher concentration of the active electrophile, allowing for more moderate reaction conditions compared to sulfuric acid alone.[1]
Molar Ratio 1 : 2 to 1 : 4 (Picoline:SO₃)A stoichiometric excess of the sulfonating agent is required to drive the reaction to completion.
Temperature 150 - 200°CTemperature must be high enough to overcome the deactivation of the pyridine ring but controlled to minimize byproduct formation.
Reaction Time 4 - 12 hoursTime is dependent on temperature and the specific concentration of oleum used. Reaction progress should be monitored.
Workup Dilution in water, neutralization with CaCO₃ or Ba(OH)₂, filtrationThis procedure effectively removes excess sulfuric acid as an insoluble sulfate salt, simplifying purification.[2]

Troubleshooting Logic Diagram

When faced with a suboptimal outcome, this decision tree can help diagnose the issue.

G start Reaction Outcome Suboptimal yield_check Is the Yield Low? start->yield_check purity_check Is the Product Impure? start->purity_check yield_check->purity_check No harshness Increase Temp./Time or Use Stronger Agent (Oleum) yield_check->harshness Yes incomplete_rxn Incomplete Reaction? purity_check->incomplete_rxn Yes success Problem Resolved harshness->success reagent_quality Check Reagent Purity & Concentration incomplete_rxn->harshness Yes (Unreacted SM) byproducts Byproducts or Isomers Present? incomplete_rxn->byproducts No optimize_temp Optimize Temperature for Regioselectivity byproducts->optimize_temp Yes purification Improve Purification Protocol (e.g., CaCO3 wash, Recrystallization) byproducts->purification No (Other Impurities) optimize_temp->success purification->success

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocol

Note: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. The setup should be protected from atmospheric moisture with drying tubes.

  • Charge Reagents: In the flask, place 2-methylpyridine. Cool the flask in an ice bath.

  • Addition of Sulfonating Agent: Slowly add oleum (e.g., 20% SO₃) to the stirred 2-methylpyridine via the dropping funnel, ensuring the temperature is maintained below 20°C during the addition.

  • Heating: After the addition is complete, slowly and carefully heat the reaction mixture to the target temperature (e.g., 160°C).

  • Reaction: Maintain the temperature and stirring for the desired reaction time (e.g., 8 hours). Monitor the reaction periodically if analytical methods are available.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.

  • Neutralization and Precipitation: Slowly add solid calcium carbonate (CaCO₃) or a slurry of barium hydroxide (Ba(OH)₂) to the acidic solution until the pH is neutral (pH ~7). A large amount of calcium sulfate (or barium sulfate) will precipitate.

  • Filtration: Filter the mixture to remove the insoluble sulfate salts. Wash the filter cake with deionized water to recover any product.

  • Isolation: The filtrate contains the calcium (or barium) salt of 2-methylpyridine-4-sulfonic acid. To obtain the free acid, this solution can be treated with a strongly acidic cation exchange resin. Alternatively, careful acidification followed by evaporation and recrystallization can yield the final product.

  • Drying: Dry the purified product under vacuum.

Analytical Characterization

Q: How can I confirm the identity and purity of my synthesized 2-methylpyridine-4-sulfonic acid?

A combination of analytical techniques is recommended for full characterization:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product and quantifying any unreacted starting material or byproducts. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous-organic mixture) can be used.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The substitution pattern on the pyridine ring can be unambiguously determined by analyzing the chemical shifts and coupling constants of the aromatic protons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (173.19 g/mol ).[4][5]

References

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). MDPI. Retrieved from [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020, May 1). Google Patents.
  • US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives. (1958, October 7). Google Patents.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, October 16). ResearchGate. Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). National Institutes of Health (NIH). Retrieved from [Link]

  • 2-METHYLPYRIDINE-4-SULFONIC ACID | CAS 408533-46-0. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. (n.d.). Retrieved from [Link]

  • 2-Methylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals. Retrieved from [Link]

  • A kind of synthesis of picoline of 2 amino 4 and its purification process. (n.d.). Google Patents.
  • Mechanistic insight into ruthenium catalysed meta-sulfonation of 2-phenylpyridine. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • 2-Methylpyridine-3-sulfonate | C6H6NO3S-. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction. (2017, June 16). PubMed. Retrieved from [Link]

  • 2-methylpyridine-1-ium-1-sulfonate modifies tumor-derived exosome mediated macrophage polarization: Relevance to the tumor microenvironment. (2022, February 8). PubMed. Retrieved from [Link]

  • Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • [Preparation of chlorides of 2- and 4-pyridino sulfonic acids and of 2- and 4-pyridonosulfonamides]. (1955). PubMed. Retrieved from [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Purification of sulfonic acids. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Sulfonation of 2-Methylpyridine

Welcome to the technical support center for the sulfonation of 2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this impor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonation of 2-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important reaction. Here, we will address common challenges, delve into the underlying chemical principles, and provide field-proven troubleshooting strategies to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My sulfonation of 2-methylpyridine is resulting in a low yield of the desired 2-methylpyridine-5-sulfonic acid. What are the likely causes?

Several factors can contribute to a low yield of the target product. The primary culprits are often suboptimal reaction conditions and the occurrence of side reactions. The pyridine ring is electron-deficient, making electrophilic aromatic substitution, such as sulfonation, inherently challenging and often requiring harsh conditions.[1][2]

Common causes for low yield include:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, a temperature that is too low, or an inadequate concentration of the sulfonating agent.

  • Desulfonation: The sulfonation of aromatic compounds is a reversible process.[3][4] If the reaction mixture contains a significant amount of water or if the temperature is excessively high, the reverse reaction, desulfonation, can occur, leading to a loss of product.

  • Side Reactions: A number of side reactions can consume the starting material or the product. These are discussed in detail in the troubleshooting section below.

  • Product Isolation Issues: The workup and purification process may not be optimized, leading to loss of the product. 2-methylpyridine-5-sulfonic acid is water-soluble, which can complicate its extraction and isolation.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed breakdown of specific issues you might encounter during the sulfonation of 2-methylpyridine, along with their underlying causes and actionable solutions.

Issue 1: Formation of a Dark, Tarry, or Charred Reaction Mixture

Question: I attempted to sulfonate 2-methylpyridine using fuming sulfuric acid (oleum), but the reaction mixture turned into a dark, intractable tar. What happened, and how can I prevent this?

Plausible Cause: The formation of a tarry mixture is a strong indication of charring and polymerization . This typically occurs when the reaction temperature is too high or when using a highly concentrated sulfonating agent without proper temperature control.[5] The aggressive nature of oleum can lead to uncontrolled oxidation and degradation of the organic material.

Troubleshooting Protocol:

  • Temperature Control is Critical: Maintain a strict and consistent reaction temperature. It is advisable to start the reaction at a lower temperature (e.g., 0-10 °C) during the addition of the sulfonating agent and then gradually raise it to the desired reaction temperature. Using a jacketed reactor with a circulating bath is highly recommended for precise temperature control.[5]

  • Choice of Sulfonating Agent: While oleum is a powerful sulfonating agent, its reactivity can be difficult to manage. Consider using a milder sulfonating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, which can offer better control over the reaction.[5][6]

  • Controlled Addition: Add the sulfonating agent slowly and portion-wise to the 2-methylpyridine solution. This helps to dissipate the heat of reaction and prevent localized "hot spots" that can initiate charring.

Workflow for Controlled Sulfonation:

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up A 2-Methylpyridine in appropriate solvent C Slow, controlled addition of B to A at 0-10 °C A->C B Sulfonating Agent (e.g., Oleum) B->C D Gradual warming to reaction temperature (e.g., 100-120 °C) C->D E Maintain temperature for specified time D->E F Controlled quenching on ice E->F G Product Isolation F->G 2-Methylpyridine 2-Methylpyridine Pyridine-2-carboxylic-5-sulfonic acid Pyridine-2-carboxylic-5-sulfonic acid 2-Methylpyridine->Pyridine-2-carboxylic-5-sulfonic acid [O] (Oxidizing conditions)

Caption: Oxidation of the methyl group.

Issue 4: Desulfonation Leading to Product Loss

Question: After an initial successful sulfonation, I am losing my product during the workup. Could this be desulfonation?

Plausible Cause: Yes, desulfonation is the reverse of sulfonation and is a common cause of product loss, particularly during workup. [3]This reaction is catalyzed by acid and promoted by the presence of water and heat. [4]If the reaction mixture is quenched with a large amount of water while it is still hot and highly acidic, significant desulfonation can occur.

Troubleshooting Protocol:

  • Controlled Quenching: Cool the reaction mixture to a low temperature (e.g., 0-5 °C) before slowly and carefully quenching it by adding it to ice or a cold aqueous solution. This minimizes the temperature increase during neutralization.

  • Neutralization: Promptly neutralize the acidic reaction mixture after quenching. A cold solution of a base, such as sodium hydroxide or sodium carbonate, can be used. Be mindful that the neutralization is exothermic.

  • Minimize Time in Acidic Aqueous Conditions: Once the reaction is quenched into an aqueous medium, proceed with the extraction or isolation of the product as quickly as possible to minimize the time the product spends in a hot, acidic environment.

Logical Flow for Minimizing Desulfonation:

A Reaction Completion B Cool Reaction Mixture to 0-5 °C A->B C Slowly Add to Ice/Cold Water B->C D Neutralize with Cold Base Solution C->D E Proceed Immediately to Product Isolation D->E

Caption: Workflow to prevent desulfonation.

Experimental Protocols

Protocol 1: General Procedure for the Sulfonation of 2-Methylpyridine with Oleum

Disclaimer: This procedure involves the use of highly corrosive and hazardous materials. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

  • 2-Methylpyridine

  • Fuming sulfuric acid (20% SO3)

  • Ice

  • Sodium hydroxide solution (for neutralization)

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-methylpyridine.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add fuming sulfuric acid (20% SO3) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly and carefully heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain it for the specified time (e.g., 4-6 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and then further cool it in an ice bath.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a cold sodium hydroxide solution to a pH of approximately 7-8.

  • The product can then be isolated by various methods, such as evaporation of the water followed by recrystallization of the resulting solid from a suitable solvent system.

References

  • March, J. (1985). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (3rd ed.). John Wiley & Sons.
  • McElvain, S. M., & Goese, M. A. (1941). The Sulfonation of Pyridine and the Picolines. Journal of the American Chemical Society, 63(8), 2283–2287. [Link]

  • Wikipedia. (n.d.). Desulfonation reaction. Retrieved from [Link]

  • MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. [Link]

  • ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?[Link]

  • Pearson+. (n.d.). Propose a mechanism for the sulfonation of pyridine. Retrieved from [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. [Link]

  • Wikipedia. (n.d.). Picoline. Retrieved from [Link]

  • Google Patents. (n.d.). US3267109A - 3, 5-pyridinedisulfonic acid.
  • ResearchGate. (n.d.). The reactivity of pyridine towards sulphuric acid at elevated temperatures. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methylpyridine-4-sulfonic Acid

Welcome to the technical support center for the synthesis and purification of 2-methylpyridine-4-sulfonic acid. This guide is designed for researchers, chemists, and process development professionals to address common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-methylpyridine-4-sulfonic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges, improve experimental outcomes, and ensure the highest standards of product quality. By understanding the underlying chemical principles, you can effectively troubleshoot issues related to yield and purity.

The primary and most direct industrial method for synthesizing pyridinesulfonic acids is the sulfonation of the parent pyridine base, in this case, 2-methylpyridine (also known as 2-picoline)[1]. This guide will focus on the prevalent method of direct sulfonation using oleum (a solution of sulfur trioxide in sulfuric acid) and address the specific challenges that arise during this electrophilic aromatic substitution reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of 2-methylpyridine-4-sulfonic acid. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a detailed, actionable solution.

Issue 1: Consistently Low or No Yield of the Desired Product

Question: My reaction resulted in a very low yield of 2-methylpyridine-4-sulfonic acid. What are the likely causes and how can I improve the conversion?

Answer: Low yield is a common problem in the sulfonation of pyridine rings, which are electron-deficient and thus less reactive towards electrophilic substitution compared to benzene[2]. Several factors can contribute to poor conversion:

  • Insufficient Reaction Temperature: The sulfonation of pyridine derivatives requires high temperatures to overcome the activation energy barrier. Temperatures that are too low will result in a sluggish or incomplete reaction.

  • Inadequate Sulfonating Agent Strength: The reactivity of the sulfonating agent is critical. Concentrated sulfuric acid alone is often insufficient. Oleum, which contains free sulfur trioxide (SO₃), is a much stronger electrophile and is typically required for effective sulfonation of pyridines[3][4].

  • Premature Reaction Quenching: Adding the reaction mixture to water or a quenching solution too early will halt the sulfonation before it has reached completion.

  • Moisture in Starting Materials: Water in the 2-picoline or sulfuric acid will dilute the sulfonating agent, reducing its effectiveness[5].

Solutions and Optimization Protocol:

  • Optimize Reaction Temperature: The reaction should be heated to a temperature range of 220-250°C. It is crucial to monitor and control the temperature carefully, as excessive heat can lead to decomposition and the formation of unwanted byproducts.

  • Select the Appropriate Sulfonating Agent: Use fuming sulfuric acid (oleum) with a sufficient concentration of free SO₃ (typically 20-30%). The molar ratio of SO₃ to 2-picoline is a key parameter to optimize.

  • Ensure Anhydrous Conditions: Use dry starting materials. 2-picoline can be dried over potassium hydroxide (KOH) pellets followed by distillation[6].

  • Monitor Reaction Progress: If feasible, track the reaction's progress using a suitable analytical technique (e.g., quenching a small aliquot and analyzing by HPLC) to determine the optimal reaction time before work-up.

Table 1: Effect of Reaction Conditions on Yield
ParameterSub-Optimal ConditionRecommended ConditionRationale
Temperature < 200°C220-250°COvercomes the high activation energy for electrophilic substitution on the electron-deficient pyridine ring.
Sulfonating Agent Concentrated H₂SO₄Oleum (20-30% free SO₃)Free SO₃ is a more potent electrophile, necessary for attacking the deactivated ring system[4].
Reaction Time < 4 hours6-8 hours (optimize)Allows the reaction to proceed to completion.
Moisture Present< 500 ppm in reagentsPrevents dilution of the sulfonating agent and side reactions[5].
Issue 2: Product is Contaminated with Isomeric Byproducts

Question: My final product shows significant contamination with other isomers. Why is the reaction not selective for the 4-position, and how can I improve regioselectivity?

Answer: The directing effects on the pyridine ring determine the position of sulfonation. The nitrogen atom is strongly deactivating and directing towards the 3-position (meta)[2]. The methyl group at the 2-position is an activating, ortho-, para-director. The final isomeric distribution is a result of the interplay between these electronic effects and the harsh reaction conditions.

While the 4-position (para to the methyl group) is electronically favored, high temperatures can lead to the formation of thermodynamically stable isomers or other substitution patterns.

Solutions to Improve Regioselectivity:

  • Precise Temperature Control: While high temperatures are necessary, avoid exceeding the optimal range. Overheating can lead to isomerization. A stable temperature of ~230°C is often a good starting point.

  • Use of a Catalyst (Advanced): While the direct sulfonation is most common, some literature suggests that specific catalysts can influence regioselectivity in related aromatic substitutions[7]. However, for this specific reaction, precise control of temperature and sulfonating agent concentration remains the primary method for controlling isomer formation.

Diagram 1: Sulfonation Workflow and Troubleshooting

This diagram illustrates the key steps and decision points for optimizing the synthesis.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Troubleshooting Start Start: 2-Picoline + Oleum CheckMoisture Check Reagent Purity (Anhydrous?) Start->CheckMoisture Reaction Heat to 220-250°C Monitor Time CheckMoisture->Reaction [ Dry ] DryReagents Dry/Distill Reagents CheckMoisture->DryReagents [ Wet ] Quench Controlled Quench (e.g., onto ice) Reaction->Quench DryReagents->Reaction Precipitate Adjust pH to Induce Precipitation/Crystallization Quench->Precipitate Filter Filter and Wash Solid Precipitate->Filter Analysis Analyze Purity & Yield (HPLC, NMR) Filter->Analysis Problem Low Yield or Purity? Analysis->Problem Good Finished Product Problem->Good [ No ] Troubleshoot Return to Reaction: - Adjust Temp - Adjust Time - Check Reagents Problem->Troubleshoot [ Yes ] Troubleshoot->Reaction Start Crude Product in Strong Acid Solution SulfateRemoval Sulfate Removal Step Start->SulfateRemoval AddBase Add Ca(OH)₂ or Ba(OH)₂ to precipitate sulfate salts SulfateRemoval->AddBase FilterSulfate Filter to remove CaSO₄ / BaSO₄ AddBase->FilterSulfate AdjustpH Adjust Filtrate pH to Isoelectric Point (pH 2-4) FilterSulfate->AdjustpH PrecipitateProduct Precipitate/Crystallize Product AdjustpH->PrecipitateProduct FilterProduct Filter and Wash Crude Product PrecipitateProduct->FilterProduct CheckPurity Check Purity (>98%?) FilterProduct->CheckPurity Recrystallize Recrystallize from Water or aq. Ethanol CheckPurity->Recrystallize [ No ] FinalProduct Pure Product (Dry under vacuum) CheckPurity->FinalProduct [ Yes ] Recrystallize->FinalProduct

Caption: Decision tree for product purification.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for assessing the purity of 2-methylpyridine-4-sulfonic acid?

A1: A combination of techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV detector is excellent for quantifying the main product and detecting organic impurities, including isomers.[8][9] An acidic mobile phase is often required to ensure good peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure, identifying the substitution pattern of the pyridine ring, and detecting residual starting materials or byproducts.

  • Titration: A simple acid-base titration can be used to determine the overall purity of the sulfonic acid functionality.

Q2: Can I use chlorosulfonic acid instead of oleum?

A2: While chlorosulfonic acid is a powerful sulfonating agent, its reaction with pyridine derivatives can be complex and may lead to the formation of sulfonyl chlorides as intermediates.[3] For direct sulfonation to the sulfonic acid, oleum is generally more straightforward and controllable for this specific substrate.

Q3: My product is a dark, tarry material. What went wrong?

A3: The formation of dark, polymeric tars is almost always a result of excessive reaction temperature. Pyridine and its derivatives are susceptible to decomposition and polymerization under harsh acidic conditions at very high temperatures. It is critical to maintain the temperature within the recommended 220-250°C range and ensure it does not run away. Using a well-controlled heating mantle, a sand bath, or a reactor with good temperature regulation is essential.

Q4: Is a mercury catalyst necessary for this reaction?

A4: In older literature, mercury salts were sometimes used as catalysts for the sulfonation of pyridines. However, due to the extreme toxicity and environmental hazards of mercury, its use is now avoided. Modern procedures achieve good results without mercury by optimizing temperature and the concentration of sulfur trioxide in oleum.

References

  • Google Patents. (1992). US5082944A - Production of pyridine-3-sulfonic acid.
  • Google Patents. (1995). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
  • PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from PrepChem.com. [Link]

  • National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from NIH. [Link]

  • Journal of the American Chemical Society. (1943). The Sulfonation of Pyridine and the Picolines. Retrieved from JACS. [Link]

  • ACS Publications. (2015). Ruthenium-Catalyzed Meta Sulfonation of 2-Phenylpyridines. Retrieved from ACS Publications. [Link]

  • Organic Syntheses. (n.d.). 2-Picoline-borane. Retrieved from Organic Syntheses. [Link]

  • Google Patents. (1958). US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.
  • Matrix Fine Chemicals. (n.d.). 2-METHYLPYRIDINE-4-SULFONIC ACID | CAS 408533-46-0. Retrieved from Matrix Fine Chemicals. [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from NIH. [Link]

  • National Institutes of Health. (2023). Chemical approaches to the sulfation of small molecules: current progress and future directions. Retrieved from NIH. [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from Wikipedia. [Link]

  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from ASIA Chemical. [Link]

  • PubMed. (2017). 2-Methylpyridine-1-ium-1-sulfonate from Allium hirtifolium: An anti-angiogenic compound which inhibits growth of MCF-7 and MDA-MB-231 cells through cell cycle arrest and apoptosis induction. Retrieved from PubMed. [Link]

  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from Acta Poloniae Pharmaceutica. [Link]

  • ResearchGate. (2020). Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization of 2-Oxazolines revealing Optimal Combinations of Monomers and Initiators. Retrieved from ResearchGate. [Link]

  • Google Patents. (1989). US4859372A - Process for the sulphonation of aromatic compounds with sulphur trioxide.
  • ResearchGate. (2021). Synthesis, crystal growth and supramolecular chemistry of 4-dimethylaminopyridinium salts of benzoates and a phenolate ion. Retrieved from ResearchGate. [Link]

  • Pearson+. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out... Retrieved from Pearson+. [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from MDPI. [Link]

Sources

Troubleshooting

"2-methylpyridine-4-sulfonic acid" catalyst deactivation and regeneration

Technical Support Center: 2-Methylpyridine-4-Sulfonic Acid Catalyst Welcome to the technical support guide for 2-methylpyridine-4-sulfonic acid, a versatile solid acid catalyst. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylpyridine-4-Sulfonic Acid Catalyst

Welcome to the technical support guide for 2-methylpyridine-4-sulfonic acid, a versatile solid acid catalyst. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst deactivation and practical guidance for effective regeneration. Our goal is to help you maintain optimal catalyst performance, ensure experimental reproducibility, and extend the lifecycle of your catalyst.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the use of 2-methylpyridine-4-sulfonic acid. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower your experimental design.

Part 1: Diagnosing Catalyst Deactivation

Q1: My reaction rate has significantly decreased after a few cycles. What are the likely causes?

A1: A decline in reaction rate is the most common indicator of catalyst deactivation. For a solid sulfonic acid catalyst like 2-methylpyridine-4-sulfonic acid, the primary causes can be categorized into four main pathways: leaching, poisoning, fouling (coking), and thermal degradation.

  • Leaching: The active sulfonic acid (-SO₃H) groups can detach from the pyridine ring and dissolve into the reaction medium, particularly in the presence of polar protic solvents like water or alcohols.[1] This physically removes the active sites from your solid catalyst.

  • Poisoning: Basic impurities in your feedstock or solvent (e.g., amines, amides, or other nitrogenous compounds) can irreversibly bind to the acidic -SO₃H sites, neutralizing them and rendering them inactive.[1][2]

  • Fouling (Coking): Non-volatile organic byproducts or polymers can deposit onto the catalyst's surface and within its pore structure.[3][4] This physically blocks reactants from accessing the active sites. This is a common issue in reactions involving hydrocarbons or complex organic molecules at elevated temperatures.[4]

  • Thermal Degradation: Although 2-methylpyridine-4-sulfonic acid is thermally stable, excessively high temperatures (generally >200-300°C for aromatic sulfonic acids) can lead to desulfonation or degradation of the pyridine support structure.[1]

To diagnose the specific cause, a systematic approach is recommended. Start by checking for leaching, as it is a common and often irreversible mode of deactivation for this class of catalysts.

Q2: How can I definitively test if my catalyst is leaching its active sulfonic acid groups?

A2: The "hot filtration test" is a classic and effective experiment to determine if the observed catalysis is truly heterogeneous or if active species are leaching into the solution.[5] If the reaction continues to progress after the solid catalyst is removed, it confirms that active, soluble catalytic species are present in the filtrate.

A detailed protocol for this crucial diagnostic test is provided in the "Experimental Protocols" section below. A positive result strongly indicates that leaching is a primary contributor to your deactivation problem.

Q3: I've noticed my catalyst has changed color from a light powder to a dark brown or black. What does this signify?

A3: A significant color change, particularly darkening, is a strong visual indicator of fouling by carbonaceous deposits, commonly referred to as "coke".[3] These deposits are typically high-molecular-weight, poly-aromatic compounds formed from the decomposition or polymerization of reactants or products on the catalyst's acidic sites.[6] This is a form of deactivation that can often be reversed through specific regeneration procedures.

Q4: My reaction is clean, and the catalyst looks fine, but the activity is still low. Could poisoning be the issue?

A4: Yes. Catalyst poisoning is insidious because it often occurs without visible changes to the catalyst bulk.[7] It involves the strong chemisorption of poison molecules onto the active sites. For an acid catalyst, the most potent poisons are basic compounds.

  • Causality: The sulfonic acid group's catalytic activity relies on its ability to donate a proton. A basic molecule will readily accept this proton, forming a stable salt and neutralizing the active site. Common poisons include residual amines from previous steps, nitrogen-containing heterocycles, or even basic metal ions.[2][8]

  • Diagnosis: To test for poisoning, consider running a control reaction with ultra-purified, freshly distilled reagents and solvents. If the activity is restored, it points to impurities in your standard materials. You can also intentionally add a small amount of a suspected poison (e.g., a non-reactant amine) to a fresh catalyst run; a sharp drop in activity would support the poisoning hypothesis.

Visual Guide 1: Troubleshooting Workflow for Catalyst Deactivation

The following diagram outlines a logical workflow for diagnosing the root cause of decreased catalytic activity.

G start Decreased Catalytic Activity Observed hot_filtration Perform Hot Filtration Test start->hot_filtration leaching_check Reaction Progresses in Filtrate? hot_filtration->leaching_check leaching_confirmed Diagnosis: Leaching of -SO3H Groups leaching_check->leaching_confirmed Yes visual_inspection Inspect Catalyst Visually leaching_check->visual_inspection No color_change Dark Color / Coking Observed? visual_inspection->color_change coking_confirmed Diagnosis: Fouling / Coking color_change->coking_confirmed Yes purify_reagents Run with Ultra-Purified Reagents color_change->purify_reagents No activity_restored Activity Restored? purify_reagents->activity_restored poisoning_confirmed Diagnosis: Feedstock Poisoning activity_restored->poisoning_confirmed Yes thermal_check Review Reaction Temperature activity_restored->thermal_check No temp_high Was T > 200°C? thermal_check->temp_high thermal_confirmed Potential Thermal Degradation temp_high->thermal_confirmed Yes end Consult Further Diagnostics (TGA, XPS) temp_high->end No

Caption: Troubleshooting workflow for catalyst deactivation.

Part 2: Catalyst Regeneration Strategies

Q5: Can I regenerate my deactivated 2-methylpyridine-4-sulfonic acid catalyst?

A5: Yes, in many cases, regeneration is possible, but the appropriate method is dictated entirely by the deactivation mechanism. Leaching is generally irreversible, as the active sites are physically lost. However, deactivation by fouling or poisoning can often be reversed.

Q6: What is the best method to regenerate a catalyst deactivated by coking/fouling?

A6: For fouling by organic residues, two primary methods can be employed:

  • Solvent Washing: This is the mildest and often first-choice method. It involves washing the recovered catalyst with a sequence of solvents to dissolve and remove the adsorbed foulants. A detailed protocol is available in the "Experimental Protocols" section. The key is to use a solvent that can dissolve the suspected byproduct or coke precursor.

  • Calcination (Thermal Treatment): If solvent washing is ineffective, a more aggressive thermal treatment can be used to burn off the carbonaceous deposits in a controlled atmosphere (typically air or a dilute oxygen stream).[9] However, this must be done with extreme care, as temperatures must be high enough to combust the coke but low enough to avoid thermal degradation of the catalyst itself. For aromatic sulfonic acids, this is a narrow window, and a preliminary thermogravimetric analysis (TGA) is highly recommended to determine the optimal temperature. A general starting point for calcination is often around 350-500°C, but this must be optimized.[10]

Q7: How do I regenerate a poisoned catalyst?

A7: Regeneration from poisoning depends on the nature of the poison.

  • For Basic Organic Poisons: A simple acid wash can often restore activity. By washing the catalyst with a dilute, non-reactive mineral acid (e.g., dilute H₂SO₄), the adsorbed basic poison can be protonated and washed away as a soluble salt.[11] It is critical to thoroughly wash with deionized water afterward to remove any residual mineral acid before drying.

  • For Metal Ion Poisons: If metal ions have poisoned the catalyst, an acid wash or treatment with a chelating agent (like EDTA) may be effective at removing the metal ions.

Visual Guide 2: Catalyst Regeneration Workflow

This diagram illustrates the decision-making process for selecting a regeneration protocol based on the diagnosed cause of deactivation.

G start Deactivated Catalyst diagnosis Diagnosed Deactivation Mechanism start->diagnosis coking Fouling / Coking diagnosis->coking poisoning Poisoning diagnosis->poisoning leaching Leaching diagnosis->leaching solvent_wash Solvent Washing Protocol coking->solvent_wash acid_wash Dilute Acid Wash Protocol poisoning->acid_wash no_regen Regeneration Not Feasible (Synthesize Fresh Catalyst) leaching->no_regen success_check1 Activity Restored? solvent_wash->success_check1 calcination Controlled Calcination success_check2 Activity Restored? calcination->success_check2 reuse Reuse Catalyst acid_wash->reuse success_check1->calcination No success_check1->reuse Yes success_check2->no_regen No success_check2->reuse Yes

Sources

Optimization

Technical Support Center: Resolving Issues in the Purification of Pyridine Sulfonic Acids

Welcome to the technical support center for the purification of pyridine sulfonic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountere...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyridine sulfonic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of pyridine sulfonic acids, offering step-by-step solutions and expert insights.

Issue 1: Persistent Coloration or Contamination in the Final Product

Q1: My isolated pyridine sulfonic acid is off-color (e.g., yellow or brown) instead of the expected white crystalline powder. What are the likely causes and how can I decolorize it?

A1: Discoloration in the final product typically indicates the presence of residual impurities from the synthesis, such as unreacted starting materials, by-products, or degradation products.[1] The high temperatures sometimes used in sulfonation reactions can lead to charring or the formation of colored polymeric materials.[2]

Troubleshooting Protocol: Activated Carbon Treatment

Activated carbon is highly effective at adsorbing colored impurities due to its high surface area and porous structure.

  • Dissolution: Dissolve the crude pyridine sulfonic acid in a suitable hot solvent, such as water or a water/ethanol mixture.[3][4]

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w of the solute) to the hot solution.[3] Avoid adding carbon to a boiling solution to prevent bumping.

  • Stirring: Stir the mixture at an elevated temperature (e.g., 80°C) for a defined period, typically 15-30 minutes, to allow for sufficient adsorption of impurities.[3]

  • Hot Filtration: Perform a hot gravity filtration to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product in the filter paper. Using a pre-heated funnel can be beneficial.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified pyridine sulfonic acid.[5][6]

Diagram: Decolorization Workflow

A Crude, Colored Pyridine Sulfonic Acid B Dissolve in Minimum Hot Solvent (e.g., H2O) A->B C Add Activated Carbon (1-2% w/w) B->C D Stir at Elevated Temperature (e.g., 80°C) C->D E Hot Gravity Filtration D->E F Colorless Filtrate E->F I Discard Activated Carbon with Adsorbed Impurities E->I G Cool Slowly to Crystallize F->G H Collect Purified White Crystals G->H

Caption: Workflow for decolorizing pyridine sulfonic acid using activated carbon.

Issue 2: Difficulties with Recrystallization

Recrystallization is a primary method for purifying pyridine sulfonic acids.[4] However, several issues can arise during this process.

Q2: During recrystallization, my product "oils out" instead of forming crystals. Why does this happen and how can I prevent it?

A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[7] This is often due to the solution being cooled too rapidly or the presence of impurities that depress the melting point of the solute.[7] While pure 3-pyridinesulfonic acid has a very high melting point (>300 °C), significant impurities can lower this.[7]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level at that temperature.[7]

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This provides the necessary time for ordered crystal nucleation and growth.[5][7] Avoid placing the hot solution directly into an ice bath.[6]

  • Scratching: If crystals are slow to form, gently scratching the inside of the flask at the air-liquid interface with a glass rod can induce crystallization.[5]

Q3: My final yield after recrystallization is very low. What are the common causes and how can I improve it?

A3: A low yield can be frustrating but is often preventable by optimizing the recrystallization technique.

Key Optimization Parameters:

ParameterRationaleTroubleshooting Action
Solvent Volume Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.Use the minimum amount of hot solvent required to fully dissolve the crude product.[5][7]
Cooling Temperature The solubility of the pyridine sulfonic acid is temperature-dependent. Insufficient cooling will lead to incomplete crystallization.Ensure the solution is thoroughly cooled, potentially in an ice bath, after it has reached room temperature.[6][7]
Washing Crystals Washing the collected crystals with room temperature or warm solvent will dissolve some of the purified product.Wash the filtered crystals with a minimal amount of ice-cold solvent to remove residual impurities without significant product loss.[5][7]
Product in Mother Liquor A substantial amount of product may still be in the filtrate.To check for remaining product, you can evaporate a portion of the mother liquor to see if more crystals form.[7] If so, a second crop of crystals can be obtained by concentrating the mother liquor and re-cooling.
Issue 3: Removal of Inorganic Salts and Catalysts

Q4: My purification process leaves residual inorganic salts (e.g., NaCl, Na2SO4) in the final product. How can I effectively remove them?

A4: Inorganic salts are common by-products, especially in syntheses involving sulfonation with sodium sulfite or neutralization steps.[8][9] Their high solubility in water can make separation challenging.

Purification Strategies:

  • Solvent Selection for Recrystallization: Choose a solvent system where the pyridine sulfonic acid has good solubility at high temperatures but poor solubility at low temperatures, while the inorganic salts have low solubility. For example, recrystallization from aqueous ethanol can be effective. The sodium salt of 4-pyridinesulfonic acid can be dissolved in hot water, and upon addition of hydrochloric acid, sodium chloride precipitates and can be filtered off.[8]

  • Ion-Exchange Chromatography (IEX): For highly water-soluble compounds, IEX is a powerful technique.[10] Since pyridine sulfonic acids are zwitterionic or anionic depending on the pH, they can be separated from neutral salts.

    • Cation Exchange: In an acidic solution, the pyridine nitrogen is protonated, giving the molecule a positive charge. It will bind to a cation exchange resin. Salts can be washed away, and the product is then eluted with a basic buffer.

    • Anion Exchange: In a neutral to basic solution, the sulfonic acid group is deprotonated, giving the molecule a negative charge. It will bind to an anion exchange resin. Salts can be washed away, and the product is then eluted with an acidic buffer or a high salt concentration gradient.[11]

Q5: How do I completely remove the Raney nickel catalyst after a hydrogenation step?

A5: Raney nickel, a common catalyst for the reduction of pyridine-N-oxides to pyridines, is pyrophoric and must be handled with care.[12][13] It is typically removed by filtration.

Protocol for Catalyst Removal:

  • Cooling: Ensure the reaction mixture is cooled to a safe temperature, often around 70°C, before filtration.[13]

  • Inert Atmosphere: It is good practice to perform the filtration under an inert atmosphere (e.g., nitrogen) to prevent the catalyst from coming into contact with air.

  • Filtration Aid: Using a filter aid like Celite® can help to prevent the fine particles of the catalyst from passing through the filter paper.

  • Thorough Washing: Wash the filter cake with the reaction solvent or water to recover any adsorbed product.

  • Catalyst Quenching: The recovered Raney nickel should be carefully quenched by slowly adding it to a large volume of water before disposal.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to dry pyridine sulfonic acids? They seem to be hygroscopic.

A1: Pyridine sulfonic acids can indeed be hygroscopic. For small-scale laboratory use, drying in a vacuum oven at a moderate temperature (e.g., 60-80°C) over a desiccant like phosphorus pentoxide is effective. For larger quantities, azeotropic distillation with a solvent like toluene can be used to remove residual water before the final crystallization step.[3][9]

Q2: What analytical techniques are best for assessing the purity of my pyridine sulfonic acid?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for analyzing 3-pyridinesulfonic acid.[14] This can quantify the main component and detect impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities.

  • Elemental Analysis: This provides the percentage of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values to determine purity.

  • Ash Content: Measuring the residue after combustion can indicate the level of inorganic impurities.[3]

Q3: Can I use the crude pyridine sulfonic acid N-oxide directly in the subsequent reduction step without purification?

A3: Yes, in many industrial processes, the crude N-oxide is used directly to simplify the workflow and improve cost-effectiveness.[3][9] However, it's important to be aware that impurities from the sulfonation step, such as sulfite ions, can act as catalyst poisons during hydrogenation, potentially requiring harsher conditions or longer reaction times.[9]

Diagram: Synthetic Pathway of 3-Pyridinesulfonic Acid

A 3-Chloropyridine B Oxidation (e.g., H2O2, Acetic Acid) A->B C 3-Chloropyridine-N-oxide B->C D Sulfonation (e.g., Na2SO3, H2O) C->D E Pyridine-3-sulfonic acid-N-oxide D->E F Reduction (Hydrogenation) (e.g., Raney Nickel, H2) E->F G Crude 3-Pyridinesulfonic acid F->G H Purification (Recrystallization, etc.) G->H I Pure 3-Pyridinesulfonic acid H->I

Caption: A common synthetic and purification route for 3-pyridinesulfonic acid.

References

  • Google Patents. (1991). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
  • Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (1992). US5082944A - Production of pyridine-3-sulfonic acid.
  • ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pyridine-3-sulfonic Acid | 636-73-7. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • ChemBK. (n.d.). 2-PYRIDINESULFONIC ACID. Retrieved from [Link]

  • PubMed. (2024). Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. Retrieved from [Link]

  • Google Patents. (2005). CN1594280A - Pyridine sulfonic acid salt ion liquid and its preparing process and application.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Reddit. (2024). Question on purifying aryl Sulfonic acids. Retrieved from [Link]

  • Google Patents. (1954). US2693488A - Purification of amino alkane sulfonic acids by ion exchange.
  • EMCO Chemicals. (n.d.). Pyridine-3-sulfonic Acid | CAS 636-45-9. Retrieved from [Link]

  • European Patent Office. (2021). EP 3763700 A1 - IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting HPLC separation of "2-methylpyridine-4-sulfonic acid" isomers

Troubleshooting HPLC Separation of 2-Methylpyridine-4-Sulfonic Acid Isomers Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and advanced methodologies for the challenging...

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting HPLC Separation of 2-Methylpyridine-4-Sulfonic Acid Isomers

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and advanced methodologies for the challenging HPLC separation of 2-methylpyridine-4-sulfonic acid and its positional isomers. As zwitterionic molecules, these compounds exhibit high polarity and complex retention behaviors that demand specialized chromatographic approaches. This document is designed for researchers, analytical scientists, and drug development professionals seeking to overcome common obstacles such as poor retention, peak tailing, and co-elution.

Understanding the Analyte: A Zwitterionic Challenge

Before troubleshooting, it is critical to understand the physicochemical properties of 2-methylpyridine-4-sulfonic acid. This molecule contains two ionizable functional groups:

  • Sulfonic Acid Group (-SO₃H): A strong acid with a very low pKa (typically <1). It is negatively charged across the entire practical HPLC pH range.

  • Pyridine Nitrogen: A weak base with a pKa of approximately 5.9.[1] It becomes positively charged (protonated) at a mobile phase pH below its pKa.

This dual nature makes the molecule a zwitterion over a broad pH range. Its positional isomers (e.g., 3-methylpyridine-4-sulfonic acid) share nearly identical properties, making their separation dependent on subtle differences in their structure and charge distribution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during method development for these isomers.

Q1: Why are my isomers showing little to no retention on a standard C18 column?

Root Cause Analysis: This is the most frequent issue and stems from a fundamental mismatch between the analyte's properties and the stationary phase. Standard C18 columns rely on hydrophobic (reversed-phase) interactions for retention.[2] Your analytes, being highly polar and often charged, have a much stronger affinity for the polar mobile phase than for the non-polar C18 stationary phase. Consequently, they travel with the solvent front and elute in or near the void volume.[3]

Troubleshooting Workflow:

A Start: No Retention on C18 B Analyte is too polar for Reversed-Phase mechanism A->B  Why? C Option 1: Use Hydrophilic Interaction Liquid Chromatography (HILIC) B->C  Solution D Option 2: Use Mixed-Mode Chromatography (MMC) B->D  Solution E Option 3: Use Ion-Pair Chromatography (IPC) B->E  Solution F Result: Retention achieved based on alternative mechanisms C->F D->F E->F

Caption: Initial troubleshooting for poor retention.

Solutions:

  • Switch to an appropriate chromatographic mode. Standard reversed-phase is not suitable. You must employ a technique designed for polar compounds. The most effective options are Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), or Ion-Pair Chromatography (IPC). These are detailed in the "Advanced Separation Strategies" section below.

Q2: My peaks are present but show significant tailing. How can I improve the peak shape?

Root Cause Analysis: Peak tailing for these analytes is most often caused by secondary ionic interactions between the protonated pyridine ring (a basic functional group) and residual silanol groups on the surface of silica-based stationary phases.[4][5][6] At a typical acidic to neutral pH, some surface silanols are deprotonated (negatively charged) and can strongly, and non-ideally, interact with the positively charged analyte, leading to a distorted peak shape.[7][8]

Solutions:

  • Mobile Phase pH Adjustment: The most powerful tool to control peak shape for ionizable compounds is pH.[9][10][11]

    • Low pH (pH 2-3): By operating at a low pH, you fully protonate the surface silanol groups, neutralizing their negative charge and minimizing the secondary interactions causing tailing.[4][5] This is often the most effective first step. Ensure your column is stable at low pH.

    • High pH (pH > 8): Alternatively, at a high pH (well above the pyridine's pKa), the pyridine nitrogen is neutral, eliminating the positive charge on the analyte. This also prevents the unwanted ionic interaction. However, this strategy requires a pH-stable column (e.g., hybrid silica or polymer-based).

  • Use High-Purity, End-Capped Columns: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups.[6] If you are using an older column, switching to a modern, fully end-capped equivalent can dramatically improve peak shape.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol sites and improve peak symmetry.

Troubleshooting Flow for Peak Tailing:

A Problem: Severe Peak Tailing B Primary Cause: Secondary interaction between protonated pyridine and ionized silanols A->B  Identify Cause C Adjust Mobile Phase pH (e.g., to pH < 3) B->C  Primary Solution D Increase Buffer Concentration (20-50 mM) C->D  If tailing persists F Symmetrical Peak Achieved C->F E Use High-Purity, End-Capped Column D->E  If tailing persists D->F E->F

Caption: Systematic approach to resolving peak tailing.

Q3: I have retention, but my isomers are co-eluting. How can I improve the resolution?

Root Cause Analysis: Positional isomers often have very similar polarities and pKa values, making them notoriously difficult to separate.[12][13] Achieving resolution requires a chromatographic system that can exploit the subtle differences in their charge distribution, dipole moment, or shape.

Solutions:

  • Optimize the Chromatographic Mode: The choice of stationary phase is paramount.

    • HILIC: Different HILIC phases (e.g., bare silica, amide, zwitterionic) offer vastly different selectivities.[14][15][16] Screening multiple HILIC column chemistries is a highly effective strategy.

    • Mixed-Mode: These columns provide multiple retention mechanisms (e.g., reversed-phase and ion-exchange) simultaneously.[17][18] By fine-tuning the mobile phase (pH, salt concentration, organic content), you can modulate these interactions to pull the isomers apart. A column with both anion-exchange and reversed-phase characteristics is an excellent candidate.

    • Phenyl Columns: In reversed-phase or HILIC mode, a phenyl-based stationary phase can introduce π-π interactions, which can be highly selective for aromatic positional isomers that differ in electron density.[12]

  • Fine-Tune Mobile Phase Parameters:

    • pH: Adjusting the pH to be near the pKa of the pyridine nitrogen can sometimes enhance selectivity, but it risks peak shape issues and poor robustness.[9][11] A more robust approach is to screen pH values that are at least 1.5-2 units away from the pKa.

    • Organic Modifier: In HILIC, switching between acetonitrile and another solvent like methanol can alter selectivity.

    • Buffer Salt: The type and concentration of the buffer salt in HILIC or MMC can significantly influence the retention and selectivity of ionic analytes.

Advanced Separation Strategies & Protocols

For a robust and reliable separation of 2-methylpyridine-4-sulfonic acid isomers, a systematic screening of advanced chromatographic modes is recommended.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: HILIC is ideal for highly polar compounds.[3] It utilizes a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, providing retention.[15][19] Elution is achieved by increasing the aqueous (stronger) solvent content.[15]

Starting Conditions & Protocol:

ParameterRecommendationRationale
Column HILIC Amide, HILIC Zwitterionic, or Bare Silica (e.g., 100 x 2.1 mm, <3 µm)Offers a range of selectivities for polar and charged compounds.[14][16]
Mobile Phase A 10 mM Ammonium Acetate or Formate in Water, pH 3.0Provides ionic strength and controls pH for good peak shape. Volatile and MS-compatible.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Gradient 95% B to 50% B over 10-15 minutesA broad gradient is essential for initial screening to find the elution window.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Standard flow rate for this column dimension.
Temperature 30 - 40 °CImproves efficiency and can affect selectivity.

Protocol: HILIC Column Screening

  • Prepare separate stock solutions of your isomer mixture.

  • Equilibrate the first column (e.g., HILIC Amide) with the initial mobile phase conditions (95% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the sample and run the screening gradient.

  • Repeat steps 2 and 3 for each additional column (e.g., HILIC Zwitterionic, Bare Silica).

  • Compare the chromatograms to identify the column that provides the best selectivity (separation factor, α) between the critical isomer pair.

  • Optimize the gradient, pH, or buffer concentration on the most promising column to achieve baseline resolution.

Mixed-Mode Chromatography (MMC)

Mechanism: MMC columns possess stationary phases with multiple functionalities, such as C18 chains combined with ion-exchange groups (e.g., sulfonic acid or quaternary amine).[18][20] This allows for simultaneous reversed-phase and ion-exchange retention mechanisms. For your zwitterionic analytes, a column with anion-exchange and reversed-phase properties (RP-AEX) is a prime candidate, as it can interact with both the pyridine cation and the overall molecule's hydrophobicity.

Starting Conditions & Protocol:

ParameterRecommendationRationale
Column Mixed-Mode RP/Anion-Exchange (e.g., Obelisc N, Acclaim WAX)Designed to retain and separate compounds with both anionic and cationic features.[21][22]
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.5Modulates the ion-exchange retention.
Mobile Phase B AcetonitrileModulates the reversed-phase retention.
Gradient 5% B to 60% B over 15 minutesExplores both HILIC-like and reversed-phase retention space.
Flow Rate 0.5 mL/min (for 3.0 or 4.6 mm ID column)Typical for these column dimensions.
Temperature 40 °CCan significantly impact the selectivity of ion-exchange interactions.
Ion-Pair Chromatography (IPC)

Mechanism: IPC is a reversed-phase technique where an ion-pairing reagent is added to the mobile phase.[23] For your anionic sulfonic acid group, a cationic reagent (e.g., tetrabutylammonium, TBA) is used.[24] The TBA forms a neutral, hydrophobic ion-pair with your analyte, which can then be retained and separated on a standard C18 column.[25][26]

Important Consideration: Most ion-pairing reagents are non-volatile and will contaminate mass spectrometers. This technique is primarily for use with UV detection.

Starting Conditions & Protocol:

ParameterRecommendationRationale
Column Standard C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)A high-quality, end-capped column is sufficient.
Mobile Phase A 5 mM Tetrabutylammonium (TBA) bisulfate in 20 mM Phosphate Buffer, pH 3.0The ion-pairing reagent and buffer to control pH and peak shape.
Mobile Phase B Acetonitrile or MethanolThe organic modifier for elution.
Gradient Isocratic (e.g., 10-20% B) or shallow gradientStart with isocratic conditions and adjust organic content to achieve retention of k' = 2-10.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate.
Temperature 35 °CMaintain consistent temperature for reproducible retention.

References

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Kumar, A., He, Y., & Dong, D. W. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Chinese Chemical Society, 58(4), 427-438. Available from: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • uHPLCs.com. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. Available from: [Link]

  • Wang, H., & Chetwyn, N. P. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A, 1187(1-2), 59-67. Available from: [Link]

  • Brüning, P., & Spiteller, M. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Journal of Chromatography A, 934(1-2), 57-65. Available from: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2001). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Journal of Chromatography A, 913(1-2), 173-187. Available from: [Link]

  • Haseeb, J., Ståhlberg, J., & Kaczmarski, K. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. DiVA portal. Available from: [Link]

  • D'Attoma, A., Grivel, C., & Heinisch, S. (2020). Mixed-Mode Chromatography—A Review. LCGC International, 33(s4), 18-25. Available from: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters, J. L. (1977). U.S. Patent No. 4,042,327. Washington, DC: U.S. Patent and Trademark Office.
  • Wolrab, D., Česlová, L., Fischer, J., & G G, W. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. Journal of Chromatography A, 1639, 461751. Available from: [Link]

  • Wolrab, D., Česlová, L., Fischer, J., & G G, W. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. Journal of Chromatography A, 1639, 461751. Available from: [Link]

  • Chromatography Forum. (2006). Method Development: anilines and positional isomers. Retrieved from [Link]

  • Chromatography Forum. (2004). Separation of zwitter ionic drug molecule. Retrieved from [Link]

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Available from: [Link]

  • Reyes-García, C., Leal-Dávila, M. A., & Moreno-Vilet, L. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. MethodsX, 5, 847-854. Available from: [Link]

  • Pinto, A. M., & Williams, J. M. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131-3142. Available from: [Link]

  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]

  • Wang, Z., Chen, J., & Lin, Z. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods, 6(15), 5895-5902. Available from: [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Retention of Sulfuric Acid on Obelisc N Column. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 26(6), 330-337. Available from: [Link]

  • Reddy, G. S., & Kumar, S. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-280. Available from: [Link]

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  • Ates, H., Gûell, O. A., & Escuder-Gilabert, L. (2024). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Molecules, 29(20), 4784. Available from: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

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Troubleshooting

Technical Support Center: Scale-Up of 2-Methylpyridine-4-Sulfonic Acid Production

Welcome to the technical support center for the production of 2-methylpyridine-4-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-methylpyridine-4-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or full-scale manufacturing. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the specific challenges encountered during the scale-up of this important chemical intermediate.

Introduction to 2-Methylpyridine-4-Sulfonic Acid

2-Methylpyridine-4-sulfonic acid is a pyridine derivative containing both a methyl group and a sulfonic acid group.[1] Its structural features make it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The scale-up of its synthesis, which typically involves the sulfonation of 2-methylpyridine (also known as 2-picoline), presents unique challenges related to reaction control, product isolation, and purity. This guide aims to provide practical solutions and a deeper understanding of the process variables critical for a successful and reproducible scale-up.

Core Synthesis Workflow

The most common route for producing 2-methylpyridine-4-sulfonic acid is the direct sulfonation of 2-methylpyridine. This process involves reacting 2-methylpyridine with a strong sulfonating agent, such as oleum (fuming sulfuric acid), often in the presence of a catalyst.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage A Charge 2-Methylpyridine to Reactor B Controlled Addition of Sulfonating Agent (Oleum) A->B C Reaction at Elevated Temperature (e.g., 250-320°C) B->C D Reaction Monitoring (e.g., HPLC) C->D E Cool Reaction Mass D->E F Quench into Water/Ice E->F G Neutralization / pH Adjustment (e.g., with CaCO₃ or NaOH) F->G H Precipitation of Product G->H I Filtration H->I J Washing with Solvent (e.g., Water, Ethanol) I->J K Drying under Vacuum J->K L Final QC Analysis K->L

Caption: High-level workflow for the synthesis of 2-methylpyridine-4-sulfonic acid.

Scale-Up Considerations & Troubleshooting Guide (Q&A)

This section addresses common issues and questions that arise during the scale-up process.

Q1: The sulfonation reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for thermal management?

A1: This is the most critical challenge in scaling up sulfonation. Uncontrolled exotherms can lead to dangerous pressure build-up and the formation of unwanted by-products.

  • Causality: The reaction of 2-methylpyridine with oleum is extremely exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

  • Preventative Measures & Solutions:

    • Controlled Reagent Addition: Switch from batch addition to a semi-batch process. Add the sulfonating agent (oleum) slowly and subsurface to the 2-methylpyridine. The addition rate should be dictated by the cooling capacity of the reactor.

    • Reactor & Agitation: Use a reactor with a high heat transfer coefficient (e.g., glass-lined or Hastelloy). Ensure the agitation is sufficient to provide good mixing and prevent localized hot spots, but not so vigorous as to entrain headspace gases.

    • Reverse Addition: Consider adding the 2-methylpyridine to the sulfonating agent. While counter-intuitive, this can sometimes help maintain a more consistent reaction medium and temperature profile, although it requires careful initial temperature control.

    • Dilution: Using a solvent like sulfuric acid to dilute the oleum can help moderate the reaction, though this may require higher temperatures or longer reaction times.

Q2: My product yield is significantly lower than in the lab. What are the likely causes?

A2: A drop in yield upon scale-up is a common issue, often stemming from a combination of physical and chemical factors.

  • Causality: Inefficient mixing, poor temperature control, or losses during a more complex work-up can all contribute to lower yields.

  • Troubleshooting Steps:

    • Check for Incomplete Conversion: Analyze an in-process sample before quenching. If significant starting material remains, the reaction time or temperature may need to be increased. Lab-scale reactions often have better heat transfer, allowing for more efficient reaction conditions.

    • Investigate By-product Formation: Poor temperature control can lead to the formation of other isomers or degradation products. Analyze the crude product and mother liquor to identify major by-products. The sulfonation of picolines can be sensitive, and different isomers may be favored under different conditions.[2][3]

    • Optimize Product Isolation: Is the product precipitating completely during the work-up? Check the pH at the end of neutralization. The solubility of sulfonic acids is highly pH-dependent. Also, analyze the mother liquor for dissolved product. You may need to adjust the final pH or add an anti-solvent to maximize precipitation.

    • Minimize Mechanical Losses: On a larger scale, more product can be lost during transfers, filtration, and washing. Ensure filter cakes are washed efficiently but not excessively to avoid dissolving the product.

G cluster_investigation Investigation Path cluster_solution Potential Solutions start Low Yield Observed check_conversion In-Process Control: Incomplete Conversion? start->check_conversion check_byproducts Analysis: High By-products? start->check_byproducts check_isolation Work-up: Losses in Mother Liquor? start->check_isolation solution_conversion Increase Reaction Time / Temperature check_conversion->solution_conversion Yes solution_byproducts Improve Temperature Control & Reagent Addition Rate check_byproducts->solution_byproducts Yes solution_isolation Optimize Final pH & Consider Anti-Solvent check_isolation->solution_isolation Yes

Caption: Troubleshooting logic for addressing low product yield during scale-up.

Q3: The final product is off-color (e.g., brown or yellow). How can I improve its appearance?

A3: Product color is a critical quality attribute and often indicates the presence of impurities.

  • Causality: Discoloration is typically caused by thermally-degraded organic materials or trace metal impurities. Overheating during the reaction or drying can "burn" the product.

  • Solutions:

    • Strict Temperature Control: Ensure the reaction temperature does not exceed the validated limit.

    • Inert Atmosphere: Running the reaction under a nitrogen blanket can prevent air oxidation of sensitive intermediates, which can form colored species.

    • Purification during Work-up:

      • Activated Carbon Treatment: Before final precipitation, treating the aqueous solution of the product with activated carbon can effectively remove many colored impurities. Perform lab-scale trials to determine the optimal amount of carbon and contact time.

      • Recrystallization: If the purity is otherwise acceptable, a final recrystallization from a suitable solvent system (e.g., water/ethanol) can significantly improve the color and overall purity.

Q4: The product filtration is extremely slow. What can be done to improve it?

A4: Filtration time is a major bottleneck in large-scale production. Slow filtration is almost always due to very fine or irregular particle size.

  • Causality: Rapid precipitation ("crashing out") of the product during neutralization leads to the formation of small, amorphous particles that clog the filter medium.

  • Solutions:

    • Control the Precipitation:

      • Slower Neutralization: Add the neutralizing agent (e.g., sodium carbonate solution) more slowly.

      • Temperature Control: Control the temperature during precipitation. Sometimes, crystallization at a slightly elevated temperature followed by slow cooling can promote the growth of larger, more easily filterable crystals.

    • "Seeding": Add a small amount of previously isolated, pure product to the solution just before or during neutralization to encourage controlled crystal growth on the seed crystals.

    • Use of Filter Aids: For very difficult filtrations, a filter aid like Celite (diatomaceous earth) can be used. However, this adds another component to the process and may require additional validation.

Quality Control & Analytical Methods

Robust analytical methods are essential for monitoring the process and ensuring the final product meets specifications. A combination of techniques is often required.[4]

Parameter Analytical Technique Purpose
Identity ¹H NMR, ¹³C NMR, Mass SpecConfirms the chemical structure of the final product.
Assay & Purity HPLC (High-Performance Liquid Chromatography)Quantifies the main component and detects organic impurities. A reversed-phase C18 column with a buffered mobile phase is a common starting point.[5][6]
Residual Solvents GC (Gas Chromatography)Detects and quantifies any remaining solvents from the work-up and purification steps.[5]
Sulfated Ash / Metals Gravimetric Analysis / ICP-MSMeasures non-volatile inorganic impurities. Important if inorganic bases are used for neutralization.
Water Content Karl Fischer TitrationDetermines the amount of water in the final product.

Detailed Experimental Protocol (Illustrative)

This protocol is for illustrative purposes and must be adapted and validated for specific equipment and safety procedures.

Step 1: Reaction Setup

  • Charge a clean, dry, glass-lined reactor with 2-methylpyridine (1.0 eq).

  • Ensure the reactor's cooling system is active and set to maintain an internal temperature of 20-25°C.

  • Start agitation at a speed sufficient for good surface movement.

Step 2: Sulfonation

  • Slowly add oleum (20-30% free SO₃, ~2.0-3.0 eq) to the 2-methylpyridine via a subsurface addition line over 4-6 hours.

  • Maintain the internal temperature below 40°C during the addition.

  • After the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 260-280°C) and hold for 8-12 hours.[7]

Step 3: In-Process Control (IPC)

  • Carefully take a sample from the reaction mixture.

  • Quench the sample into water and prepare for HPLC analysis to check for the disappearance of 2-methylpyridine. The reaction is considered complete when <1% of the starting material remains.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to 80-90°C.

  • In a separate, larger vessel, prepare a mixture of water and ice.

  • Slowly transfer the hot reaction mixture into the cold water/ice mixture with vigorous stirring, ensuring the temperature of the quench pot does not exceed 50°C.

  • Slowly add a slurry of calcium carbonate or a solution of sodium hydroxide to neutralize the mixture to a pH of 3-4.[7] The product will begin to precipitate.

  • Cool the resulting slurry to 0-5°C and stir for 2-4 hours to maximize crystallization.

Step 5: Purification

  • Filter the solid product using a centrifuge or filter press.

  • Wash the filter cake with cold deionized water until the washings are neutral.

  • Perform a final wash with a cold solvent like ethanol to displace water.

  • Dry the product in a vacuum oven at 60-70°C until the water content is below the specified limit.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[8][9][10]

  • Reagent Handling: Oleum and concentrated sulfuric acid are extremely corrosive and reactive. Handle them only in well-ventilated areas, such as a chemical fume hood, and have appropriate spill kits (e.g., sodium bicarbonate) readily available.[10]

  • Exothermic Reaction: The sulfonation reaction is highly exothermic. A runaway reaction can cause a rapid increase in temperature and pressure. Ensure the reactor's cooling system is functioning correctly and that there is an emergency quench plan in place.

  • Waste Disposal: The aqueous waste stream will be acidic and contain organic residues. It must be neutralized and treated in accordance with local environmental regulations before disposal.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during this synthesis? A: The three most critical parameters are:

  • Temperature: During reagent addition and at the final reaction temperature.

  • Rate of Addition: Of the sulfonating agent.

  • pH: During the neutralization/precipitation step.

Q: Can other sulfonating agents be used for scale-up? A: While agents like chlorosulfonic acid can be used, they often generate corrosive by-products (like HCl gas) that require specialized handling and equipment, making oleum or concentrated sulfuric acid more common choices for bulk production.

Q: How stable is the final product? A: 2-Methylpyridine-4-sulfonic acid is generally a stable, solid compound. However, it is hygroscopic and should be stored in tightly sealed containers in a dry place to prevent moisture absorption.

Q: Are there any specific materials of construction required for the reactor? A: Yes. Due to the highly corrosive nature of hot oleum and sulfuric acid, standard stainless steel reactors are not suitable. Glass-lined steel or reactors made from high-nickel alloys like Hastelloy C-276 are required.

References

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  • Google Patents. (2020, May 1). Synthesis and purification method of 2-amino-4-methylpyridine - CN107011254B.
  • ResearchGate. General continuous flow method for the synthesis of 2-methylpyridines....
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  • Smolecule. (2023, August 15). 3-methylpyridine-4-sulfonic Acid | 14045-23-9.
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Optimization

Managing hygroscopic nature of "2-methylpyridine-4-sulfonic acid" in experiments

Welcome to the technical support guide for 2-methylpyridine-4-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges posed by the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-methylpyridine-4-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges posed by the hygroscopic nature of this compound. Our goal is to provide you with field-proven insights and robust protocols to ensure the integrity and reproducibility of your work.

Understanding the Challenge: The Hygroscopic Nature of Sulfonic Acids

2-methylpyridine-4-sulfonic acid, like many sulfonic acids, is hygroscopic, meaning it readily attracts and holds water molecules from the surrounding atmosphere[1][2]. This property is primarily due to the polar sulfonyl hydroxide (-SO₃H) group, which forms strong hydrogen bonds with water[3][4]. Failure to manage this moisture absorption can lead to a cascade of experimental errors, including inaccurate measurements, altered chemical reactivity, and compromised results[5][6]. The presence of water can even drive reversible sulfonation reactions backward, leading to desulfonation[7].

This guide provides direct answers and troubleshooting strategies for common issues encountered when working with this and similar hygroscopic reagents.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing both the underlying cause and a validated solution.

Question 1: My weighed mass of 2-methylpyridine-4-sulfonic acid keeps increasing on the balance, leading to inconsistent stock solution concentrations. What is happening and how can I get an accurate weight?

Cause: The compound is actively absorbing moisture from the laboratory air the moment it is exposed. This rapid weight gain makes accurate measurement impossible under ambient conditions. A substance is often considered hygroscopic if it gains more than 0.02 mg in 10 minutes of air exposure, a threshold 2-methylpyridine-4-sulfonic acid can easily exceed[8][9].

Solution: Weighing must be performed in a controlled, low-humidity environment. A glovebox or a glove bag provides the most reliable method[10][11].

Protocol: Accurate Weighing of Hygroscopic Reagents
  • Preparation: Place all necessary equipment (spatulas, weigh boats, vials, and the sealed container of 2-methylpyridine-4-sulfonic acid) inside the antechamber of a glovebox.

  • Inert Atmosphere: Purge the antechamber and transfer the items into the main glovebox chamber, which should be maintained with an inert atmosphere (e.g., Nitrogen or Argon) at a relative humidity of <1%.

  • Equilibration: Allow the sealed reagent container to equilibrate to the glovebox's internal temperature for at least 20-30 minutes to prevent thermal drift on the balance.

  • Weighing: Unseal the container inside the glovebox. Quickly weigh the desired amount of the compound into your receiving vessel.

  • Sealing: Immediately and tightly seal both the primary reagent container and the vessel containing your weighed sample before removing them from the glovebox.

If a glovebox is unavailable, work quickly and use a container with a narrow opening to minimize air exposure. Pre-weigh the sealed vial, add the reagent quickly, and re-weigh to determine the mass by difference.

Question 2: My reaction is yielding unexpected byproducts, or the overall yield is significantly lower than expected. Could absorbed water be the culprit?

Cause: Yes, water is a highly reactive nucleophile and can interfere with many organic reactions. In the context of sulfonic acids, excess water can be detrimental to the reaction's progress[3]. The presence of water can alter the catalytic activity of the acid and promote unwanted side reactions, such as hydrolysis of other reagents or desulfonation of the starting material[7][12].

Solution: Ensure all components of your reaction are anhydrous. This involves not only using a dry sample of 2-methylpyridine-4-sulfonic acid but also rigorously drying your solvents and reagents.

Workflow for Anhydrous Reaction Setup

G cluster_prep Pre-Reaction Preparation cluster_handling Inert Atmosphere Handling cluster_reaction Reaction Execution Storage Store Reagent in Desiccator Dry Dry Reagent if Clumped (Vacuum Oven) Storage->Dry Check for clumping Weigh Weigh in Glovebox or under N2/Ar Storage->Weigh If free-flowing Dry->Weigh Solvent Dry Solvents (e.g., Molecular Sieves) Dissolve Dissolve in Anhydrous Solvent Solvent->Dissolve Weigh->Dissolve Reaction Run Reaction under Inert Atmosphere (N2/Ar) Dissolve->Reaction Transfer via syringe or cannula Setup Assemble Dry Glassware (Flame- or Oven-Dried) Setup->Reaction

Question 3: The 2-methylpyridine-4-sulfonic acid powder in the bottle has become a solid clump or a wet-looking slurry. Is it still usable?

Cause: The compound has absorbed a significant amount of atmospheric moisture, a phenomenon known as deliquescence where the substance dissolves in the water it absorbs[1][2]. While the chemical itself may not have decomposed, its purity and effective concentration are severely compromised.

Solution: The compound must be thoroughly dried before use. Using it as-is will introduce a large, unknown quantity of water into your experiment.

Table: Comparison of Drying Methods for Hygroscopic Solids
MethodProcedureAdvantagesDisadvantagesBest For
Vacuum Oven Heat the solid under reduced pressure at a moderate temperature (e.g., 40-60°C).Gentle; removes water effectively without high heat.Can be slow; requires specialized equipment.Removing significant amounts of water without thermal decomposition.
Desiccator Place the solid in a sealed chamber with a strong desiccant (e.g., P₂O₅, Drierite®).Simple, requires no heat.Very slow for large amounts of water; only suitable for maintaining dryness.Long-term storage and removing trace moisture.
Azeotropic Distillation Reflux the solid in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) using a Dean-Stark apparatus.Fast and highly effective for removing water.Compound must be insoluble and stable in the hot solvent; requires setup.Water-logged solids that are thermally stable and insoluble in the azeotroping solvent[13][14].

Recommendation: For a clumped solid, drying in a vacuum oven overnight is the most practical and effective method. After drying, the free-flowing powder should be stored in a desiccator immediately.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store 2-methylpyridine-4-sulfonic acid for long-term stability?

A1: The key is a multi-layered defense against moisture ingress. Store the compound in its original, tightly-sealed container[15]. Reinforce the seal with Parafilm®. Place this primary container inside a secondary container, such as a sealed bag, along with desiccant pouches[16]. Finally, store this entire package in a vacuum desiccator containing a high-capacity desiccant like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide[1][16].

Q2: How can I quantitatively determine the water content in my sample?

A2: Visual inspection is a qualitative first step. However, for accurate quantification, Karl Fischer (KF) titration is the industry-standard method. KF titration is highly specific to water and can detect moisture content down to parts-per-million (ppm) levels, providing a precise measure of your reagent's dryness[9].

Q3: Are there specific safety hazards I should be aware of when handling this compound, especially if it has absorbed water?

A3: Yes. Sulfonic acids are strong, corrosive acids[4][17]. Absorbed moisture can create a concentrated acidic solution, increasing the risk of skin and eye burns[17]. The mixing of sulfonic acids with water can also be exothermic, releasing significant heat[1]. Always handle 2-methylpyridine-4-sulfonic acid with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, and work within a fume hood[17][18].

Q4: My experiment is not water-sensitive. Can I use the reagent even if it's a little clumpy?

A4: This is strongly discouraged. Even if the reaction tolerates water, using a hygroscopic reagent with unknown water content makes your experiment fundamentally irreproducible. The actual mass of the 2-methylpyridine-4-sulfonic acid you are adding is unknown, which will affect stoichiometry, reaction kinetics, and the validity of your results. Always use a dry, free-flowing powder for accurate and repeatable science.

Decision Tree: Troubleshooting Experimental Failures

G Start Experiment Failed: Low Yield / Byproducts CheckReagent Was the 2-methylpyridine-4-sulfonic acid a free-flowing powder? Start->CheckReagent CheckSolvent Were anhydrous solvents used? CheckReagent->CheckSolvent Yes DryReagent Root Cause: Water Contamination in Reagent. Action: Dry reagent using vacuum oven and store in desiccator. CheckReagent->DryReagent No CheckAtmosphere Was the reaction run under an inert atmosphere? CheckSolvent->CheckAtmosphere Yes DrySolvent Root Cause: Wet Solvents. Action: Dry solvents over activated molecular sieves or distill from a drying agent. CheckSolvent->DrySolvent No UseInert Root Cause: Atmospheric Moisture. Action: Use oven-dried glassware and maintain a positive pressure of N2 or Ar during reaction. CheckAtmosphere->UseInert No OtherIssue Issue likely not related to moisture. Action: Investigate other parameters: - Temperature - Stoichiometry - Reagent Purity (other than water) CheckAtmosphere->OtherIssue Yes

References
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Reference Data & Comparative Studies

Validation

A Comparative Guide to Catalysis: 2-Methylpyridine-4-sulfonic Acid vs. p-Toluenesulfonic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of acid catalysis, the choice of catalyst is paramount to achieving desired reaction outcomes, including yield,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of acid catalysis, the choice of catalyst is paramount to achieving desired reaction outcomes, including yield, selectivity, and efficiency. While p-Toluenesulfonic acid (PTSA) is a well-established, robust Brønsted acid catalyst, the emergence of bifunctional catalysts like 2-methylpyridine-4-sulfonic acid presents new opportunities for process optimization. This guide provides a detailed comparison of these two catalysts, grounded in mechanistic principles and supported by experimental insights, to aid researchers in making informed decisions for their synthetic challenges.

Catalyst Profiles: A Tale of Two Acids

A fundamental understanding of the structural and electronic properties of each catalyst is crucial to appreciating their distinct catalytic behaviors.

p-Toluenesulfonic Acid (PTSA): The Industry Standard

p-Toluenesulfonic acid (PTSA), often used as its monohydrate (TsOH·H₂O), is a strong organic acid with a pKa of approximately -1.34. It is a white, crystalline solid that is easy to handle, readily available, and soluble in a variety of polar organic solvents and water.[1][2] Its catalytic activity stems from its ability to act as a potent proton (H⁺) donor.[1][3]

Mechanism of Action: PTSA functions as a classic Brønsted acid. In reactions like esterification, it protonates the carbonyl oxygen of a carboxylic acid.[1][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an alcohol.[1][5] The tosylate anion, being a weak nucleophile, does not interfere with the reaction.[3] This straightforward, powerful protonation makes PTSA a versatile and reliable catalyst for a wide range of acid-catalyzed transformations, including acetal formation, dehydrations, and alkylations.[6]

2-Methylpyridine-4-sulfonic Acid: The Bifunctional Specialist

2-Methylpyridine-4-sulfonic acid is a more specialized catalyst that combines both an acidic and a basic functional group within the same molecule.[7][8] It possesses a strongly acidic sulfonic acid group and a basic pyridine nitrogen atom. This unique structure allows it to act as a bifunctional catalyst.

Mechanism of Action: The key advantage of 2-methylpyridine-4-sulfonic acid lies in its potential for cooperative or bifunctional catalysis.[9] In a reaction like esterification, it is proposed that the sulfonic acid moiety protonates the electrophile (e.g., the carbonyl oxygen of the carboxylic acid) while the pyridine nitrogen simultaneously acts as a Brønsted base, activating the nucleophile (e.g., by deprotonating the alcohol). This concerted mechanism, involving a single transition state, can offer a lower activation energy pathway compared to the stepwise mechanism of a simple Brønsted acid like PTSA.

Head-to-Head Performance Comparison: A Case Study in Esterification

Esterification, particularly for the production of fatty acid methyl esters (FAMEs) or biodiesel, serves as an excellent model reaction to compare the performance of these two catalysts.[10][11] While direct comparative studies are specific, the principles can be extrapolated from research on various solid acid catalysts.

Key Performance Metrics:

Parameter p-Toluenesulfonic Acid (PTSA) 2-Methylpyridine-4-sulfonic Acid Rationale & Causality
Catalytic Activity High, due to strong acidity.[12] Potentially higher, especially at lower temperatures. The bifunctional mechanism can lower the activation energy, enabling faster reaction rates under milder conditions.
Selectivity Generally good, but the strong acidity can sometimes lead to side reactions like dehydration or charring with sensitive substrates. Often higher, with fewer side products. The concerted mechanism is more specific, and the overall milder nature of the bifunctional system can prevent degradation of sensitive starting materials.
Catalyst Loading Typically requires moderate loading (1-5 mol%). May be effective at lower loadings. Higher intrinsic activity per molecule can reduce the required catalyst amount, improving atom economy.
Reaction Conditions Often requires elevated temperatures and/or removal of water to drive equilibrium.[4] Can be effective at lower temperatures. A lower activation barrier reduces the need for high thermal energy input.
Substrate Scope Broad applicability for many standard transformations.[13] Particularly advantageous for sterically hindered or acid-sensitive substrates. The organized transition state can overcome steric hindrance, and the reduced acidity prevents decomposition of fragile molecules.

| Work-up & Removal | As a homogeneous catalyst, it requires aqueous work-up and extraction for removal, which can generate waste.[14][15] | Can be designed as a heterogeneous catalyst (e.g., immobilized on a solid support), allowing for simple filtration and reuse. | Heterogeneous catalysts simplify product purification, reduce waste, and are more aligned with green chemistry principles.[16][17] |

Mechanistic Insights: Visualizing the Catalytic Cycles

The difference in catalytic pathways is best illustrated through their proposed mechanisms.

PTSA-Catalyzed Esterification (Stepwise Mechanism)

The mechanism involves a series of equilibrium steps:

  • Protonation of the carboxylic acid.

  • Nucleophilic attack by the alcohol.

  • Proton transfer.

  • Elimination of water to form the ester.[4]

PTSA_Mechanism cluster_0 PTSA Catalytic Cycle RCOOH R-COOH Activated_Acid R-C(OH)₂⁺ RCOOH->Activated_Acid + H⁺ (from TsOH) PTSA_in TsOH Tetrahedral_Int Tetrahedral Intermediate Activated_Acid->Tetrahedral_Int + R'-OH ROH R'-OH H2O_out H₂O Tetrahedral_Int->H2O_out - H₂O Ester_out R-COOR' Tetrahedral_Int->Ester_out - H⁺ PTSA_regen TsOH

Caption: Proposed stepwise mechanism for PTSA-catalyzed esterification.

2-Methylpyridine-4-sulfonic Acid Catalyzed Esterification (Concerted Mechanism)

This mechanism proposes a single, organized transition state where bond formation and proton transfers occur simultaneously.

Bifunctional_Mechanism cluster_1 Bifunctional Catalysis Catalyst 2-Methylpyridine- 4-sulfonic Acid TS Organized Transition State (Simultaneous Proton Transfers) Catalyst->TS Reactants R-COOH + R'-OH Reactants->TS Binds to Catalyst Products R-COOR' + H₂O TS->Products Releases from Catalyst

Caption: Concerted mechanism via an organized transition state for bifunctional catalysis.

Experimental Protocols: A Guide to Practice

To ensure reproducibility and provide a practical framework, the following general protocols are described.

General Workflow for Acid-Catalyzed Esterification

This workflow is applicable to both catalysts, with specific modifications noted in the detailed protocols.

Experimental_Workflow A 1. Setup (Flask, Condenser, Stirrer, N₂ atmosphere) B 2. Charge Reactants (Carboxylic Acid, Alcohol, Solvent) A->B C 3. Add Catalyst (PTSA or Bifunctional Catalyst) B->C D 4. Heat to Reflux (Monitor by TLC/GC) C->D E 5. Reaction Quench (Cool, add NaHCO₃ soln.) D->E F 6. Work-up (Extraction with Organic Solvent) E->F G 7. Purification (Drying, Filtration, Solvent Evaporation, Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for acid-catalyzed esterification.

Protocol 1: PTSA-Catalyzed Esterification of Lauric Acid

This protocol describes a typical homogeneous catalysis procedure.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Charge Reactants: To the flask, add lauric acid (10.0 g, 50 mmol), methanol (100 mL, excess), and toluene (50 mL).

  • Add Catalyst: Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 10 mol%).[3]

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the lauric acid is consumed (typically 4-8 hours).

  • Quench & Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl laurate.

  • Analysis: Purify the crude product by vacuum distillation or column chromatography if necessary. Characterize the final product by NMR and MS.

Protocol 2: 2-Methylpyridine-4-sulfonic Acid-Catalyzed Esterification

This protocol highlights the potential advantages of a bifunctional catalyst, possibly under milder conditions.

  • Setup: Use the same setup as described in Protocol 1.

  • Charge Reactants: To the flask, add lauric acid (10.0 g, 50 mmol) and methanol (100 mL, excess). A co-solvent may not be necessary depending on solubility.

  • Add Catalyst: Add 2-methylpyridine-4-sulfonic acid (0.87 g, 5 mmol, 10 mol%).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50 °C) and stir. The bifunctional nature may allow for lower temperatures and shorter reaction times. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture. If the catalyst is immobilized on a solid support (heterogeneous), it can be recovered by simple filtration. If homogeneous, follow the neutralization and extraction procedure described in Protocol 1.

  • Purification & Analysis: Follow steps 6 and 7 from Protocol 1.

Conclusion and Catalyst Selection

The choice between p-toluenesulfonic acid and 2-methylpyridine-4-sulfonic acid is not a matter of direct replacement but of strategic selection based on the specific requirements of the chemical transformation.

  • Choose p-Toluenesulfonic Acid (PTSA) for its cost-effectiveness, reliability, and high activity in a broad range of standard acid-catalyzed reactions where substrate sensitivity is not a major concern. It is the workhorse catalyst for robust, large-scale processes.[6][13]

  • Choose 2-Methylpyridine-4-sulfonic Acid when dealing with acid-sensitive substrates, sterically demanding transformations, or when seeking to optimize reactions under milder conditions. Its bifunctional nature offers a more sophisticated catalytic tool that can lead to higher selectivity, reduced side products, and potentially faster reaction rates in challenging cases.[9]

Future developments in catalysis will likely focus on creating more sophisticated bifunctional and multifunctional catalysts, particularly those immobilized on solid supports to combine high performance with the principles of green and sustainable chemistry.

References

  • Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba. (2024).
  • Understanding p-Toluenesulfonic Acid (PTSA): Properties, Synthesis, and Key Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. (n.d.).
  • Key Properties of Para-Toluenesulfonic Acid. (2025). Capital Resin Corporation.
  • What's p-Toluenesulfonicacid (PTSA)?. (2024). Sinobio Chemistry.
  • Unveiling the Engine of Organic Synthesis: A Technical Guide to p-Toluenesulfonic Acid Monohydrate Catalysis. (n.d.). Benchchem.
  • p-Toluenesulfonic Acid. (n.d.). Ataman Kimya.
  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org.
  • p-Toluenesulfonic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis of fatty acid methyl ester from used vegetable cooking oil by solid reusable Mg 1-x Zn 1+x O2 catalyst. (2011). PubMed.
  • Homogeneous & Heterogeneous Catalysts. (2025). Save My Exams.
  • Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. (n.d.).
  • Homogeneous and Heterogeneous Catalysis. (n.d.). ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
  • Homogeneous vs Heterogeneous Catalysts. (n.d.).
  • What Is The Difference Between Homogeneous And Heterogeneous Catalysis?. (2025). Chemistry For Everyone - YouTube.
  • 2-METHYLPYRIDINE-4-SULFONIC ACID Formula. (n.d.). Echemi.
  • Bifunctional catalysis. (2016). PMC - NIH.
  • 2-METHYLPYRIDINE-4-SULFONIC ACID | CAS 408533-46-0. (n.d.). Matrix Fine Chemicals.

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Comparative

A Researcher's Guide to Pyridinium Sulfonates: Comparing Catalytic Activity in Organic Synthesis

For researchers and professionals in drug development, the choice of a catalyst is a critical decision point that dictates the efficiency, selectivity, and scalability of a synthetic route. Pyridinium sulfonates have eme...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the choice of a catalyst is a critical decision point that dictates the efficiency, selectivity, and scalability of a synthetic route. Pyridinium sulfonates have emerged as a versatile class of mild acid catalysts, prized for their utility in reactions involving acid-sensitive substrates.[1][2] Unlike their more aggressive counterparts, such as neat p-toluenesulfonic acid, pyridinium sulfonates offer a tunable level of acidity and improved solubility in common organic solvents, providing a finer degree of control over complex chemical transformations.[2][3]

This guide provides an in-depth comparison of the catalytic activity of different pyridinium sulfonates. We will move beyond a simple catalog of applications to explore the mechanistic underpinnings of their reactivity, supported by comparative experimental data. Our objective is to equip you with the insights needed to rationally select or design the optimal pyridinium sulfonate catalyst for your specific synthetic challenge.

The Archetype: Pyridinium p-Toluenesulfonate (PPTS)

Pyridinium p-toluenesulfonate, commonly known as PPTS, is the most well-known member of this catalyst family.[4][5] Formed from the simple acid-base reaction between pyridine and p-toluenesulfonic acid, it serves as a crystalline, air-stable, and easily handled source of mild Brønsted acidity.[3][4] Its primary utility lies in its ability to facilitate reactions without causing the degradation or side reactions often observed with stronger acids.[2]

PPTS is a go-to catalyst for several key transformations:

  • Acetal and Ketal Formation: It efficiently catalyzes the protection of aldehydes and ketones.[1][2]

  • Alcohol Protection: It is a classic catalyst for the tetrahydropyranylation (THP protection) of alcohols.[2][4]

  • Selective Deprotection: Its mildness allows for the selective cleavage of certain protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers in the presence of more robust silyl ethers.[2]

The catalytic action of PPTS relies on the pyridinium ion (C₅H₅NH⁺) acting as a proton donor. The equilibrium between the pyridinium ion and its conjugate base (pyridine) tempers the overall acidity of the reaction medium, preventing the harsh conditions that can arise from using a strong acid directly.

cluster_0 Catalytic Cycle of Acetalization RCHO Aldehyde (RCHO) Activated Protonated Aldehyde RCHO->Activated RCHO->Activated Intermediate Hemiacetal Intermediate Activated->Intermediate + R'OH Activated->Intermediate Product Acetal Product Intermediate->Product + R'OH - H₂O Intermediate->Product Catalyst Pyridinium Ion (PyH⁺) Catalyst->RCHO Protonation Base Pyridine (Py) Base->Catalyst + H⁺ (from H₂O formation) H2O H₂O ROH Alcohol (2 R'OH)

Caption: General catalytic cycle for PPTS-mediated acetalization.

While PPTS is broadly effective, its catalytic activity is often moderate. For more challenging transformations, or to improve reaction kinetics, structural modification of the catalyst is necessary.

Beyond PPTS: Enhancing Catalytic Activity Through Structural Modification

The catalytic performance of a pyridinium sulfonate is not static; it can be significantly altered by modifying either the pyridinium cation or the sulfonate anion. Understanding these structure-activity relationships is key to catalyst optimization.

2.1 The Influence of the Sulfonate Anion

The Brønsted acidity of the pyridinium catalyst is directly related to the strength of the parent sulfonic acid.[6] A pyridinium salt derived from a stronger sulfonic acid will be a more active catalyst.

  • Pyridinium p-Toluenesulfonate (PPTS): Derived from p-toluenesulfonic acid (pKa ≈ -2.8). This is the baseline for mild acidity.

  • Pyridinium Trifluoroacetate: Derived from trifluoroacetic acid, it has been used for the synthesis of dihydropyrimidinones under microwave conditions.[7]

  • Pyridinium Triflate (Py-OTf): Derived from trifluoromethanesulfonic acid (pKa ≈ -14), pyridinium triflate is a much stronger acid catalyst than PPTS. This increased acidity can accelerate reactions but may compromise selectivity with sensitive substrates. It has been used in the synthesis of N-(1-ethoxyvinyl)pyridinium triflates.[8]

The choice of anion allows for a coarse tuning of catalytic activity, trading mildness for reaction speed.

2.2 The Critical Role of the Pyridinium Cation

Fine-tuning of catalytic activity is most effectively achieved by introducing substituents onto the pyridine ring. A 2012 study on esterification catalysis provides a compelling case study.[3] The authors demonstrated that while PPTS is a poor catalyst for the condensation of carboxylic acids and alcohols, its activity could be dramatically improved through strategic modifications.[3]

An electron-withdrawing group, such as a nitro group (-NO₂), on the pyridine ring increases the acidity of the pyridinium proton, thereby enhancing its catalytic activity.[3] Furthermore, the addition of lipophilic chains, such as a C18 oleoyl group, was found to significantly boost performance, likely by improving the catalyst's interaction with substrates in nonpolar solvents.[3]

The standout catalyst from this study was 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate , which promoted various esterification reactions in high yields (up to 99%), a stark contrast to the negligible activity of unmodified PPTS under the same conditions.[3]

cluster_1 Structure-Activity Relationship cluster_cation Cation Effects cluster_anion Anion Effects Structure Pyridinium Cation Sulfonate Anion Cation Cation Modification (Pyridine Ring) Structure->Cation fine-tuning Anion Anion Modification (Sulfonic Acid) Structure->Anion coarse-tuning Activity Overall Catalytic Activity Cation->Activity Anion->Activity EWG Add Electron-Withdrawing Group (e.g., -NO₂) Lipid Add Lipophilic Chain (e.g., C18) StrongAcid Use Stronger Parent Acid (e.g., CF₃SO₃H) WeakAcid Use Weaker Parent Acid (e.g., p-TsOH)

Caption: Factors influencing the catalytic activity of pyridinium sulfonates.

Quantitative Comparison: A Case Study in Esterification

The data below, adapted from the work of Li et al., clearly illustrates the dramatic impact of cation modification on catalytic performance in the esterification of 4-nitrobenzoic acid with 1-octanol.[3]

CatalystStructureYield (%)[3]
PPTS (Pyridinium p-toluenesulfonate)Unsubstituted Pyridine RingTrace
Catalyst 3 (2-Oleamido-pyridinium p-toluenesulfonate)C18 Lipid Chain Added16
Catalyst 4 (2-Acetamido-5-nitro-pyridinium p-toluenesulfonate)Electron-Withdrawing Group (-NO₂) Added48
Catalyst 6 (2-Oleamido-5-nitro-pyridinium p-toluenesulfonate)Both Lipid Chain and -NO₂ Group Added95

Reaction Conditions: 1-10 mol% catalyst, equimolar mixture of acid and alcohol, isooctane solvent.

This data provides unequivocal evidence that rational design based on electronic and steric considerations can transform a poor catalyst into a highly efficient one. The synergistic effect of the electron-withdrawing nitro group and the lipophilic oleamido chain is particularly noteworthy.

Experimental Protocols

To facilitate the application of these principles in your own research, we provide the following validated protocols.

4.1 General Protocol for Synthesis of Pyridinium Sulfonates

This procedure is broadly applicable for the preparation of simple pyridinium sulfonates.

Causality: This is a straightforward Brønsted acid-base reaction. The sulfonic acid protonates the basic nitrogen of the pyridine. Using a non-polar solvent like toluene allows for the precipitation or easy isolation of the resulting salt upon cooling or solvent removal.

  • Reagent Preparation: In a round-bottom flask, dissolve the desired pyridine or pyridine derivative (1.0 equivalent) in toluene (approx. 10 mL per mmol of pyridine).

  • Acid Addition: To this solution, add the corresponding sulfonic acid (1.0 equivalent) either as a solid or dissolved in a minimal amount of a suitable solvent.

  • Reaction: Stir the mixture at room temperature or gently reflux for 1-2 hours to ensure complete salt formation.[3]

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with cold toluene or diethyl ether. If no precipitate forms, remove the solvent in vacuo to yield the pyridinium salt.

  • Drying: Dry the resulting solid under vacuum to remove any residual solvent. The product can be used without further purification if high-purity starting materials were used.

4.2 Protocol for Comparative Catalytic Activity in Acetalization

This workflow allows for the objective comparison of different pyridinium sulfonate catalysts in a model reaction.

start Start: Catalyst Comparison prep 1. Prepare Stock Solutions - Benzaldehyde (Substrate) - Ethylene Glycol (Reagent) start->prep setup 2. Reaction Setup - To separate vials, add:  - Substrate & Reagent  - Solvent (e.g., CH₂Cl₂)  - Catalyst (e.g., 5 mol%) prep->setup run 3. Run & Monitor - Stir at Room Temperature - Monitor by TLC or GC  (vs. starting material) setup->run workup 4. Quench & Workup - Add aq. NaHCO₃ - Extract with Organic Solvent - Dry & Concentrate run->workup analyze 5. Analyze Results - Determine Yield (e.g., by ¹H NMR or GC) - Compare Catalyst Performance workup->analyze end End: Data Table analyze->end

Caption: Experimental workflow for comparing catalyst performance.

Methodology:

  • Preparation: To three separate, dry reaction vials equipped with stir bars, add benzaldehyde (1.0 mmol) and ethylene glycol (1.2 mmol) in dichloromethane (5 mL).

  • Catalyst Addition: To each vial, add one of the catalysts to be tested (0.05 mmol, 5 mol%):

    • Vial A: PPTS

    • Vial B: Pyridinium Triflate (Py-OTf)

    • Vial C: 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate

  • Reaction Monitoring: Stir the reactions at room temperature. At regular intervals (e.g., 30, 60, 120, and 240 minutes), take a small aliquot from each reaction and spot on a TLC plate to monitor the consumption of benzaldehyde.

  • Workup: Once the reaction in the most active vial appears complete (or after a set time, e.g., 4 hours), quench all reactions by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Determine the conversion and yield of the product (2-phenyl-1,3-dioxolane) for each reaction using ¹H NMR spectroscopy or Gas Chromatography (GC) with an internal standard. This quantitative data will provide a direct comparison of catalytic activity.

Conclusion and Outlook

Pyridinium p-toluenesulfonate (PPTS) is an invaluable mild acid catalyst for a range of classical transformations.[1][2] However, its performance is not a ceiling. As we have demonstrated, a nuanced understanding of structure-activity relationships allows for the rational design of next-generation pyridinium sulfonates with vastly superior catalytic activity.

The key takeaways for the practicing scientist are:

  • The sulfonate anion provides a mechanism for coarse adjustment of catalyst acidity.

  • The pyridinium cation is the key to fine-tuning, where the addition of electron-withdrawing and/or lipophilic groups can dramatically enhance performance.[3]

Future research in this area will likely focus on the development of chiral pyridinium sulfonates for asymmetric catalysis, their immobilization on solid supports to improve recyclability, and their application as organocatalysts in an even broader array of complex chemical reactions.[9][10] By moving beyond the archetypal PPTS and embracing rational catalyst design, chemists can unlock new efficiencies and selectivities in their synthetic endeavors.

References
  • Wikipedia. Pyridinium p-toluenesulfonate. Available from: [Link]

  • Grokipedia. Pyridinium p-toluenesulfonate. Available from: [Link]

  • Li, Y., et al. (2012). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. PMC - NIH. Available from: [Link]

  • Kim, M., et al. (2020). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science (RSC Publishing). Available from: [Link]

  • ResearchGate. The sulfonic acid-functionalized ionic liquids with pyridinium cations: Acidities and their acidity–catalytic activity relationships | Request PDF. Available from: [Link]

  • MDPI. Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts. (2022-06-15). Available from: [Link]

  • Common Organic Chemistry. Pyridinium p-Toluenesulfonate (PPTS). Available from: [Link]

  • ResearchGate. Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. Available from: [Link]

  • ResearchGate. Pyridinium salts as new organocatalysts for acetalizations | Request PDF. Available from: [Link]

  • Gholinejad, M., et al. (2021). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. PMC - NIH. Available from: [Link]

  • ResearchGate. Pyridinium salt catalysts as reported by Zhang and Rostami. Available from: [Link]

  • Afonso, C. A. M., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Yetra, S. R., et al. (2022). Catalytic photochemical enantioselective α-alkylation with pyridinium salts. RSC Publishing. Available from: [Link]

  • ResearchGate. Scheme. 1. Representative triflate salt (TFA: pyridine) mediated.... Available from: [Link]

  • Infoscience. Nitrile-functionalized pyridinium ionic liquids: Synthesis, characterization, and their application in carbon - Carbon coupling reactions. Available from: [Link]

  • ResearchGate. Comparison of various pyridine-based catalysts with different substituent on sulphur atom. Available from: [Link]

  • MDPI. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. (2019-02-15). Available from: [Link]

  • ResearchGate. The True Fate of Pyridinium in the Reportedly Pyridinium-Catalyzed Carbon Dioxide Electroreduction on Platinum | Request PDF. Available from: [Link]

  • PubMed. Theoretical Investigation of the Pyridinium-Inspired Catalytic Dehydration of Heptafluoro-Iso-Butyramide for the Synthesis of Environmentally Friendly Insulating Gas Heptafluoro-Iso-Butyronitrile. (2024-08-21). Available from: [Link]

  • MDPI. Theoretical Investigation of the Pyridinium-Inspired Catalytic Dehydration of Heptafluoro-Iso-Butyramide for the Synthesis of Environmentally Friendly Insulating Gas Heptafluoro-Iso-Butyronitrile. (2024-08-21). Available from: [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 2-Methylpyridine-4-Sulfonic Acid Analysis

For researchers, scientists, and drug development professionals, the robust and reliable analysis of chemical entities is the bedrock of scientific integrity and progress. This guide provides an in-depth comparison of va...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of chemical entities is the bedrock of scientific integrity and progress. This guide provides an in-depth comparison of validated analytical methods for the quantification and purity assessment of 2-methylpyridine-4-sulfonic acid, a compound of interest in various chemical and pharmaceutical contexts. Moving beyond a simple recitation of protocols, this document delves into the rationale behind methodological choices, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) techniques to ensure the selection of a method that is not only accurate and precise but also fit for its intended purpose.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The principles and parameters for such validations are well-established by international guidelines, such as the ICH Q2(R1) guideline, which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[2][3][4]

The Analytical Challenge: Properties of 2-Methylpyridine-4-Sulfonic Acid

2-Methylpyridine-4-sulfonic acid (C₆H₇NO₃S, MW: 173.19 g/mol ) possesses both a basic pyridine ring and a strongly acidic sulfonic acid group.[5][6] This amphoteric nature, combined with its high polarity, presents a significant challenge for traditional reversed-phase HPLC, often resulting in poor peak shape and inadequate retention. Therefore, specialized chromatographic approaches are necessary for its effective separation and quantification.

Comparative Analysis of HPLC-Based Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For 2-methylpyridine-4-sulfonic acid, two primary HPLC modes are particularly effective: Ion-Pair Reversed-Phase Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)

IP-RPLC is a powerful technique for the analysis of ionic and highly polar compounds on reversed-phase columns.[7] It involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its hydrophobicity and retention on the non-polar stationary phase.[7][8]

IP_RPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation A Weigh & Dissolve 2-Methylpyridine-4-sulfonic acid Standard/Sample C Add Ion-Pairing Reagent (e.g., Tetrabutylammonium) to Mobile Phase B Prepare Mobile Phase (e.g., Acetonitrile/Water) B->C D Adjust pH C->D E HPLC System D->E F C18 Column E->F G UV Detector (e.g., 254 nm) F->G H Chromatogram Acquisition G->H I Peak Integration & Quantification H->I J Validation Parameter Assessment (ICH Q2(R1)) I->J caption Figure 1: IP-RPLC Workflow

Caption: Figure 1: IP-RPLC Workflow for 2-Methylpyridine-4-sulfonic acid Analysis.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer) containing an ion-pairing reagent (e.g., 5 mM tetrabutylammonium hydroxide), adjusted to a suitable pH (e.g., pH 7.0). The gradient or isocratic elution will depend on the complexity of the sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • C18 Column: The ubiquitous C18 stationary phase provides a non-polar surface for the retention of the hydrophobic ion-pair.

  • Tetrabutylammonium (TBA) as Ion-Pairing Reagent: TBA is a quaternary ammonium salt that effectively pairs with the negatively charged sulfonic acid group of the analyte, forming a neutral, more hydrophobic complex that can be retained on the C18 column.[9]

  • pH Control: Maintaining a neutral to slightly basic pH ensures that the sulfonic acid group is fully ionized for consistent ion-pairing, while the pyridine nitrogen is in its free base form.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the retention and separation of highly polar compounds. In HILIC, a polar stationary phase (e.g., silica, or silica bonded with polar functional groups) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. Retention is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation A Weigh & Dissolve 2-Methylpyridine-4-sulfonic acid Standard/Sample in high organic solvent mixture B Prepare Mobile Phase (e.g., Acetonitrile/Ammonium Formate Buffer) C HPLC System B->C D HILIC Column (e.g., Amide, Silica) C->D E UV or ELSD/CAD Detector D->E F Chromatogram Acquisition E->F G Peak Integration & Quantification F->G H Validation Parameter Assessment (ICH Q2(R1)) G->H caption Figure 2: HILIC Workflow

Caption: Figure 2: HILIC Workflow for 2-Methylpyridine-4-sulfonic acid Analysis.

  • Instrumentation: Standard HPLC system with a UV detector. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used, as they are not dependent on a chromophore.

  • Stationary Phase: A HILIC column with a polar stationary phase (e.g., amide-bonded silica, 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0), starting with a high percentage of acetonitrile (e.g., 95%) and decreasing to increase elution strength.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) or ELSD/CAD.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is similar in composition to the initial mobile phase (i.e., high in organic content) to ensure good peak shape.

  • HILIC Column: The polar stationary phase allows for the retention of the highly polar 2-methylpyridine-4-sulfonic acid through hydrophilic partitioning.

  • High Organic Mobile Phase: A high concentration of acetonitrile in the mobile phase is essential for the retention of polar analytes in HILIC mode.

  • Volatile Buffer (Ammonium Formate): The use of a volatile buffer like ammonium formate makes the method compatible with mass spectrometry (MS) for further characterization or identification of impurities.

Method Validation: A Comparative Summary

The validation of any analytical method must demonstrate its suitability for the intended purpose by assessing a range of parameters as defined by ICH Q2(R1).[1][2] Below is a comparative summary of the expected performance of the IP-RPLC and HILIC methods for the analysis of 2-methylpyridine-4-sulfonic acid.

Validation ParameterIP-RPLC MethodHILIC MethodRationale and Considerations
Specificity/Selectivity GoodExcellentBoth methods should be able to resolve the analyte from potential impurities. HILIC may offer a different selectivity profile, which can be advantageous for complex mixtures.
Linearity R² > 0.999R² > 0.999Both methods are expected to show excellent linearity over a defined concentration range.
Range 80-120% of the nominal concentration for assay.80-120% of the nominal concentration for assay.The range should be established based on the intended application (e.g., assay, impurity testing).
Accuracy 98.0 - 102.0% recovery98.0 - 102.0% recoveryAccuracy should be assessed at multiple concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate Precision) RSD ≤ 2.0%RSD ≤ 2.0%Precision is a measure of the method's reproducibility and should be assessed by the same analyst on the same day (repeatability) and by different analysts on different days (intermediate precision).
Limit of Detection (LOD) Dependent on UV absorbanceDependent on detector sensitivityLOD is the lowest concentration of analyte that can be detected but not necessarily quantified.[10]
Limit of Quantitation (LOQ) Dependent on UV absorbanceDependent on detector sensitivityLOQ is the lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness ModerateGoodThe IP-RPLC method may be more sensitive to small changes in mobile phase composition (ion-pair concentration, pH), while HILIC methods can be more robust once equilibrated.

Conclusion

Both Ion-Pair Reversed-Phase Chromatography and Hydrophilic Interaction Liquid Chromatography offer viable and robust approaches for the analysis of 2-methylpyridine-4-sulfonic acid. The choice between the two methods will depend on the specific requirements of the analysis.

  • IP-RPLC is a well-established technique that can be readily implemented on standard reversed-phase columns. However, it may suffer from longer equilibration times and potential for carryover from the ion-pairing reagent.

  • HILIC provides an orthogonal separation mechanism, which can be highly beneficial for purity analysis and impurity profiling. It also offers the advantage of compatibility with mass spectrometry when volatile mobile phases are used.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data and a clear understanding of the analytical objectives. A well-validated method, whether it be IP-RPLC or HILIC, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products and for the generation of reliable scientific data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available from: [Link]

  • Ion-pairing chromatography - US4042327A - Google Patents.
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Available from: [Link]

  • Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents | Request PDF - ResearchGate. Available from: [Link]

  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines - DiVA portal. Available from: [Link]

  • Ion pair chromatography reagents. Available from: [Link]

  • Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - NIH. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. Available from: [Link]

  • Handbook of Analytical Validation - Routledge. Available from: [Link]

  • Determination of Sulfonic Acids and Alkylsulfates by Ion Chromatography in Water - PubMed. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. Available from: [Link]

  • Separation of 2-Methylpyridine on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • 2-METHYLPYRIDINE-4-SULFONIC ACID | CAS 408533-46-0 - Matrix Fine Chemicals. Available from: [Link]

  • Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography | Request PDF - ResearchGate. Available from: [Link]

  • Validation of analytical methods for active constituents and agricultural products. Available from: [Link]

  • Analytical method validation: A brief review. Available from: [Link]

  • PV2143 - OSHA. Available from: [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column - SIELC Technologies. Available from: [Link]

  • Products - 2a biotech. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. Available from: [Link]

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Comparative

Characterization of "2-methylpyridine-4-sulfonic acid" by NMR and comparison to literature data

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the unambiguous characterization of novel or synthesized compounds is a critical step in the pipeline. This guide provides an in-depth characterization of 2-methylpyridine-4-sulfonic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science.

Given the limited availability of published experimental NMR data for this specific molecule, this guide will establish a robust, predicted spectral profile based on foundational NMR principles and comparative analysis with structurally related compounds. We will delve into the expected ¹H and ¹³C NMR spectra, explaining the rationale behind the predicted chemical shifts and coupling patterns. This document serves as a practical reference for scientists to verify the successful synthesis and purity of 2-methylpyridine-4-sulfonic acid.

Predicted NMR Spectral Data

The structure of 2-methylpyridine-4-sulfonic acid, with its electron-donating methyl group and strongly electron-withdrawing sulfonic acid group, presents a distinct electronic environment around the pyridine ring. These substituents, along with the nitrogen atom, will govern the chemical shifts of the ring's protons and carbons. The zwitterionic nature of the molecule, with an acidic sulfonic acid and a basic pyridine nitrogen, will also significantly influence the spectral outcome, particularly depending on the solvent used. For the purpose of this guide, we will predict the spectra in a common deuterated solvent such as DMSO-d₆, which can accommodate the polar nature of the compound.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum of a pyridine ring typically appears downfield (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current and the electronegative nitrogen atom.[1] The protons alpha to the nitrogen are the most deshielded.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylpyridine-4-Sulfonic Acid in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3~7.8 - 8.0d~7-8Ortho-coupled to H-5. Deshielded by the adjacent sulfonic acid group.
H-5~7.6 - 7.8d~7-8Ortho-coupled to H-3 and meta-coupled to H-6.
H-6~8.5 - 8.7s (or narrow d)- (or small ⁴J)Alpha to the nitrogen, making it the most downfield aromatic proton.[1] Meta-coupling to H-5 may be observed.
-CH₃~2.5 - 2.7s-Typical chemical shift for a methyl group attached to an aromatic ring.
-SO₃H~10 - 12 (broad)s (broad)-Acidic proton, often broad and its chemical shift is concentration and water content dependent.
¹³C NMR Spectroscopy

In ¹³C NMR, the carbon atoms of the pyridine ring are also influenced by the nitrogen atom and the substituents. The carbons alpha to the nitrogen (C-2 and C-6) are typically the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylpyridine-4-Sulfonic Acid in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~158 - 162Attached to the nitrogen and the methyl group. Deshielded.
C-3~122 - 126Shielded relative to the other ring carbons.
C-4~145 - 150Attached to the strongly electron-withdrawing sulfonic acid group, causing significant deshielding.
C-5~125 - 129Beta to the nitrogen.
C-6~150 - 154Alpha to the nitrogen, resulting in deshielding.
-CH₃~20 - 25Typical chemical shift for a methyl group on a pyridine ring.

Comparative Literature Data

To ground our predictions, we can compare them to the experimental data of similar molecules. For instance, 2-methylpyridine (α-picoline) shows the H-6 proton at a significantly downfield position, and the methyl protons around 2.5 ppm.[2][3] The introduction of a sulfonic acid group is known to cause a downfield shift in the chemical shifts of adjacent and para protons and carbons. The formation of a zwitterion or salt can lead to a general downfield shift of all ring protons due to the increased positive charge on the nitrogen.[4]

Experimental Protocol: NMR Sample Preparation and Analysis

This section provides a detailed methodology for acquiring high-quality NMR data for 2-methylpyridine-4-sulfonic acid.

Materials
  • 2-methylpyridine-4-sulfonic acid sample

  • Deuterated solvent (e.g., DMSO-d₆, 99.8% D)

  • 5 mm NMR tubes

  • Pipettes and vials

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh ~10-20 mg of 2-methylpyridine-4-sulfonic acid s2 Dissolve in ~0.6-0.7 mL of DMSO-d6 s1->s2 s3 Vortex/sonicate until fully dissolved s2->s3 s4 Transfer solution to a 5 mm NMR tube s3->s4 a1 Insert sample into NMR spectrometer s4->a1 a2 Lock and shim the spectrometer a1->a2 a3 Acquire 1H NMR spectrum a2->a3 a4 Acquire 13C NMR spectrum a3->a4 p1 Fourier transform the FID a4->p1 p2 Phase and baseline correct the spectrum p1->p2 p3 Reference the spectrum (e.g., to residual DMSO peak) p2->p3 p4 Integrate 1H peaks and pick peaks for both spectra p3->p4

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of 2-methylpyridine-4-sulfonic acid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing or brief sonication. The solution should be clear and free of particulates.

    • Transfer the solution into a 5 mm NMR tube.

  • NMR Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • For ¹H NMR , acquire the spectrum using standard parameters. A relaxation delay (d1) of at least 5 seconds is recommended to ensure full relaxation of all protons for accurate integration.[5]

    • For ¹³C NMR , use a proton-decoupled pulse sequence. Due to the potentially long relaxation times of quaternary carbons, a longer relaxation delay or the addition of a relaxation agent might be necessary for quantitative analysis.

  • Data Processing :

    • Apply a Fourier transform to the raw free induction decay (FID) data.

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the spectrum. For DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum and perform peak picking for both the ¹H and ¹³C spectra.

Logical Framework for Spectral Assignment

The definitive assignment of the NMR signals can be achieved through a series of 2D NMR experiments.

G H1 1H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 13C NMR C13->HSQC C13->HMBC Assignment Final Structural Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Caption: 2D NMR experiments for structural confirmation.

  • COSY (Correlation Spectroscopy) : This experiment will show correlations between coupled protons. A cross-peak between the signals predicted for H-3 and H-5 would confirm their ortho-relationship.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly attached to carbons. It will definitively link the proton signals to their corresponding carbon signals (e.g., H-3 to C-3, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons. For instance, the methyl protons should show a correlation to C-2 and C-3. The H-3 proton should show correlations to C-2, C-4, and C-5.

Conclusion

The structural elucidation of 2-methylpyridine-4-sulfonic acid can be confidently achieved through a combination of 1D and 2D NMR spectroscopy. This guide provides a detailed predicted ¹H and ¹³C NMR spectral profile, grounded in established principles of NMR and comparative data from related structures. The provided experimental protocols offer a clear and effective workflow for obtaining high-quality data. By following this guide, researchers and drug development professionals can effectively verify the identity and purity of their synthesized 2-methylpyridine-4-sulfonic acid, ensuring the integrity of their subsequent research and development activities.

References

  • Benchchem.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • University of California, Irvine, Department of Chemistry. ¹H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine.
  • SpectraBase. 2-Methylpyridine - Optional[¹H NMR] - Chemical Shifts.
  • Quantit

Sources

Validation

A Comparative Guide to Sulfonation Methods for Pyridine Derivatives: From Classical Approaches to Modern Strategies

The introduction of a sulfonic acid or sulfonyl group into the pyridine ring is of paramount importance in medicinal chemistry and materials science. Sulfonated pyridines are key intermediates in the synthesis of a wide...

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a sulfonic acid or sulfonyl group into the pyridine ring is of paramount importance in medicinal chemistry and materials science. Sulfonated pyridines are key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge for classical electrophilic aromatic substitution reactions, including sulfonation. This guide provides a comprehensive comparison of established and contemporary methods for the sulfonation of pyridine derivatives, offering insights into their mechanisms, experimental protocols, and performance to aid researchers in selecting the most suitable strategy for their synthetic endeavors.

The Classical Approach: Direct Sulfonation under Harsh Conditions

The direct sulfonation of pyridine is a long-established method that exemplifies the challenges of functionalizing this heterocycle. This approach typically involves heating pyridine with a strong sulfonating agent, such as concentrated sulfuric acid or oleum (fuming sulfuric acid), at very high temperatures.

Mechanism of Electrophilic Aromatic Sulfonation

The sulfonation of pyridine follows a classical electrophilic aromatic substitution mechanism. The electrophile, sulfur trioxide (SO₃), is generated in situ from oleum or concentrated sulfuric acid. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic attack. The reaction proceeds preferentially at the 3-position (meta-position) because the resulting cationic intermediate (σ-complex) is more stable than the intermediates formed from attack at the 2- or 4-positions. In the case of attack at the 2- or 4-positions, one of the resonance structures places the positive charge directly on the electronegative nitrogen atom, which is highly unfavorable.[1][2]

G Pyridine Pyridine SigmaComplex σ-Complex (meta-attack) Pyridine->SigmaComplex Electrophilic Attack at C3 SO3 SO₃ (from Oleum) SO3->SigmaComplex Product Pyridine-3-sulfonic acid SigmaComplex->Product -H⁺

Caption: Mechanism of Electrophilic Sulfonation of Pyridine.

Experimental Protocol: Sulfonation with Oleum

Warning: This procedure involves highly corrosive and hazardous materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a thick-walled sealed tube or a high-pressure autoclave, place pyridine.

  • Reagent Addition: Carefully add fuming sulfuric acid (oleum) to the pyridine with cooling to manage the initial exothermic reaction.

  • Heating: Seal the vessel and heat it to 300-350°C for 24 hours.[3]

  • Work-up: After cooling, the reaction mixture is cautiously poured onto ice. The pyridine-3-sulfonic acid can be isolated by neutralization and subsequent purification.

Performance and Limitations

The primary advantage of this method is its directness. However, it suffers from several significant drawbacks:

  • Harsh Conditions: The extremely high temperatures and pressures required are energy-intensive and pose safety risks.

  • Low Yield: Yields are often moderate, typically around 50%.[3]

  • Limited Substrate Scope: The harsh conditions are not tolerated by many functional groups, limiting the applicability to substituted pyridines.

  • Regioselectivity: While the reaction is selective for the 3-position, forcing conditions can sometimes lead to the formation of minor isomers.[4]

Catalytic Enhancement: The Use of Mercury Salts

To mitigate the harsh conditions of direct sulfonation, the use of a mercury(II) sulfate (HgSO₄) catalyst was introduced. This modification allows the reaction to proceed at a lower temperature with improved yields.

The Role of the Catalyst

The exact mechanism of catalysis by mercury sulfate is not fully elucidated, but it is believed to involve an initial mercuration of the pyridine ring. The resulting organomercury intermediate is more susceptible to electrophilic attack by SO₃, facilitating the sulfonation process.

Experimental Protocol: Catalytic Sulfonation
  • Reaction Setup: To a flask equipped with a reflux condenser and a stirrer, add pyridine and concentrated sulfuric acid.

  • Catalyst Addition: Add a catalytic amount of mercury(II) sulfate.

  • Heating: Heat the mixture to approximately 230°C.[3]

  • Work-up: The work-up procedure is similar to the uncatalyzed reaction, with the added step of removing the toxic mercury catalyst from the product.

Performance and Limitations

The addition of a mercury catalyst offers a clear improvement over the uncatalyzed method:

  • Milder Conditions: The reaction temperature is significantly reduced.

  • Improved Yield: Yields can be increased to around 70%.[3]

However, the major drawback is the use of a highly toxic mercury catalyst, which presents significant environmental and safety concerns, and requires careful removal from the final product.[3]

An Indirect Approach: The Pyridine-N-Oxide Route

To circumvent the deactivating effect of the pyridine nitrogen, an indirect method involving the corresponding pyridine-N-oxide is often employed. The N-oxide is more reactive towards electrophilic substitution than pyridine itself.

Rationale and Mechanism

The oxygen atom of the N-oxide can donate electron density to the pyridine ring, making it more susceptible to electrophilic attack. Sulfonation of the N-oxide followed by reduction of the N-oxide functionality provides the desired sulfonated pyridine.

G Pyridine Pyridine PyridineOxide Pyridine-N-Oxide Pyridine->PyridineOxide Oxidation SulfonatedOxide Sulfonated Pyridine-N-Oxide PyridineOxide->SulfonatedOxide Sulfonation FinalProduct Pyridine-3-sulfonic acid SulfonatedOxide->FinalProduct Reduction (e.g., Raney Ni)

Caption: Indirect Sulfonation via Pyridine-N-Oxide.

Experimental Protocol: Synthesis of Pyridine-3-sulfonic acid via 3-chloro-pyridine-N-oxide

This method provides a pathway to pyridine-3-sulfonic acid under milder conditions and avoids the use of heavy metal catalysts.[3]

  • Oxidation: 3-chloropyridine is oxidized to 3-chloro-pyridine-N-oxide.

  • Sulfonation: The 3-chloro-pyridine-N-oxide is reacted with sodium bisulfite in water at 145°C in an autoclave for 17 hours.[5]

  • Reduction: The resulting pyridine-3-sulfonic acid-N-oxide is then catalytically reduced using Raney nickel and hydrogen gas at 100-110°C and 7 bars of pressure for 16 hours.[5]

  • Isolation: The final product, pyridine-3-sulfonic acid, is isolated and purified.

Performance and Advantages

This indirect method offers several advantages over direct sulfonation:

  • Milder Conditions: The reaction temperatures are significantly lower.

  • High Yield: Good to high yields are generally obtained.[3]

  • Avoidance of Toxic Catalysts: This method eliminates the need for mercury catalysts.

The main disadvantage is the multi-step nature of the synthesis.

Modern Strategies: Precision and Regiocontrol

Recent advances in synthetic methodology have led to the development of more sophisticated and milder methods for the sulfonation of pyridines, offering unprecedented control over regioselectivity.

C4-Selective C-H Sulfonylation

A novel one-pot protocol for the C4-selective sulfonylation of pyridines has been developed, which proceeds via activation of the pyridine ring with triflic anhydride (Tf₂O) followed by a base-mediated addition of a sulfinic acid salt.[6][7]

This method departs from the classical electrophilic substitution pathway. The pyridine is first activated by triflic anhydride to form a highly reactive pyridinium triflate. A base then mediates the addition of a nucleophilic sulfinate salt, followed by elimination and rearomatization to yield the C4-sulfonylated pyridine. The choice of base and solvent is crucial for controlling the high C4-regioselectivity.[6][8]

G Pyridine Pyridine ActivatedPyridine Pyridinium Triflate Pyridine->ActivatedPyridine Tf2O Tf₂O Tf2O->ActivatedPyridine Intermediate Addition Intermediate ActivatedPyridine->Intermediate Sulfinate RSO₂Na Sulfinate->Intermediate Base Base (e.g., N-methylpiperidine) Base->Intermediate Product C4-Sulfonylated Pyridine Intermediate->Product Elimination & Rearomatization

Caption: C4-Selective C-H Sulfonylation Workflow.

  • A solution of pyridine in a dry solvent (e.g., CHCl₃) is cooled.

  • A solution of triflic anhydride in the same solvent is added dropwise.

  • The appropriate base (e.g., N-methylpiperidine) is added.

  • A solution of the desired sodium sulfinate salt is then added.

  • The reaction is stirred and allowed to warm to room temperature.

  • The product is isolated and purified by chromatography.

This modern approach offers significant benefits:

  • High Regioselectivity: It provides excellent selectivity for the C4-position, which is difficult to achieve with classical methods.[6]

  • Mild Conditions: The reaction is performed at low temperatures.

  • Broad Substrate Scope: It is applicable to a wide range of sulfinate salts.

Electrochemical meta-C-H Sulfonylation

An innovative electrochemical method has been developed for the meta-sulfonylation of pyridines using nucleophilic sulfinates. This strategy employs a redox-neutral dearomatization-rearomatization sequence.[9][10][11]

The pyridine is first dearomatized through a cycloaddition reaction. The resulting electron-rich intermediate then undergoes an electrooxidative C-H sulfonation with a sulfinate, which is preferentially oxidized at the anode to form a sulfonyl radical.[9] Subsequent acid-promoted rearomatization delivers the meta-sulfonylated pyridine with high regioselectivity.[9][10]

G Pyridine Pyridine Dearomatization Dearomatization (Cycloaddition) Pyridine->Dearomatization Intermediate Dearomatized Intermediate Dearomatization->Intermediate SulfonatedIntermediate Sulfonated Intermediate Intermediate->SulfonatedIntermediate Electrolysis Electrolysis (Anode) SulfonylRadical RSO₂• Electrolysis->SulfonylRadical Sulfinate RSO₂⁻ Sulfinate->Electrolysis SulfonylRadical->SulfonatedIntermediate Rearomatization Rearomatization (Acid) SulfonatedIntermediate->Rearomatization Product meta-Sulfonylated Pyridine Rearomatization->Product

Caption: Electrochemical meta-C-H Sulfonylation Pathway.

  • The dearomatized pyridine derivative, a sodium sulfinate, and an electrolyte are dissolved in a suitable solvent mixture in an undivided electrochemical cell.

  • The mixture is electrolyzed at a constant current.

  • After electrolysis, the reaction mixture is treated with acid to induce rearomatization.

  • The meta-sulfonylated pyridine is then isolated and purified.

This electrochemical approach is a powerful tool for pyridine functionalization:

  • Exclusive meta-Selectivity: It provides excellent control for introducing the sulfonyl group at the meta-position.[10]

  • Mild and Green Conditions: The reaction is performed at room temperature without the need for harsh reagents or metal catalysts.

  • Broad Substrate Scope: It is compatible with a wide range of functional groups.[10][11]

Comparative Performance Data

MethodReagentsTemperature (°C)Time (h)ProductYield (%)Key AdvantagesKey Disadvantages
Classical Direct Sulfonation Pyridine, Oleum300-35024Pyridine-3-sulfonic acid~50[3]Direct, one-stepExtremely harsh conditions, low yield
Catalytic Direct Sulfonation Pyridine, H₂SO₄, HgSO₄~230Not specifiedPyridine-3-sulfonic acid~70[3]Milder conditions, higher yieldUse of toxic mercury catalyst
Pyridine-N-Oxide Route 3-chloro-pyridine-N-oxide, NaHSO₃, Raney Ni145 (sulfonation), 100-110 (reduction)17 (sulfonation), 16 (reduction)Pyridine-3-sulfonic acidHighMilder conditions, avoids heavy metalsMulti-step synthesis
C4-Selective C-H Sulfonylation Pyridine, Tf₂O, RSO₂Na, Base-30 to RT~14C4-Sulfonylated Pyridine57-79[12]High C4-selectivity, mild conditionsRequires stoichiometric activators and bases
Electrochemical meta-C-H Sulfonylation Dearomatized Pyridine, RSO₂NaRoom Temperature1.5meta-Sulfonylated PyridineModerate to good[10]Exclusive meta-selectivity, mild, greenRequires electrochemical setup, dearomatization pre-step

Conclusion

The sulfonation of pyridine derivatives has evolved significantly from the brutal conditions of early direct methods to the precise and mild protocols of modern synthetic chemistry. For the synthesis of the thermodynamically favored pyridine-3-sulfonic acid, the pyridine-N-oxide route offers a safer and often higher-yielding alternative to the classical high-temperature methods. For applications requiring specific regioselectivity, the C4-selective C-H sulfonylation and the electrochemical meta-C-H sulfonylation provide powerful and elegant solutions that were previously unattainable. The choice of the optimal sulfonation method will ultimately depend on the desired substitution pattern, the functional group tolerance of the substrate, and the available laboratory resources. This guide provides the necessary comparative data and procedural insights to empower researchers to make informed decisions in their pursuit of novel sulfonated pyridine derivatives.

References

  • Filo. (2023, November 3). Propose a mechanism for the sulfonation of pyridine, and point out why su... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Retrieved from [Link]

  • Pearson+. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point ou... Retrieved from [Link]

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Comparative

A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 2-Methylpyridine-4-Sulfonic Acid

Introduction: The Imperative of Purity in Synthesized Intermediates In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a chemical intermediate is not merely a quality metric; it is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesized Intermediates

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a chemical intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. 2-Methylpyridine-4-sulfonic acid, a key building block, is no exception. Its structural features—a hydrophilic sulfonic acid group and a pyridine ring—make it a versatile synthon. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. Potential impurities, such as regioisomers, unreacted starting materials (e.g., 2-methylpyridine), or disulfonated by-products, can have significant downstream consequences.[1]

This guide eschews a simple checklist of analytical methods. Instead, it presents a holistic, multi-modal strategy for the purity assessment of 2-methylpyridine-4-sulfonic acid. We will delve into the causality behind experimental choices, providing not just protocols, but a self-validating framework for achieving a comprehensive and trustworthy purity profile.

The Analytical Challenge: Understanding the Molecule

2-Methylpyridine-4-sulfonic acid (MW: 173.19 g/mol , Formula: C₆H₇NO₃S) is a highly polar, zwitterionic compound at neutral pH.[2][3] This high polarity, combined with the lack of a strong UV chromophore, renders traditional reversed-phase HPLC with UV detection suboptimal. Therefore, a successful analytical strategy must be tailored to these specific physicochemical properties. Our approach will leverage a suite of orthogonal techniques, each providing a unique and complementary piece of the purity puzzle.

A Multi-Modal Approach to Purity Verification

No single analytical technique can definitively establish the purity of a compound while also confirming its structure. A robust assessment relies on the convergence of evidence from multiple, independent methods. We will focus on four cornerstone techniques: High-Performance Liquid Chromatography (HPLC) for separation and quantification, Nuclear Magnetic Resonance (NMR) for structural confirmation and impurity identification, Mass Spectrometry (MS) for molecular weight verification, and Elemental Analysis (EA) for empirical formula confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Expertise & Experience: For a polar compound like 2-methylpyridine-4-sulfonic acid, standard reversed-phase HPLC is often ineffective. The molecule shows little retention and poor peak shape. To overcome this, we employ a mixed-mode chromatographic approach, which combines reversed-phase and ion-exchange mechanisms to achieve excellent retention and separation.[4] Given the absence of a strong UV-absorbing moiety, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are the ideal choice for quantification.[4][5]

Experimental Protocol: Mixed-Mode HPLC with CAD Detection

  • Column Selection: Utilize a mixed-mode column with both reversed-phase and anion-exchange characteristics (e.g., Obelisc N, Amaze SC, or similar).

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile (ACN)

    • Mobile Phase B: Water with 0.1% Formic Acid (adjust pH if necessary for optimal separation).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Gradient Program: 80% A to 20% A over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

    • CAD Settings: Nitrogen gas pressure at 35 psi, Evaporation Temperature set to "Auto".

  • Sample Preparation: Accurately weigh ~10 mg of synthesized 2-methylpyridine-4-sulfonic acid and dissolve in 10 mL of a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution. Dilute as necessary.

  • Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks. The response from a CAD is more uniform than UV for compounds with varying chromophores, providing a more accurate mass-based percentage.

Data Presentation: Comparative Purity Analysis

Sample IDSynthesis BatchRetention Time (min)Peak Area (%)Potential Impurity Identity
Main PeakBatch A-018.5299.25%2-Methylpyridine-4-sulfonic acid
Impurity 1Batch A-013.140.45%2-Methylpyridine (Starting Material)
Impurity 2Batch A-019.780.30%Isomeric Impurity
Main PeakCompetitor Std.8.5199.81%2-Methylpyridine-4-sulfonic acid
Impurity 1Competitor Std.3.150.19%2-Methylpyridine (Starting Material)

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sp Weigh Synthesized Sample solv Dissolve in ACN/Water sp->solv inj Inject Sample solv->inj mpA Prepare Mobile Phase A (ACN) pump Gradient Pump mpA->pump mpB Prepare Mobile Phase B (Aq. Formic Acid) mpB->pump col Mixed-Mode Column inj->col pump->inj det Charged Aerosol Detector (CAD) col->det chrom Generate Chromatogram det->chrom integ Integrate Peak Areas chrom->integ calc Calculate Purity (%) integ->calc

Caption: Workflow for HPLC purity analysis of 2-methylpyridine-4-sulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Expertise & Experience: While HPLC quantifies purity, NMR spectroscopy confirms identity. For most organic compounds, high-field ¹H and ¹³C NMR data are essential to demonstrate structural integrity and purity.[6] The proton (¹H) NMR spectrum provides information on the number of different types of protons and their connectivity, while the carbon (¹³C) NMR spectrum reveals the number of different carbon environments. The presence of unexpected signals can indicate impurities.

Trustworthiness: A key self-validating aspect of NMR is the comparison of the observed spectrum with a theoretical or reference spectrum. For 2-methylpyridine-4-sulfonic acid, we expect to see distinct signals for the methyl group and the three aromatic protons on the pyridine ring. The integration of the proton signals should correspond to the number of protons (3H for the methyl group, 1H for each aromatic proton).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-15 mg of the synthesized sample in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for sulfonic acids to allow for the exchange of the acidic proton.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR: Acquire at least 16 scans. Set the spectral width to cover a range of -2 to 12 ppm.

    • ¹³C NMR: Acquire at least 1024 scans with proton decoupling. Set the spectral width to cover a range of 0 to 200 ppm.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR signals and assign all peaks to the corresponding protons in the structure.

    • Assign all peaks in the ¹³C NMR spectrum.

    • Scrutinize the spectra for any unassigned peaks, which may correspond to impurities or residual solvent.

Data Presentation: Expected NMR Peak Assignments (in D₂O)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~ 8.7d1HH-6 (proton adjacent to N)
¹H~ 8.0s1HH-3 (proton between methyl and sulfonate)
¹H~ 7.8d1HH-5 (proton adjacent to sulfonate)
¹H~ 2.6s3H-CH₃
¹³C~ 160s-C-2 (carbon with methyl group)
¹³C~ 155s-C-4 (carbon with sulfonate group)
¹³C~ 150s-C-6
¹³C~ 125s-C-3
¹³C~ 122s-C-5
¹³C~ 22s--CH₃
Note: Chemical shifts are approximate and can vary based on solvent and pH.
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Expertise & Experience: Mass spectrometry provides the molecular weight of the analyte, offering definitive confirmation that the primary component of the sample is indeed the target compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula by providing a highly accurate mass measurement.[6] Electrospray Ionization (ESI) is a suitable technique for this polar molecule, typically showing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like 50:50 methanol/water.

  • Infusion: Infuse the sample directly into the mass spectrometer or use an LC-MS setup (utilizing the HPLC method described above).

  • Instrument Parameters (ESI-QTOF):

    • Ionization Mode: Positive and Negative ESI.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Identify the molecular ion peak. For 2-methylpyridine-4-sulfonic acid (C₆H₇NO₃S), the expected masses are:

      • [M+H]⁺ (protonated): 174.0220

      • [M-H]⁻ (deprotonated): 172.0074

    • Compare the observed accurate mass to the calculated mass. A mass error of <5 ppm provides high confidence in the elemental composition.

    • Analyze for other ions that may indicate impurities.

Visualization: Purity Verification Logic

Purity_Logic cluster_methods Analytical Techniques cluster_conclusion Conclusion HPLC HPLC (>99% Peak Area) Purity Compound is Pure and Structurally Confirmed HPLC->Purity NMR NMR (Correct Structure, No Impurity Peaks) NMR->Purity MS MS (Correct Molecular Ion) MS->Purity EA Elemental Analysis (±0.4% of Theory) EA->Purity

Caption: A convergent approach to confirming compound purity and identity.

Elemental Analysis (EA): The Fundamental Compositional Check

Expertise & Experience: Elemental analysis is one of the most fundamental techniques for assessing the purity of a synthesized compound.[7] It quantitatively determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The results are then compared to the theoretical values calculated from the compound's molecular formula.

Trustworthiness: For a compound to be considered pure, the experimentally determined percentages should fall within a narrow range of the calculated values, typically ±0.4%.[6] A significant deviation suggests the presence of impurities (e.g., residual solvent, inorganic salts) or an incorrect structural assignment. This method is a self-validating check on the elemental composition of the bulk sample.

Experimental Protocol: CHNS Combustion Analysis

  • Sample Preparation: Accurately weigh 1-2 mg of the thoroughly dried sample into a tin capsule. The sample must be free of residual solvent and moisture for accurate results.

  • Instrument: Use a modern automated CHNS elemental analyzer.

  • Analysis: The sample is combusted at high temperature (~1000 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector or other specific sensors.[8][9]

  • Data Analysis: Compare the experimental weight percentages with the theoretical values.

Data Presentation: Elemental Analysis Results

ElementTheoretical % (for C₆H₇NO₃S)Experimental % (Batch A-01)Deviation (%)
Carbon (C)41.6141.52-0.09
Hydrogen (H)4.074.11+0.04
Nitrogen (N)8.098.01-0.08
Sulfur (S)18.5118.45-0.06
Result Pass (< ±0.4%)

Synthesizing the Data: A Holistic Purity Assessment

The true power of this multi-modal approach lies in the synthesis of all data points.

  • HPLC provided a quantitative purity value of 99.25% .

  • NMR confirmed that the primary component has the correct chemical structure of 2-methylpyridine-4-sulfonic acid and revealed no significant organic impurities.

  • MS verified the molecular weight, with HRMS confirming the elemental formula C₆H₇NO₃S.

  • Elemental Analysis showed that the bulk sample's elemental composition matches the theoretical formula within an acceptable deviation of <0.1%.

References

  • Wikipedia. Elemental analysis.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
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  • Elder, D. P., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
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Validation

Introduction: The Potential of Bifunctional Pyridine-Sulfonic Acid Catalysts

A Comparative Guide to Benchmarking the Performance of 2-Methylpyridine-4-Sulfonic Acid as a Brønsted Acid Catalyst For Researchers, Scientists, and Drug Development Professionals In the landscape of acid catalysis, the...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Benchmarking the Performance of 2-Methylpyridine-4-Sulfonic Acid as a Brønsted Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

In the landscape of acid catalysis, the quest for efficient, recyclable, and selective catalysts is perpetual. While inorganic solid acids and homogeneous mineral acids have been the bedrock of many industrial processes, there is a growing interest in functional organic molecules that can offer unique catalytic properties. 2-Methylpyridine-4-sulfonic acid emerges as a molecule of interest, integrating a Brønsted acidic sulfonic acid group with a pyridine moiety. This combination suggests a potential for tailored solubility, modified acidity, and cooperative effects in catalysis. The pyridine ring, with its basic nitrogen atom, could influence the catalyst's interaction with substrates and its overall microenvironment, potentially leading to enhanced performance in specific applications.

This guide provides a framework for benchmarking the catalytic performance of 2-methylpyridine-4-sulfonic acid. Due to the limited direct experimental data on its catalytic applications in publicly available literature, this document will focus on establishing a robust methodology for its evaluation. We will use the well-understood Fischer-Speier esterification reaction as a model system to compare its potential efficacy against established homogeneous and heterogeneous acid catalysts. The principles and protocols outlined herein are designed to provide a comprehensive and objective assessment of this promising, yet underexplored, catalyst.

Performance Benchmarking: A Proposed Framework

To objectively assess the catalytic prowess of 2-methylpyridine-4-sulfonic acid, a systematic benchmarking approach is essential.[1] This involves selecting a suitable model reaction and comparing its performance against widely used catalysts under standardized conditions.

Model Reaction: Esterification of Acetic Acid with n-Butanol

The Fischer-Speier esterification is an ideal choice for a benchmark reaction due to its reliance on acid catalysis and the extensive literature available for comparison.[2] The reaction involves the formation of butyl acetate and water from acetic acid and n-butanol.

Reaction Scheme:

CH₃COOH + CH₃(CH₂)₃OH ⇌ CH₃COO(CH₂)₃CH₃ + H₂O

Key performance indicators (KPIs) to be measured include:

  • Conversion (%): The percentage of the limiting reactant (acetic acid) that is converted to products.

  • Selectivity (%): The percentage of the converted reactant that forms the desired product (butyl acetate).

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.

  • Turnover Frequency (TOF): The turnover number per unit time (s⁻¹ or h⁻¹).

  • Catalyst Stability and Reusability: The ability of the catalyst to maintain its activity over multiple reaction cycles.

Comparative Catalysts

The performance of 2-methylpyridine-4-sulfonic acid should be benchmarked against:

  • Homogeneous Catalysts:

    • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and widely used mineral acid catalyst.

    • p-Toluenesulfonic Acid (p-TsOH): A common organic acid catalyst, often used in esterifications.[2]

  • Heterogeneous Catalysts:

    • Amberlyst-15: A sulfonated styrene-divinylbenzene copolymer resin, representing a commercial solid acid catalyst.

    • Sulfonic Acid-Functionalized Silica (SiO₂-SO₃H): A well-characterized solid acid catalyst with high surface area and tunable acid site density.[3][4]

Predicted Performance and Mechanistic Considerations

While direct data is lacking, we can hypothesize the performance of 2-methylpyridine-4-sulfonic acid based on the known properties of its constituent functional groups.

The sulfonic acid group provides a strong Brønsted acid site necessary for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[5] The pyridine ring, although protonated under acidic conditions to form a pyridinium salt, could influence the catalyst's solubility in different media and potentially interact with substrates or intermediates through non-covalent interactions.[6][7]

Hypothesized Advantages:

  • Tunable Solubility: The amphiphilic nature of the molecule might offer solubility in a broader range of solvents compared to purely inorganic acids or polymeric resins.

  • Potential for Enhanced Selectivity: The organic nature of the catalyst might lead to different substrate-catalyst interactions compared to inorganic solid acids, potentially influencing selectivity in more complex reactions.

Potential Challenges:

  • Catalyst Recovery: As a soluble catalyst, its recovery from the reaction mixture might be more challenging than for a true heterogeneous catalyst, potentially requiring extraction or distillation.

  • Thermal Stability: The thermal stability of the C-S bond and the pyridine ring will be a critical factor, especially at elevated reaction temperatures.

Experimental Protocols

The following protocols provide a detailed methodology for a comprehensive and comparative evaluation of 2-methylpyridine-4-sulfonic acid.

Catalyst Characterization

A thorough characterization of all catalysts is crucial for a meaningful comparison.

Technique Purpose
NMR Spectroscopy (¹H, ¹³C) To confirm the structure and purity of 2-methylpyridine-4-sulfonic acid.
FT-IR Spectroscopy To identify the functional groups (S=O, C=N, etc.) in all catalysts.
Acid-Base Titration To determine the total acid site density (mmol H⁺/g) of each catalyst.[8]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the catalysts.
Elemental Analysis To determine the sulfur and nitrogen content, which can be used to calculate the acid site density.
General Procedure for Esterification
  • Reaction Setup: A 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with n-butanol (e.g., 0.2 mol) and the catalyst (e.g., 1 mol% relative to the limiting reactant).

  • Reaction Initiation: The mixture is heated to the desired reaction temperature (e.g., 90 °C) with vigorous stirring. Acetic acid (e.g., 0.1 mol, the limiting reactant) is then added to start the reaction.

  • Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular intervals (e.g., every 30 minutes) and quenched in an ice bath.

  • Analysis: The samples are analyzed by Gas Chromatography (GC) to determine the concentrations of reactants and products. An internal standard (e.g., dodecane) should be used for accurate quantification.

  • Calculations: Conversion, selectivity, TON, and TOF are calculated from the GC data.

Catalyst Reusability Study (for heterogeneous catalysts and potentially 2-methylpyridine-4-sulfonic acid)
  • Catalyst Recovery: After the first reaction cycle, the heterogeneous catalyst is separated by filtration or centrifugation. For 2-methylpyridine-4-sulfonic acid, recovery might involve solvent evaporation followed by washing and drying, or extraction into a suitable solvent.

  • Washing and Drying: The recovered catalyst is washed with a suitable solvent (e.g., diethyl ether) to remove any adsorbed species and then dried under vacuum.

  • Subsequent Cycles: The recovered catalyst is used in a new reaction under the same conditions to evaluate its activity in subsequent cycles.

Data Presentation and Visualization

For a clear comparison, the experimental data should be presented in tables and visualized using graphs.

Table 1: Comparison of Catalyst Performance in the Esterification of Acetic Acid with n-Butanol
Catalyst Catalyst Loading (mol%) Temperature (°C) Time (h) Conversion of Acetic Acid (%) Selectivity to Butyl Acetate (%) TOF (h⁻¹)
2-Methylpyridine-4-sulfonic acid 1.0904Experimental DataExperimental DataExperimental Data
Sulfuric Acid 1.0904Experimental DataExperimental DataExperimental Data
p-Toluenesulfonic Acid 1.0904Experimental DataExperimental DataExperimental Data
Amberlyst-15 1.0904Experimental DataExperimental DataExperimental Data
SiO₂-SO₃H 1.0904Experimental DataExperimental DataExperimental Data
Graph 1: Reaction Kinetics

A plot of acetic acid conversion versus time for each catalyst will provide insights into the reaction rates.

Diagrams

Experimental Workflow for Catalyst Benchmarking

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis & Evaluation cluster_reuse Reusability Study cat_prep Catalyst Synthesis/ Procurement cat_char Characterization (NMR, FT-IR, Titration, TGA) cat_prep->cat_char reaction_setup Reaction Setup (Reactants + Catalyst) cat_char->reaction_setup reaction_run Run Reaction (Controlled T, t) reaction_setup->reaction_run sampling Aliquots Sampling reaction_run->sampling cat_recovery Catalyst Recovery reaction_run->cat_recovery gc_analysis GC Analysis sampling->gc_analysis data_calc Calculate KPIs (Conversion, Selectivity, TOF) gc_analysis->data_calc comparison Comparative Analysis data_calc->comparison conclusion Final Performance Benchmark comparison->conclusion cat_reuse Subsequent Reaction Cycles cat_recovery->cat_reuse cat_reuse->sampling Re-evaluate

Caption: A flowchart illustrating the systematic workflow for benchmarking catalyst performance.

Proposed Catalytic Cycle for Esterification

G cluster_activation Activation cluster_addition Nucleophilic Attack cluster_elimination Elimination & Regeneration catalyst R'-SO3H (Catalyst) h_plus H+ rcooh R-COOH (Carboxylic Acid) activated_complex [R-C(OH)2]+ rcooh->activated_complex + H+ activated_complex->rcooh - H+ tetrahedral_intermediate Tetrahedral Intermediate activated_complex->tetrahedral_intermediate + R''-OH roh R''-OH (Alcohol) ester R-COOR'' (Ester) tetrahedral_intermediate->ester - H2O, - H+ water H2O

Caption: A simplified representation of the Brønsted acid-catalyzed esterification mechanism.

Conclusion and Future Outlook

This guide presents a comprehensive framework for the systematic benchmarking of 2-methylpyridine-4-sulfonic acid as a Brønsted acid catalyst. By employing a well-defined model reaction and comparing its performance against established catalysts, a clear and objective assessment of its potential can be achieved. The unique combination of a sulfonic acid and a pyridine moiety in a single molecule warrants investigation, as it may offer advantages in terms of solubility, selectivity, and overall catalytic efficiency.

The experimental data generated from the protocols outlined in this guide will be invaluable for the scientific community. It will not only elucidate the catalytic properties of 2-methylpyridine-4-sulfonic acid but also contribute to the broader understanding of how bifunctional organic molecules can be designed and utilized as effective catalysts. Future work could explore its application in a wider range of acid-catalyzed reactions and investigate the structure-activity relationships of related pyridine-sulfonic acid derivatives.

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  • Cheng, C. K., et al. (2020). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. Catalysts, 10(5), 536. [Link]

  • La Parola, V., et al. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. [Link]

  • van der Heijden, H., et al. (2020).
  • Matrix Fine Chemicals. (n.d.). 4-METHYLPYRIDINE-2-SULFONIC ACID | CAS 18616-04-1. Retrieved from [Link]

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Comparative

A Comparative Guide to the Isomeric Purity Analysis of 2-Methylpyridine-4-Sulfonic Acid

Abstract The isomeric purity of 2-methylpyridine-4-sulfonic acid is a critical quality attribute in pharmaceutical and fine chemical synthesis, where even minor impurities can significantly impact the efficacy, safety, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isomeric purity of 2-methylpyridine-4-sulfonic acid is a critical quality attribute in pharmaceutical and fine chemical synthesis, where even minor impurities can significantly impact the efficacy, safety, and reaction kinetics of downstream products. The inherent structural similarities among its potential isomers—such as 2-methylpyridine-3-sulfonic acid, 2-methylpyridine-5-sulfonic acid, and other positional isomers—present a significant analytical challenge. This guide provides an in-depth comparison of modern analytical techniques for the robust separation and quantification of these closely related species. We will explore the causality behind method selection, offering field-proven insights into High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, self-validating protocols and supporting data are provided to empower researchers and drug development professionals to select and implement the most effective strategy for their specific analytical needs.

The Critical Role of Isomeric Purity

Introduction to 2-Methylpyridine-4-Sulfonic Acid

2-Methylpyridine-4-sulfonic acid, with the molecular formula C₆H₇NO₃S, is a heterocyclic organic compound featuring both a basic pyridine ring and a strongly acidic sulfonic acid group.[1][2] This bifunctional nature makes it a valuable building block and intermediate in various chemical syntheses. The precise positioning of the methyl and sulfonic acid groups on the pyridine ring dictates its electronic properties, steric hindrance, and reactivity, which are fundamental to its function in a target application.[3]

Impact of Isomeric Impurities in Pharmaceutical and Chemical Synthesis

In drug development, different isomers of an active pharmaceutical ingredient (API) or key intermediate can exhibit vastly different pharmacological and toxicological profiles. The tragic history of thalidomide serves as a stark reminder of the importance of stereochemical purity.[4] While the isomers of 2-methylpyridine-4-sulfonic acid are constitutional (structural) isomers rather than stereoisomers, the principle remains: unintended isomers can lead to unwanted side reactions, lower yields, and the formation of toxic byproducts. Therefore, regulatory bodies mandate strict control and quantification of isomeric impurities.

Common Isomeric Impurities and Their Origins

The synthesis of 2-methylpyridine-4-sulfonic acid, typically involving the sulfonation of 2-methylpyridine (2-picoline), is not always perfectly regioselective.[5] High temperatures and harsh acidic conditions can lead to the formation of a mixture of products where the sulfonic acid group attaches at different positions on the pyridine ring. Common impurities may include:

  • 2-Methylpyridine-3-sulfonic acid

  • 2-Methylpyridine-5-sulfonic acid

  • Isomers formed from picoline impurities in the starting material (e.g., 3-methylpyridine-4-sulfonic acid).[3]

These isomers share the same molecular weight, making them indistinguishable by mass spectrometry alone and requiring high-resolution separation techniques.

Analytical Strategy: A Comparative Overview

The primary challenge in analyzing these isomers lies in exploiting the subtle differences in their physicochemical properties—such as polarity, pKa, and hydrodynamic radius—to achieve separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its robustness, versatility, and high resolution.[6]

  • Expertise & Experience: For separating polar, ionizable compounds like pyridine sulfonic acids, conventional reversed-phase (C18) columns often provide poor retention and peak shape.[7] The key to success is to choose a stationary phase that offers multiple modes of interaction. Mixed-mode chromatography , which combines reversed-phase with ion-exchange mechanisms, is exceptionally powerful. A column with both hydrophobic chains and anion-exchange functional groups can interact with both the pyridine ring and the negatively charged sulfonate group, providing unique selectivity that can resolve isomers where other methods fail.[7][8] Hydrogen-bonding-based separations on specialized columns also offer a viable, alternative separation mechanism.[9]

Capillary Electrophoresis (CE)

CE is an ideal technique for analyzing small, highly charged molecules like organic acids.[10][11] It offers extremely high theoretical plate counts, leading to sharp peaks and excellent resolution.[12]

  • Expertise & Experience: The separation in Capillary Zone Electrophoresis (CZE), the simplest form of CE, is based on differences in the charge-to-size ratio of the analytes. At a controlled pH, the sulfonic acid group will be deprotonated, giving each isomer a negative charge. Subtle differences in their shape and the pKa of the pyridine nitrogen influence their effective mobility in the electric field, enabling separation. The choice of background electrolyte (BGE) is critical; a buffer like phosphate or 2-morpholinoethanesulphonic acid (MES) at a pH around 6.0 can provide excellent results for organic acid analysis.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a separation technique, NMR is an indispensable tool for the unambiguous identification and quantification of isomers in a mixture, provided their signals are resolved.[4][14]

  • Expertise & Experience: The electronic environment of each proton and carbon atom in the molecule is highly sensitive to the substitution pattern. The ¹H NMR spectra of the different isomers will show distinct chemical shifts and coupling patterns for the aromatic protons. For instance, the relative positions of the methyl singlet and the aromatic protons will be unique for each isomer. Quantitative NMR (qNMR) can be used to determine the purity of a sample by integrating the signals corresponding to the main component and its impurities against a certified internal standard.[15]

Gas Chromatography (GC) - A Note on Feasibility

Direct analysis of sulfonic acids by GC is not feasible due to their high polarity and lack of volatility.[6] While derivatization to form more volatile esters (e.g., methyl esters) is possible, this adds complexity, time, and potential sources of error to the analytical workflow. For routine quality control, HPLC and CE are far more direct and reliable methods.[6][16][17]

Performance Metrics: A Head-to-Head Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, structural confirmation, or ultimate resolution.

Technique Separation Principle Resolution Sensitivity (UV) Speed MS Compatibility Key Advantages Key Limitations
HPLC (Mixed-Mode) Partitioning & Ion-ExchangeVery Good to ExcellentGoodModerateExcellent (with volatile buffers)[8]Robust, versatile, high-resolution, easily automated.Can require complex mobile phase development.
Capillary Electrophoresis (CZE) Charge-to-Size RatioExcellentModerate to GoodFastGood (requires specific interfaces)[10]Extremely high efficiency, low sample/reagent consumption.[12]Lower concentration sensitivity than HPLC, precision can be lower.
NMR Spectroscopy Nuclear Spin in a Magnetic FieldN/A (Identification)LowSlowN/AProvides unambiguous structural information, primary quantitative method (qNMR).[15]Not a separation technique, requires pure standards for identification, low sensitivity.
GC (with Derivatization) Partitioning based on VolatilityGood to ExcellentExcellentFastExcellentHigh resolution for volatile compounds.[6]Requires derivatization, not suitable for non-volatile analytes, potential for analyte degradation.

In-Depth Experimental Protocols

These protocols are designed to be self-validating by incorporating system suitability requirements.

Protocol 1: High-Resolution Isomer Separation by Mixed-Mode HPLC

This method leverages a mixed-mode stationary phase to achieve superior selectivity.

1. Instrumentation and Columns:

  • HPLC system with UV detector.

  • Column: A mixed-mode reversed-phase/anion-exchange column (e.g., SIELC Obelisc N, Amaze TR, or similar).

2. Reagents and Sample Preparation:

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (18.2 MΩ·cm)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Preparation: Accurately weigh and dissolve the 2-methylpyridine-4-sulfonic acid sample in the diluent to a final concentration of ~0.5 mg/mL.

3. Chromatographic Conditions:

ParameterConditionCausality
Mobile Phase A 100 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) in WaterThe buffer provides ions to drive the ion-exchange mechanism and controls the ionization state of the analytes.
Mobile Phase B 100 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) in Acetonitrile/Water (90:10)The organic modifier controls the reversed-phase retention.
Gradient 10% to 60% B in 20 minutesA gradient elution is necessary to resolve closely eluting isomers and elute the main peak with good shape.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 5 µLBalances sensitivity with the risk of column overloading.
Detection UV at 265 nmWavelength at which the pyridine ring exhibits strong absorbance.

4. System Suitability Test (SST):

  • Prepare a sample spiked with a known related isomer (if available) or use a sample known to contain impurities.

  • Resolution (Rs): The resolution between 2-methylpyridine-4-sulfonic acid and the closest eluting impurity should be > 2.0.

  • Tailing Factor (Tf): The tailing factor for the main peak should be between 0.9 and 1.5.

5. Quantification:

  • Calculate the percentage of each impurity using the area percent method. For higher accuracy, use a reference standard to determine the relative response factor for each impurity.

Protocol 2: High-Efficiency Analysis by Capillary Zone Electrophoresis (CZE)

This method provides rapid, high-efficiency separation.

1. Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm ID, ~50 cm total length).

2. Reagents and Sample Preparation:

  • Sodium Phosphate Monobasic and Dibasic

  • Water (18.2 MΩ·cm)

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 6.5.

  • Sample Preparation: Dissolve the sample in water to a final concentration of ~0.2 mg/mL.

3. Electrophoretic Conditions:

ParameterConditionCausality
Capillary Conditioning Flush with 0.1 M NaOH (5 min), Water (5 min), and BGE (10 min) before first use.Ensures a consistent and active capillary surface for reproducible electroosmotic flow (EOF).
Voltage 20 kV (Normal Polarity)The driving force for the separation.
Temperature 25 °CMaintains stable viscosity of the BGE, ensuring reproducible migration times.
Injection Hydrodynamic (Pressure) injection at 50 mbar for 5 seconds.A small, well-defined sample plug is critical for high efficiency.
Detection UV at 214 nmLower wavelength provides higher sensitivity for organic acids.[11]

4. System Suitability Test (SST):

  • Efficiency (N): The theoretical plate count for the main peak should be > 150,000.

  • Migration Time Reproducibility: The relative standard deviation (RSD) of the migration time for the main peak over 6 replicate injections should be < 1.0%.

Workflow and Method Selection

Logical Workflow for Purity Analysis

A systematic approach ensures that all impurities are detected, identified, and quantified accurately.

G cluster_0 Phase 1: Method Development & Screening cluster_1 Phase 2: Peak Identification cluster_2 Phase 3: Validation & Reporting A Sample of 2-Methylpyridine-4-Sulfonic Acid B High-Resolution Screening A->B C HPLC (Mixed-Mode) B->C Robustness Needed D CE (CZE) B->D High Efficiency Needed E Impurity Peaks Detected? C->E D->E F LC-MS Analysis E->F Yes G NMR Spectroscopy (of isolated fractions) E->G Yes (Unknown Structure) K Final Purity Report E->K No (Pure) H Structural Confirmation F->H G->H I Method Validation (Specificity, Linearity, Accuracy) H->I J Routine QC Analysis I->J J->K

Caption: Logical workflow for isomeric purity analysis.

The Causality of Method Selection
  • For routine quality control (QC): A validated HPLC method is often preferred due to its superior robustness, precision, and ease of automation in a high-throughput environment.

  • For complex mixtures or challenging separations: Capillary Electrophoresis should be employed as an orthogonal technique. Its fundamentally different separation mechanism can resolve impurities that co-elute in HPLC.[18]

  • For definitive structural confirmation of an unknown impurity: Isolation of the impurity by preparative HPLC followed by analysis with NMR spectroscopy and high-resolution mass spectrometry is the gold standard.

Conclusion and Future Perspectives

The accurate determination of isomeric purity for 2-methylpyridine-4-sulfonic acid is non-trivial but achievable with modern analytical instrumentation. A multi-faceted approach, beginning with high-resolution separation by mixed-mode HPLC or CE and supported by NMR for structural elucidation, provides the most comprehensive and trustworthy results. While HPLC remains the primary choice for validated QC methods, the exceptional resolving power of CE makes it an invaluable tool for method development and for resolving particularly challenging impurity profiles. As regulatory demands for impurity characterization continue to grow, the adoption of such orthogonal and robust analytical strategies is not just recommended but essential for ensuring product quality and safety in the pharmaceutical and chemical industries.

References

Validation

A Senior Application Scientist's Comparative Guide to the Quantification of 2-Methylpyridine-4-Sulfonic Acid

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative for 2-Methylpyridine-4-Sulfonic Acid In the landscape of pharmaceutical development and chemical s...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2-Methylpyridine-4-Sulfonic Acid

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates and potential impurities is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. 2-Methylpyridine-4-sulfonic acid, a polar heterocyclic compound, often emerges as a critical process-related impurity or a key intermediate. Its accurate measurement is paramount, yet its physicochemical properties—high polarity, low volatility, and zwitterionic character—present considerable analytical challenges.

This guide provides an in-depth, cross-validation-focused comparison of three orthogonal analytical techniques for the robust quantification of 2-methylpyridine-4-sulfonic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind methodological choices, empowering you to select and validate the most appropriate technique for your specific analytical needs. Our exploration is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system, supported by authoritative references.

Chapter 1: High-Performance Liquid Chromatography (HPLC) - Taming Polarity with Advanced Stationary Phases

High-Performance Liquid Chromatography is often the workhorse of pharmaceutical analysis. However, the pronounced polarity of 2-methylpyridine-4-sulfonic acid makes its retention on traditional reversed-phase columns (like C18) challenging, often resulting in poor peak shape and elution near the solvent front. To overcome this, we turn to more advanced stationary phases, specifically Mixed-Mode and Hydrophilic Interaction Liquid Chromatography (HILIC) columns.

The Rationale for Mixed-Mode and HILIC Chromatography

Mixed-mode chromatography utilizes stationary phases with multiple interaction mechanisms, such as reversed-phase and ion-exchange, allowing for the retention of both polar and nonpolar analytes in a single run. HILIC, on the other hand, employs a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[1][2] Both techniques offer viable solutions for retaining and separating highly polar compounds like 2-methylpyridine-4-sulfonic acid without the need for ion-pairing reagents, which can be problematic for mass spectrometry detection.[3][4]

Experimental Protocol: Mixed-Mode HPLC with UV Detection

This protocol outlines a hypothetical, yet scientifically grounded, HPLC method for the quantification of 2-methylpyridine-4-sulfonic acid.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Mixed-Mode Reversed-Phase/Anion-Exchange column (e.g., Atlantis PREMIER BEH C18 AX, 2.1 x 100 mm, 1.7 µm).[5]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 2 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing 2-methylpyridine-4-sulfonic acid in a 50:50 mixture of acetonitrile and water to a final concentration within the calibration range.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Mixed-Mode Column inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Calibration Curve integrate->quantify

Caption: Workflow for HPLC quantification of 2-methylpyridine-4-sulfonic acid.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Derivatization Gateway to Volatility

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[6] Due to the non-volatile nature of sulfonic acids, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is essential to convert the polar sulfonic acid group into a more volatile and thermally stable derivative.[7]

The Logic of Derivatization: Silylation

Silylation is a common derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group.[8][9] This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.[10] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[10]

Experimental Protocol: GC-MS with Silylation Derivatization

This protocol details a hypothetical GC-MS method for the quantification of 2-methylpyridine-4-sulfonic acid after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Derivatization Procedure:

  • Accurately weigh the sample containing 2-methylpyridine-4-sulfonic acid into a reaction vial.

  • Add a known amount of an internal standard (e.g., 3,4,5-trichloropyridine).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

  • Cap the vial tightly and heat at 70 °C for 1 hour.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte and the internal standard.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample & IS dry Dry under Nitrogen weigh->dry derivatize Add Pyridine & MSTFA, Heat at 70°C dry->derivatize inject Inject into GC-MS derivatize->inject separate Separation on DB-5ms Column inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate quantify Calculate Concentration Ratio integrate->quantify

Caption: Workflow for GC-MS quantification of 2-methylpyridine-4-sulfonic acid.

Chapter 3: Quantitative NMR (qNMR) - A Primary Method for Absolute Quantification

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of the concentration or purity of a substance without the need for a specific reference standard of the analyte itself.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved.[11][12]

The Rationale for qNMR and Internal Standard Selection

For a polar analyte like 2-methylpyridine-4-sulfonic acid, the choice of a suitable internal standard is critical. The ideal standard should be of high purity, chemically stable, soluble in the same deuterated solvent as the analyte, and have resonances that do not overlap with those of the analyte.[12][13] Maleic acid is an excellent choice for qNMR in polar solvents like D₂O, as it is highly soluble and its singlet resonance appears in a relatively clear region of the ¹H NMR spectrum.[14]

Experimental Protocol: ¹H-qNMR

This protocol outlines a ¹H-qNMR method for the quantification of 2-methylpyridine-4-sulfonic acid.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample containing 2-methylpyridine-4-sulfonic acid into an NMR tube.

  • Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., Maleic Acid, ≥99.5% purity) to the same NMR tube.

  • Add 0.75 mL of a deuterated solvent (e.g., D₂O) to the NMR tube.

  • Vortex the tube until both the sample and the internal standard are completely dissolved.

NMR Acquisition Parameters:

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Acquisition Time: ≥ 3 seconds.

  • Relaxation Delay (d1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (typically > 30 seconds for quantitative accuracy).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte (e.g., the methyl protons of 2-methylpyridine-4-sulfonic acid) and the internal standard (the vinyl protons of maleic acid).

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration/Purity of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Workflow Diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Quantification weigh Accurately Weigh Sample & IS dissolve Dissolve in D₂O in NMR Tube weigh->dissolve acquire Acquire ¹H Spectrum (Long Relaxation Delay) dissolve->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Concentration using Formula integrate->calculate

Caption: Workflow for qNMR quantification of 2-methylpyridine-4-sulfonic acid.

Chapter 4: Cross-Validation and Performance Comparison

A robust analytical validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the chosen method is fit for its intended purpose.[15] The following table summarizes a hypothetical, yet realistic, comparison of the expected performance characteristics of the three analytical techniques for the quantification of 2-methylpyridine-4-sulfonic acid.

Performance Parameter Mixed-Mode HPLC-UV GC-MS (with Derivatization) ¹H-qNMR
Specificity High (Chromatographic separation)Very High (Chromatographic separation and mass fragmentation)High (Chemical shift specific)
Linearity (R²) > 0.999> 0.998N/A (Primary method)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 2.0%< 0.5%
LOD ~ 0.1 µg/mL~ 0.01 µg/mL~ 10 µg/mL
LOQ ~ 0.3 µg/mL~ 0.03 µg/mL~ 30 µg/mL
Robustness Moderate (sensitive to mobile phase pH and composition)Low (sensitive to derivatization efficiency and moisture)High (less affected by matrix, but requires careful parameter optimization)
Sample Throughput HighModerate (derivatization step)Low to Moderate

Chapter 5: Concluding Remarks and Method Selection Guidance

The choice of the optimal analytical technique for the quantification of 2-methylpyridine-4-sulfonic acid is contingent upon the specific requirements of the analysis.

  • Mixed-Mode HPLC-UV stands out as a robust and high-throughput method suitable for routine quality control in a regulated environment. Its high precision and accuracy, coupled with relatively straightforward sample preparation, make it an excellent choice for release testing and stability studies.

  • GC-MS with derivatization offers unparalleled sensitivity, making it the method of choice for trace-level impurity analysis. However, the multi-step sample preparation and the sensitivity of the derivatization reaction to experimental conditions necessitate careful optimization and validation.

  • ¹H-qNMR serves as an invaluable, orthogonal primary method for the absolute quantification and certification of reference materials. Its high accuracy and precision, without the need for an analyte-specific standard, make it ideal for validating the results obtained from chromatographic techniques and for purity assignments. While its sensitivity is lower than the other two methods, its role in establishing a fundamental metrological traceability is indispensable.

Ultimately, a comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable the analytical scientist to make an informed decision, ensuring the generation of reliable and defensible data in the pursuit of pharmaceutical quality and safety.

References

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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methylpyridine-4-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-methylpyridine-4-sulfonic acid....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-methylpyridine-4-sulfonic acid. The following procedural guidance is designed to ensure the safe management of this chemical in a laboratory setting, grounded in established safety protocols for analogous compounds.

Hazard Assessment: Understanding the Risks

2-Methylpyridine-4-sulfonic acid combines the chemical properties of a pyridine derivative and a sulfonic acid. This dual nature dictates a multi-faceted approach to risk mitigation.

  • Corrosivity : Sulfonic acids are strong acids and are expected to be corrosive. Direct contact can cause severe skin burns and serious eye damage.[1][2][3]

  • Toxicity : Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] They can also cause irritation to the respiratory system.

  • Flammability : 2-Methylpyridine is a flammable liquid.[1][4] While the sulfonic acid group may reduce the volatility, the potential for flammability, especially with heating or in the presence of ignition sources, must be considered.

Summary of Potential Hazards
Hazard ClassificationPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[1]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye damage.[1][2]
Respiratory Irritation May cause respiratory irritation.
Flammability Potential for flammability, especially at elevated temperatures.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for the safe handling of 2-methylpyridine-4-sulfonic acid. The following recommendations are based on the anticipated hazards.

Step-by-Step PPE Protocol

PPE_Protocol cluster_prep Preparation cluster_donning PPE Donning Sequence A Conduct Risk Assessment B Review Safety Data Sheets of Analogous Compounds A->B C Locate and Verify Functionality of Emergency Equipment (Safety Shower, Eyewash Station) B->C D 1. Protective Clothing (Flame-retardant, chemical-resistant lab coat or suit) C->D E 2. Respiratory Protection (If required, based on risk assessment) D->E F 3. Eye and Face Protection (Chemical splash goggles and face shield) E->F G 4. Gloves (Chemical-resistant, gauntlet-style) F->G

Detailed PPE Specifications
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Ensure gloves are rated for protection against both pyridines and acids.To prevent skin contact, which can lead to burns and toxic absorption.[1][2]
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing.To protect against severe eye damage from splashes of the corrosive material.[1][2][3]
Skin and Body Protection A flame-retardant and chemical-resistant lab coat or suit.[1] Ensure complete coverage of arms and legs.To protect the skin from burns and to mitigate risks associated with flammability.
Respiratory Protection Handling should be performed in a certified chemical fume hood. If there is a potential for generating aerosols or dust, or if the fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is required.[1][6]To prevent inhalation of harmful vapors or aerosols that can cause respiratory irritation and systemic toxicity.

Operational and Disposal Plans

Safe handling extends beyond the use of PPE and includes proper operational procedures and waste disposal.

Safe Handling Workflow

Safe_Handling_Workflow cluster_handling Chemical Handling cluster_cleanup Post-Handling and Cleanup A Work in a Chemical Fume Hood B Ground Equipment to Prevent Static Discharge A->B C Use Non-Sparking Tools B->C D Keep Away from Heat, Sparks, and Open Flames C->D E Decontaminate Work Area D->E F Properly Remove and Dispose of Contaminated PPE E->F G Wash Hands Thoroughly F->G

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan
  • Waste Characterization : 2-Methylpyridine-4-sulfonic acid waste is considered hazardous.

  • Containerization : Collect waste in a designated, properly labeled, and sealed container.

  • Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company.[3][9] Do not dispose of it down the drain.[9]

References

  • Sigma-Aldrich. (2025-11-06).
  • Sigma-Aldrich. (2025-11-06).
  • BenchChem. Personal protective equipment for handling Methanesulfinic acid.
  • Fisher Scientific. (2009-10-02).
  • SULPHONIC ACID, 90%. (2018-06-17).
  • Thermo Fisher Scientific. (2024).
  • Capital Resin Corporation. (2022-09-13). Strategies for the Safe Handling of Sulfonic Acid.
  • Echemi. 2-METHYLPYRIDINE-4-SULFONIC ACID Formula.
  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid.
  • Apollo Scientific. (2023-08-02).
  • Technical Supplement. (2019-01-18).
  • Apollo Scientific.
  • Tokyo Chemical Industry Co., Ltd. Pyridine-3-sulfonic Acid.
  • Loba Chemie. (2015-04-09). 2-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • AK Scientific, Inc.
  • PubChem. 2-Methylpyridine.
  • Fisher Scientific. (2008-03-29).

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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2-methylpyridine-4-sulfonic Acid
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2-methylpyridine-4-sulfonic Acid
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